molecular formula C21H23N3OS B1679606 Periciazine CAS No. 2622-26-6

Periciazine

货号: B1679606
CAS 编号: 2622-26-6
分子量: 365.5 g/mol
InChI 键: LUALIOATIOESLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Periciazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 3-(4-hydroxypiperidin-1-yl)propyl group at the nitrogen atom and a carbonitrile group at position 2. This compound is a first generation antipsychotic. It has a role as a sedative, an adrenergic antagonist and a first generation antipsychotic. It is a nitrile, a member of phenothiazines and a hydroxypiperidine. It derives from a hydride of a 10H-phenothiazine.
This compound is a phenothiazine of the piperidine group. It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected. It is a sedative phenothiazine with weak antipsychotic properties. It also has adrenolytic, anticholinergic, metabolic and endocrine effects and an action on the extrapyramidal system. It is used as an adjunctive medication in some psychotic patients, for the control of residual prevailing hostility, impulsiveness and aggressiveness. Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.
was heading 1963-94 (Prov 1963-72);  use PHENOTHIAZINES to search PROthis compound 1966-94

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUALIOATIOESLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045910
Record name Periciazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propericiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.90e-02 g/L
Record name Periciazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propericiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2622-26-6
Record name Periciazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periciazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periciazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name periciazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Periciazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Periciazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERICIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propericiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116-117 °C, 116 - 117 °C
Record name Periciazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propericiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Periciazine's Mechanism of Action at Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with the D2 receptor. It details the downstream signaling consequences of this antagonism, including the modulation of G protein-dependent and β-arrestin-mediated pathways. Furthermore, this guide outlines the detailed experimental protocols used to characterize such interactions, including radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays. The information is intended to serve as a comprehensive resource for researchers and professionals involved in neuropsychopharmacology and drug development.

Introduction

This compound is a first-generation antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1] Its clinical efficacy is predominantly attributed to its ability to modulate dopaminergic neurotransmission in the central nervous system.[1][2] The primary molecular target of this compound is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] By acting as an antagonist at this receptor, this compound mitigates the hyperdopaminergic state believed to underlie the positive symptoms of psychosis.[1][2] This guide delves into the specific molecular interactions and their functional consequences.

Quantitative Analysis of this compound-D2 Receptor Interaction

A thorough review of publicly available literature did not yield specific quantitative binding affinity (Ki), dissociation constant (Kd), or functional potency (IC50, EC50, Emax) values for this compound at the dopamine D2 receptor. However, for illustrative purposes, the following tables present typical quantitative data for a structurally related phenothiazine antipsychotic, perphenazine, which also acts as a potent D2 antagonist.

Table 1: Illustrative Binding Affinity of a Related Phenothiazine (Perphenazine) for Dopamine D2 Receptors

CompoundReceptor SubtypeRadioligandTissue Source/Assay SystemKi (nM)
PerphenazineHuman D2[3H]SpiperoneRecombinant CHO cells0.56

Data for perphenazine is provided for illustrative purposes and was obtained from in vitro binding assays.[5]

Table 2: Illustrative Functional Antagonism of a Related Phenothiazine (Perphenazine) at Dopamine D2 Receptors

CompoundAssay TypeCell LineAgonistEndpoint MeasuredIC50 (nM)Emax (% inhibition)
PerphenazinecAMP AssayCHO-K1 expressing human D2 receptorDopaminecAMP accumulation0.3Not specified

Data for perphenazine is provided for illustrative purposes and reflects its ability to counteract agonist-induced changes in second messenger levels.[5]

Signaling Pathways Modulated by this compound

This compound's antagonism of the D2 receptor disrupts the canonical signaling cascades initiated by dopamine. The D2 receptor is coupled to inhibitory G proteins (Gαi/o), and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] this compound, by blocking dopamine's access to the receptor, prevents this signaling cascade.

Furthermore, GPCRs like the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins.[8][9] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[10] This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[11][12] As an antagonist, this compound is expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor.[9]

Mandatory Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Beta_Arrestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates GRK GRK D2R->GRK Activates D2R_P Phosphorylated D2 Receptor GRK->D2R Phosphorylates Beta_Arrestin β-Arrestin 2 D2R_P->Beta_Arrestin Recruits MAPK_Pathway MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Pathway Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from CHO cells expressing hD2R) incubation Incubation - Membranes - Radioligand ([3H]Spiperone) - Unlabeled this compound (varying conc.) prep->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration counting Scintillation Counting (quantifies bound radioactivity) filtration->counting analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis cAMP_Assay_Workflow seeding Cell Seeding (CHO or HEK293 cells expressing hD2R) preincubation Pre-incubation with this compound (varying concentrations) seeding->preincubation stimulation Stimulation - Forskolin (to induce cAMP) - Dopamine (D2 agonist) preincubation->stimulation lysis Cell Lysis and cAMP Measurement (e.g., HTRF, ELISA) stimulation->lysis analysis Data Analysis - Plot cAMP levels vs. This compound conc. - Determine IC50 lysis->analysis B_Arrestin_Workflow transfection Cell Transfection (e.g., HEK293 with D2R-Rluc and β-arrestin2-YFP) treatment Cell Treatment - Dopamine (agonist) - this compound (antagonist, varying conc.) transfection->treatment measurement BRET Signal Measurement (detects receptor-arrestin proximity) treatment->measurement analysis Data Analysis - Plot BRET ratio vs. This compound conc. - Determine IC50 measurement->analysis

References

The Pharmacodynamic Profile of Periciazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Receptor Interactions and Signaling Pathways of a Classic Phenothiazine Antipsychotic

Introduction

Periciazine, a first-generation antipsychotic of the phenothiazine class, has a long history in the management of psychotic disorders.[1][2][3] Its therapeutic efficacy is attributed to a complex interaction with multiple neurotransmitter systems in the central nervous system. This technical guide provides a detailed overview of the pharmacodynamics of this compound, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

This compound, also known as prothis compound, exerts its antipsychotic effects primarily through the antagonism of dopamine receptors, particularly the D2 subtype.[2][4] However, its clinical profile, which includes sedative and anticholinergic effects, is a consequence of its activity at a broader range of receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][5][6] Understanding this multi-receptor binding profile is crucial for comprehending both its therapeutic actions and its side-effect profile.

Receptor Binding Affinity of this compound

The affinity of this compound for various neurotransmitter receptors has been characterized using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
Dopamine Receptors
D110[7]
D2Data not available
Serotonin Receptors
5-HT2AData not available
Adrenergic Receptors
α1Data not available
Histamine Receptors
H1Data not available
Muscarinic Receptors Data not available

Note: While this compound is known to be an antagonist at D2, 5-HT2A, α1-adrenergic, H1, and muscarinic receptors, specific Ki values were not identified in the public domain at the time of this review.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.

Beyond its dopaminergic antagonism, this compound's interaction with other receptors contributes significantly to its overall pharmacological profile:

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

  • Alpha-1 Adrenergic Receptor Antagonism: This action is associated with sedative effects and can also lead to orthostatic hypotension.[8]

  • Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a major contributor to the sedative and hypnotic effects of this compound.

  • Muscarinic Receptor Antagonism: Antagonism at muscarinic acetylcholine receptors is responsible for the anticholinergic side effects commonly observed with phenothiazine antipsychotics, such as dry mouth, blurred vision, and constipation.

The downstream signaling pathways affected by this compound's receptor antagonism are diverse. For instance, blockade of the D2 receptor, a Gαi/o-coupled receptor, leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Conversely, antagonism of the 5-HT2A receptor, a Gαq-coupled receptor, can modulate intracellular calcium levels.

Visualizing this compound's Primary Mechanism of Action

Periciazine_Mechanism_of_Action This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Psychotic_Symptoms Positive Psychotic Symptoms cAMP->Psychotic_Symptoms Alleviates

This compound's primary action at the D2 receptor.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of in vitro experimental techniques. The following are detailed methodologies for key assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with Target Receptor Start->Prepare_Membranes Assay_Setup Set up Assay: Membranes + Radioligand + this compound (variable conc.) Prepare_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Ligand Incubate->Filter_Wash Quantify Quantify Radioactivity Filter_Wash->Quantify Analyze Analyze Data: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Workflow for a radioligand competition binding assay.
Functional Assays: Calcium Flux

Functional assays measure the biological response of a cell to a drug, providing information on its efficacy as an agonist or antagonist. A calcium flux assay is particularly useful for receptors that signal through the Gαq pathway, leading to changes in intracellular calcium concentrations.

Objective: To determine the functional antagonist activity of this compound at a Gαq-coupled receptor (e.g., 5-HT2A).

Materials:

  • Cells stably expressing the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Agonist for the target receptor.

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Plot the response against the concentration of this compound to determine its IC50.

Calcium_Flux_Workflow Start Start Plate_Cells Plate Cells Expressing Target Receptor Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Add_this compound Add this compound (variable conc.) Load_Dye->Add_this compound Add_Agonist Stimulate with Agonist Add_this compound->Add_Agonist Measure_Fluorescence Measure Fluorescence (Intracellular Calcium) Add_Agonist->Measure_Fluorescence Analyze Analyze Data: Determine IC50 Measure_Fluorescence->Analyze End End Analyze->End

Workflow for a calcium flux functional assay.

Conclusion

This compound is a phenothiazine antipsychotic with a complex pharmacodynamic profile characterized by antagonism at multiple neurotransmitter receptors. Its primary antipsychotic action is mediated through the blockade of dopamine D2 receptors. However, its interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors are crucial in defining its complete clinical profile, including its sedative and anticholinergic properties. The experimental methodologies outlined in this guide, including radioligand binding and functional assays, are fundamental to the continued investigation and understanding of this compound and other psychoactive compounds. Further research to fully quantify the binding affinities of this compound at all its target receptors will provide a more complete picture of its pharmacodynamic properties and may aid in the development of novel antipsychotics with improved efficacy and side-effect profiles.

References

Periciazine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a first-generation antipsychotic of the phenothiazine class, is utilized in the management of schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The document elucidates the core chemical properties, presents a step-by-step synthesis protocol with key reaction parameters, and illustrates the primary mechanism of action through its signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as Prothis compound, is chemically designated as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile[1]. It is a derivative of phenothiazine with a piperidine side chain, which contributes to its pharmacological profile.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile[1]
CAS Number 2622-26-6[1]
Molecular Formula C21H23N3OS[1]
Molecular Weight 365.49 g/mol [2]
Appearance Solid[2]
Purity >97%[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-cyanophenothiazine, followed by N-alkylation and subsequent reaction with 4-hydroxypiperidine.

Synthesis of 2-Cyanophenothiazine

The initial step involves the cyanation of 2-chlorophenothiazine.

  • Reaction: 2-Chlorophenothiazine reacts with cuprous cyanide in a high-boiling point solvent.

  • Experimental Protocol:

    • A mixture of 2-chlorophenothiazine, cuprous cyanide, and a catalyst such as potassium iodide is heated in a solvent like N-methylpyrrolidone or quinoline[3][4].

    • The reaction mixture is refluxed for several hours.

    • Upon completion, the mixture is cooled, and the crude product is precipitated by the addition of water.

    • The crude 2-cyanophenothiazine is then purified by recrystallization from a suitable solvent system, such as toluene and methanol[3].

ReactantMolar RatioSolventCatalystTemperatureReaction TimeYield
2-Chlorophenothiazine1N-MethylpyrrolidonePotassium Iodide200-230°C3-15 hours>90%
Cuprous Cyanide0.95-1.25
Synthesis of 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile

The next step is the alkylation of the 2-cyanophenothiazine intermediate.

  • Reaction: 2-Cyanophenothiazine is reacted with an excess of 1-bromo-3-chloropropane.

  • Experimental Protocol:

    • 2-Cyanophenothiazine is dissolved in a suitable solvent.

    • A base, such as sodium amide or potassium carbonate, is added to facilitate the deprotonation of the phenothiazine nitrogen.

    • 1-bromo-3-chloropropane is added, and the mixture is heated to drive the N-alkylation reaction.

    • The resulting intermediate, 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile, is isolated and purified.

Synthesis of this compound

The final step involves the condensation of the alkylated intermediate with 4-hydroxypiperidine.

  • Reaction: 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is reacted with 4-hydroxypiperidine.

  • Experimental Protocol:

    • 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is dissolved in an appropriate solvent.

    • 4-Hydroxypiperidine is added to the solution.

    • The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the secondary amine of 4-hydroxypiperidine.

    • After the reaction is complete, the final product, this compound, is isolated and purified.

A schematic of the overall synthesis workflow is presented below.

G A 2-Chlorophenothiazine B 2-Cyanophenothiazine A->B CuCN, KI, NMP, 200-230°C C 10-(3-Chloropropyl)-10H- phenothiazine-2-carbonitrile B->C 1-bromo-3-chloropropane, Base D This compound C->D 4-Hydroxypiperidine

Synthesis workflow of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Antagonism

Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. This compound acts as an antagonist at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism

This compound also exhibits antagonist activity at 5-HT2A receptors. The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also modulate dopamine release in different brain regions, potentially reducing the incidence of extrapyramidal side effects associated with potent D2 receptor blockade.

The signaling pathways affected by this compound are illustrated in the following diagram.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Modulation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation Ca_PKC->Response Modulation This compound This compound This compound->D2R Antagonism This compound->HT2AR Antagonism Serotonin Serotonin Serotonin->HT2AR

This compound's antagonism of D2 and 5-HT2A receptors.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The presented information, including structured data and visual diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further research into the nuanced pharmacological properties of this compound and the development of more efficient and stereoselective synthesis methods will continue to be of interest to the scientific community.

References

The Discovery and Development of Periciazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine (also known as pericyazine or prothis compound) is a first-generation typical antipsychotic belonging to the piperidine subclass of phenothiazines. First synthesized in the early 1960s, it emerged as a therapeutic agent for managing psychosis, particularly schizophrenia, and for controlling agitation and aggressive behavior. This document provides an in-depth technical overview of the historical development, synthesis, and pharmacological profile of this compound. While quantitative data for this compound is notably limited in publicly accessible literature, this guide consolidates available information and outlines the standard experimental methodologies of the era in which it was developed.

Historical Development and Discovery

This compound was developed during a period of prolific research into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the 1950s. As a member of the phenothiazine class, this compound's development was part of a broader effort to modify the phenothiazine structure to enhance therapeutic efficacy and alter the side-effect profile.

Initial clinical reports on this compound emerged from France in the early 1960s. It was first investigated for its utility in managing "character disorders" before its application was extended to the treatment of schizophrenia. Belonging to the piperidine group of phenothiazines, it was noted for its pronounced sedative properties. This compound gained use in several countries, including Canada, Italy, Russia, the United Kingdom, and Australia, under brand names such as Neuleptil and Neulactil. It is not approved for use in the United States.

Synthesis of this compound

The synthesis of this compound, chemically known as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile, follows the general principles of phenothiazine chemistry. The core structure is the tricyclic phenothiazine ring system. A key final step in its synthesis involves the alkylation of a phenothiazine intermediate.

A patented method for the synthesis of this compound involves the reaction of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol.

Experimental Protocol: Final Step of this compound Synthesis (Generalized)

Materials:

  • 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate

  • 4-Piperidinol

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, xylene)

  • A non-nucleophilic base (e.g., sodium carbonate, potassium carbonate)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • A reaction vessel is charged with 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate, 4-piperidinol, and the non-nucleophilic base in an anhydrous, non-polar aprotic solvent under an inert atmosphere.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile

This compound is a typical antipsychotic that exerts its therapeutic effects through the modulation of several neurotransmitter systems in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.

Mechanism of Action

Like other phenothiazines, this compound's antipsychotic effects are attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its dopaminergic antagonism, this compound also exhibits activity at other receptors, which contributes to its overall therapeutic and side-effect profile:

  • Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and sedation.

  • Cholinergic (Muscarinic) Receptor Antagonism: Anticholinergic effects include dry mouth, blurred vision, constipation, and urinary retention.

  • Histamine H1 Receptor Antagonism: This action is responsible for the prominent sedative and hypnotic effects of this compound.

  • Serotonin Receptor Antagonism: this compound also has effects on serotonin receptors, which may contribute to its overall antipsychotic action.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) of this compound for various neurotransmitter receptors are not widely available in the scientific literature. Some sources indicate that a detailed dopamine receptor subtype analysis has not been performed for this compound. The available pharmacokinetic data is also limited.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSource
Elimination Half-life ~12 hours[1]
Metabolism Hepatic (primarily via conjugation)[2]
Peak Plasma Concentration (Cmax) 150 ng/mL (410 nmol/L) after a 20mg dose[1]
Time to Peak (Tmax) 2 hours[1]

Note: The Cmax and Tmax values are from a study with high inter-patient variability.

Experimental Protocol: Radioligand Binding Assay (Generalized)

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound to a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)

  • A specific radioligand for the receptor (e.g., [³H]-spiperone for D2 receptors)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Scintillation fluid

  • Glass fiber filters

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, a constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer. A set of wells containing the radioligand and an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Efficacy and Safety

Table 2: Summary of this compound Clinical Use

IndicationTypical Adult DosageKey Side Effects
Schizophrenia and other psychosesInitially 75 mg/day in divided doses, titrated up to a maximum of 300 mg/daySedation, anticholinergic effects (dry mouth, constipation), orthostatic hypotension, extrapyramidal symptoms
Severe anxiety and agitation15-30 mg/day in divided dosesDrowsiness, dizziness

Visualizations

Signaling Pathway

Periciazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates targets leading to This compound This compound This compound->D2R Antagonizes

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_pharma Pharmacological Evaluation cluster_clinical Clinical Assessment start Starting Materials: 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate & 4-Piperidinol reaction Alkylation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Determine Ki values) characterization->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation) binding_assay->functional_assay clinical_trials Clinical Trials (Efficacy & Safety) functional_assay->clinical_trials data_analysis Data Analysis clinical_trials->data_analysis

Caption: Workflow for this compound Development and Evaluation.

Conclusion

This compound represents a classic example of a first-generation phenothiazine antipsychotic developed through the chemical modification of a lead compound. While its historical significance is clear, the availability of detailed, modern quantitative pharmacological and clinical data is limited. This is likely due to its development in an era with different standards for drug documentation and the subsequent emergence of newer antipsychotic agents. For researchers and drug development professionals, this compound serves as an important case study in the evolution of antipsychotic drug discovery. Further investigation into its specific receptor interaction profile using modern techniques could still yield valuable insights into the structure-activity relationships of phenothiazine antipsychotics.

References

Receptor Binding Profile of Periciazine at Serotonin 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine-class typical antipsychotic, exerts its therapeutic effects through a complex pharmacological profile that includes antagonism at various neurotransmitter receptors. A key component of its mechanism of action is its interaction with serotonin receptors, particularly the 5-HT2A subtype. Blockade of 5-HT2A receptors is a cornerstone of the activity of many atypical antipsychotics, contributing to a reduction in the negative symptoms of psychosis and a lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists. This document provides a detailed technical overview of the receptor binding characteristics of this compound at the 5-HT2A receptor, outlines the standard experimental methodologies for determining such binding, and describes the associated intracellular signaling pathways.

Quantitative Receptor Binding Data

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Lower Kᵢ values indicate higher binding affinity.

While this compound is known to be an antagonist at 5-HT2A receptors, specific Kᵢ values from publicly accessible, high-throughput screening databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database were not available at the time of this review. The table below is structured for the inclusion of such data when available.

CompoundReceptorSpeciesKᵢ (nM)Assay TypeRadioligandReference
This compound5-HT2AHumanData Not Available in Searched SourcesCompetitive Radioligand Binding[³H]Ketanserin (Typical)-

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT2A receptor is most commonly achieved through a competitive radioligand binding assay. This robust and sensitive method quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from stable cell lines (e.g., HEK293, CHO-K1) recombinantly expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity 5-HT2A receptor antagonist, typically [³H]Ketanserin, is used. Its concentration in the assay is usually set near its dissociation constant (Kₑ).

  • Reference Compound: A known, unlabeled 5-HT2A antagonist (e.g., Ketanserin or Spiperone) is used to define non-specific binding and as a positive control.

  • Test Compound: this compound, prepared in a range of concentrations to generate a dose-response curve.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester and glass fiber filter plates (e.g., GF/B or GF/C) are used to separate receptor-bound from free radioligand.

  • Scintillation Counter: A microplate scintillation counter is used to measure the radioactivity retained on the filters.

Assay Procedure
  • Membrane Preparation: Frozen cell pellets expressing the 5-HT2A receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Plate Setup: The assay is performed in a 96-well plate format.

    • Total Binding: Wells contain the receptor membrane preparation and the radioligand ([³H]Ketanserin).

    • Non-Specific Binding (NSB): Wells contain the receptor membrane, radioligand, and a high concentration of the unlabeled reference antagonist to saturate all specific binding sites.

    • Test Compound: Wells contain the receptor membrane, radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration of the plate contents through the glass fiber filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

Data Analysis
  • Specific binding is calculated by subtracting the CPM from the NSB wells from the CPM of all other wells.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound (this compound).

  • A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., HEK293-h5HT2A cells) Incubation Incubate Components (Membranes, Radioligand, Test Compound) ReceptorSource->Incubation Radioligand Radioligand ([³H]Ketanserin) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting CurveFit Generate Dose-Response Curve Counting->CurveFit CalcIC50 Calculate IC₅₀ CurveFit->CalcIC50 CalcKi Calculate Kᵢ (Cheng-Prusoff Equation) CalcIC50->CalcKi

Caption: Workflow for a 5-HT2A competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathways

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can initiate multiple intracellular signaling cascades upon activation. Antagonists like this compound block these pathways by preventing the binding of the endogenous agonist, serotonin (5-HT). The two major signaling pathways are the canonical Gq/₁₁ pathway and the β-arrestin pathway.

Canonical Gq/₁₁ Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/₁₁ family of G proteins.[1] This is considered the canonical signaling pathway for this receptor.

  • Receptor Activation: Binding of an agonist (like serotonin) to the 5-HT2A receptor induces a conformational change.

  • G Protein Coupling: The activated receptor couples to and activates the heterotrimeric G protein Gq/₁₁.

  • PLC Activation: The activated α-subunit of Gq/₁₁ stimulates the enzyme Phospholipase C (PLC).[1]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • DAG and the increased intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

G Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Blocks Gq Gq/G₁₁ Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolysis by PLC DAG DAG PIP2->DAG Hydrolysis by PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Canonical Gq/₁₁ signaling pathway of the 5-HT2A receptor.

β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-activated GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a dual role.

  • Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gq/₁₁ signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-mediated endocytosis, removing the receptor from the cell surface.

  • Signal Transduction: β-arrestin can also act as a signal transducer itself, initiating G protein-independent signaling cascades. For the 5-HT2A receptor, β-arrestin can form a complex with and activate components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.

The balance between G protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand bound to the receptor, a concept known as "biased agonism".

G cluster_desens Desensitization & Internalization cluster_signal Signal Transduction Agonist 5-HT (Agonist) Receptor Activated 5-HT2A Receptor Agonist->Receptor GRK GRK Receptor->GRK Recruits P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Recruits & Binds G_Uncoupling G Protein Uncoupling Arrestin->G_Uncoupling Internalization Receptor Internalization (Clathrin-mediated) Arrestin->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK1/2 Activation) Arrestin->MAPK_Cascade Signal_Response Cellular Response (e.g., Gene Expression) MAPK_Cascade->Signal_Response

Caption: β-Arrestin recruitment and signaling at the 5-HT2A receptor.

Conclusion

This compound's antagonism at the 5-HT2A receptor is a significant contributor to its overall antipsychotic profile. By blocking the canonical Gq/₁₁-PLC signaling cascade and subsequent β-arrestin-mediated events, this compound modulates serotonergic neurotransmission in key brain circuits implicated in psychosis. The precise quantification of its binding affinity through standardized radioligand binding assays is essential for a complete understanding of its structure-activity relationship and for the rational design of novel therapeutics with improved efficacy and safety profiles. Further research to populate public databases with these quantitative values is highly encouraged.

References

Early Clinical and Experimental Studies of Periciazine in Psychosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine, also known by the trade names Neulactil and Neuleptil, is a typical antipsychotic of the phenothiazine class, chemically described as 3-cyano-10-(3-4'-hydroxypiperidinopropyl) phenothiazine.[1][2] Developed in the 1960s, it emerged during a period of significant discovery in psychopharmacology.[3] Pharmacologically, this compound is similar to chlorpromazine but is characterized by more potent sedative, antiemetic, antiserotonin, and anticholinergic properties.[2] Early research also suggested a greater noradrenergic than dopaminergic blockade.[2] This whitepaper provides a technical overview of the early clinical and experimental studies of this compound in the treatment of psychosis, with a focus on its pharmacological profile, clinical efficacy, and safety as documented in foundational research.

Core Pharmacology and Mechanism of Action

This compound exerts its antipsychotic effects through a multi-faceted mechanism of action, primarily involving the antagonism of several key neurotransmitter receptors in the central nervous system.[4] Its therapeutic action is believed to be centered on the blockade of dopamine D2 receptors, a hallmark of typical antipsychotics.[5] However, its broad receptor binding profile contributes to both its therapeutic effects and its side-effect profile. This compound is an antagonist at the following receptors:

  • Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptors: Antagonism of these receptors may contribute to a reduction in the negative symptoms of psychosis and an improvement in mood.

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors is associated with sedative effects and can also lead to orthostatic hypotension.

  • Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.

  • Histamine H1 Receptors: Potent antagonism of H1 receptors is responsible for the significant sedative and hypnotic effects of this compound.[6]

Preclinical Experimental Studies

Early experimental studies in animal models sought to characterize the behavioral and neurochemical effects of this compound. A study in adult male Wistar rats investigated the dose-related effects of prothis compound (this compound) on anxiety and memory.[7]

Experimental Protocol: Anxiety and Memory in Rats
  • Subjects: Adult male Wistar rats (250-350g).[7]

  • Drug Administration: Intraperitoneal injections of this compound (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg, as a positive control for anxiolytic effects), saline (negative control), or a vehicle for diazepam were administered 30 minutes before testing.[7]

  • Behavioral Models:

    • Anxiety: The elevated plus-maze was used to assess anxiety-related behaviors.[7]

    • Memory: Step-down inhibitory avoidance (with a 0.3-mA footshock) and habituation to an open field were used to evaluate memory.[7]

  • Key Findings:

    • A dose of 0.075 mg/kg of this compound demonstrated a reduction in anxiety measures, similar to the effect of diazepam.[7]

    • Doses of 0.05 and 0.1 mg/kg did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve.[7]

    • This compound did not impair memory in any of the tested paradigms, whereas diazepam did.[7]

This study suggests that this compound may have dose-dependent anxiolytic properties without the memory-impairing effects associated with benzodiazepines.[7]

Early Clinical Studies in Psychosis

A Cochrane review published in 2014 identified five randomized controlled trials of this compound for schizophrenia conducted between 1965 and 1980.[8] These early studies are generally considered to be of very low quality by modern standards, with significant limitations in reporting of methodology, including details on randomization, allocation concealment, and blinding.[2]

Summary of Early Clinical Trial Findings
Study Comparison Patient Population Key Findings (Qualitative) Reported Side Effects
Grant & Tonks (1965) This compound vs. ChlorpromazineDisturbed chronic schizophrenicsNo significant difference in efficacy.This compound associated with more extrapyramidal side effects.
Leitch (1965) This compound vs. Typical AntipsychoticsSchizophrenia and allied statesThis compound was effective.Fewer and less pronounced adverse effects compared to other phenothiazines.
Rasch (1966) This compound vs. ChlorpromazineDisorders of character and schizophreniaThis compound was effective.Somnolence was noted but considered less pronounced than with other similar drugs.
Ananth & Ban (1977) This compound vs. TrifluoperazineNewly diagnosed schizophrenic patientsThis compound was effective.Extrapyramidal side effects were reported.
Iwanaga et al. (1980) This compound vs. Zetepine (atypical)Chronic schizophreniaThis compound was effective.This compound was associated with more extrapyramidal side effects.
Efficacy in Psychosis

The early clinical trials consistently suggested that this compound was an effective antipsychotic agent for both acute and chronic schizophrenia.[8] It was reported to be particularly useful in managing symptoms of aggression, hostility, and impulsivity.[9] However, when compared to other typical antipsychotics like chlorpromazine and trifluoperazine, it did not demonstrate superior efficacy.[9]

Dosage in Early Clinical Use

For severe conditions such as schizophrenia, the initial dosage was typically around 75 mg per day in divided doses, with a gradual increase to a maximum of 300 mg per day for maintenance therapy.

Safety and Tolerability Profile

A consistent finding across several of the early trials was the propensity of this compound to induce extrapyramidal side effects (EPS), such as tremors, rigidity, and restlessness.[3][10] A meta-analysis of three of these early randomized controlled trials (n=163) indicated that this compound was associated with a higher incidence of extrapyramidal side effects compared to other typical antipsychotics.[3] In a comparison with an atypical antipsychotic, this compound also showed a higher rate of EPS.[3] Other commonly reported side effects included sedation, anticholinergic effects (dry mouth, blurred vision), and orthostatic hypotension.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its early clinical evaluation.

Periciazine_Mechanism_of_Action cluster_receptors This compound Receptor Targets cluster_effects Downstream Effects D2R Dopamine D2 Receptor AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Gi/o coupling EPS Extrapyramidal Side Effects D2R->EPS Nigrostriatal Pathway Alpha1AR Alpha-1 Adrenergic Receptor PLC_activation Phospholipase C Activation Alpha1AR->PLC_activation Gq coupling Hypotension Orthostatic Hypotension Alpha1AR->Hypotension H1R Histamine H1 Receptor H1R->PLC_activation Gq coupling Sedation Sedation H1R->Sedation M_AChR Muscarinic ACh Receptor M_AChR->PLC_activation Gq coupling Anticholinergic Anticholinergic Side Effects M_AChR->Anticholinergic HT2AR Serotonin 5-HT2A Receptor HT2AR->PLC_activation Gq coupling Negative_Sx_Mood Improved Negative Symptoms and Mood HT2AR->Negative_Sx_Mood Antipsychotic Antipsychotic Effects (Positive Symptoms) AC_inhibition->Antipsychotic This compound This compound This compound->D2R Antagonism This compound->Alpha1AR Antagonism This compound->H1R Antagonism This compound->M_AChR Antagonism This compound->HT2AR Antagonism

Caption: this compound's multifaceted mechanism of action.

Early_Clinical_Trial_Workflow cluster_planning Study Design cluster_intervention Intervention cluster_assessment Assessment cluster_outcomes Outcomes Patient_Selection Patient Selection (e.g., Chronic Schizophrenia) Randomization Randomization Patient_Selection->Randomization Periciazine_Arm This compound Treatment Arm (Dosage Titration) Randomization->Periciazine_Arm Control_Arm Control Arm (e.g., Chlorpromazine or Placebo) Randomization->Control_Arm Blinding Double-Blinding Follow_up Follow-up Assessments (Efficacy and Safety) Periciazine_Arm->Follow_up Control_Arm->Follow_up Baseline Baseline Assessment (Psychiatric Rating Scales) Baseline->Periciazine_Arm Baseline->Control_Arm Efficacy_Analysis Efficacy Analysis Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Event Reporting) Follow_up->Safety_Analysis

Caption: Generalized workflow of early this compound clinical trials.

Conclusion

The early clinical and experimental studies of this compound established it as an effective phenothiazine antipsychotic, albeit with a notable propensity for extrapyramidal side effects. Its broad receptor antagonism profile, particularly its potent sedative and anticholinergic properties, defined its clinical character. While the methodological rigor of the initial clinical trials falls short of modern standards, they provided the foundational evidence for its use in psychosis. For drug development professionals, the story of this compound underscores the enduring challenge of balancing efficacy at the dopamine D2 receptor with off-target effects that impact tolerability. Further research into the nuanced contributions of its multi-receptor blockade could offer insights for the development of future antipsychotics with improved side-effect profiles.

References

Periciazine: A Technical Guide on its Role as a First-Generation Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine derivative, is a first-generation, or "typical," antipsychotic agent primarily utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is rooted in its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides an in-depth exploration of the core pharmacological principles of this compound, including its mechanism of action, receptor binding profile, and clinical data. Detailed experimental protocols for key assays used in antipsychotic drug development are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, also known as prothis compound, belongs to the piperidine subclass of phenothiazine antipsychotics.[1] Like other first-generation antipsychotics (FGAs), its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While pharmacologically similar to chlorpromazine, this compound is noted for its particularly sedating properties.[3] It also exhibits activity at a range of other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which contributes to both its therapeutic effects and its side-effect profile.[2] Despite being an older agent, understanding the detailed pharmacology of this compound provides valuable insights into the structure-activity relationships of phenothiazines and the broader field of antipsychotic drug development.

Mechanism of Action

The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] Overactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, leading to a reduction in psychotic symptoms.

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS), a hallmark of typical antipsychotics.[4] Blockade of D2 receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia.

This compound's activity extends beyond the dopaminergic system. It is also an antagonist at:

  • Serotonin (5-HT) receptors: Particularly 5-HT2A receptors. Blockade of these receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to a lower incidence of EPS and potential efficacy against negative symptoms. This compound's action at these receptors may explain why some consider it to have some "atypical" properties.[2]

  • Alpha-adrenergic receptors: This antagonism contributes to its sedative effects and can cause orthostatic hypotension.[5]

  • Histamine H1 receptors: Potent H1 receptor blockade is responsible for its strong sedative and hypnotic effects.[2]

  • Muscarinic M1 cholinergic receptors: Anticholinergic activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention, but may also mitigate the risk of EPS.[6]

Data Presentation

Receptor Binding Profile

Precise and comprehensive public domain data on the binding affinities (Ki values) of this compound across a wide range of receptors are limited. However, to provide a relevant context for its pharmacological profile, the following table presents the binding affinities of other representative phenothiazine antipsychotics, chlorpromazine and thioridazine. A lower Ki value indicates a higher binding affinity.

ReceptorChlorpromazine Ki (nM)Thioridazine Ki (nM)This compound (Qualitative)Reference
Dopamine D19.624Antagonist[7]
Dopamine D21.13.2Potent Antagonist[7]
Dopamine D32.57.4Antagonist[7]
Dopamine D41.98.8Antagonist[7]
Serotonin 5-HT1A26120Antagonist[7]
Serotonin 5-HT2A1.54.6Potent Antagonist[2][7]
Serotonin 5-HT2C1325Antagonist[7]
Histamine H1Potent AntagonistPotent AntagonistPotent Antagonist[2][7]
Muscarinic M1Potent AntagonistPotent AntagonistAntagonist[2][7]
Adrenergic α1APotent AntagonistPotent AntagonistPotent Antagonist[2][7]

Note: This table is for comparative purposes to illustrate the typical binding profile of phenothiazine antipsychotics. Specific Ki values for this compound were not available in the cited literature.

Clinical Efficacy in Schizophrenia
ComparisonNumber of Studies (Participants)Key OutcomesSummary of FindingsReference
This compound vs. Typical Antipsychotics2 RCTs (n=122)Global state not improvedNo clear difference in efficacy was observed.[1]
This compound vs. Atypical Antipsychotics1 RCT (n=93)Global state not improvedNo clear difference in efficacy was observed.[1]
This compound vs. Typical Antipsychotics3 RCTs (n=163)Extrapyramidal Side EffectsThis compound was associated with more extrapyramidal side effects.[1]
This compound vs. Atypical Antipsychotics1 RCT (n=93)Extrapyramidal Side EffectsThis compound was associated with more extrapyramidal side effects.[1]

Note: Specific Positive and Negative Syndrome Scale (PANSS) scores were not detailed in the summarized findings of the Cochrane review.

Dopamine D2 Receptor Occupancy

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., Dopamine D2).

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand for the D2 receptor (e.g., [³H]-spiperone) is used.

    • In a 96-well plate, the cell membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled this compound.

    • A parallel incubation is performed with a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.

    • The mixture is incubated to allow for binding equilibrium to be reached.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PET Imaging for In Vivo Dopamine D2 Receptor Occupancy

Objective: To measure the percentage of dopamine D2 receptors occupied by this compound in the living human brain at clinical doses.

Methodology:

  • Subject Selection and Preparation:

    • Healthy volunteers or patients with schizophrenia are recruited.

    • Subjects undergo a baseline PET scan before this compound administration.

    • This compound is administered orally at a specified dose for a duration sufficient to reach steady-state plasma concentrations.

  • PET Scan Procedure:

    • A PET radioligand selective for the dopamine D2 receptor (e.g., [¹¹C]-raclopride) is injected intravenously.

    • The subject's head is positioned in the PET scanner, and dynamic images are acquired over a period of 60-90 minutes.

    • Arterial blood samples may be drawn to measure the concentration of the radioligand in the plasma over time, which is used to create an input function for kinetic modeling.

  • Image Analysis:

    • The PET images are reconstructed and co-registered with an anatomical MRI scan for accurate localization of brain regions.

    • Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density (e.g., the cerebellum).

    • The binding potential (BP_ND) of the radioligand in the striatum is calculated for both the baseline and the post-periciazine scans.

  • Receptor Occupancy Calculation:

    • The percentage of D2 receptor occupancy (Occ) is calculated using the following formula: Occ (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] x 100

Mandatory Visualizations

Periciazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction Inhibits Antipsychotic_Effect Antipsychotic Effect (Amelioration of Positive Symptoms) Signal_Transduction->Antipsychotic_Effect Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: Primary mechanism of action of this compound via D2 receptor antagonism.

Experimental_Workflow_Receptor_Occupancy cluster_workflow PET Receptor Occupancy Study Workflow Subject_Recruitment Subject Recruitment (Patient or Healthy Volunteer) Baseline_PET Baseline PET Scan (e.g., with [¹¹C]-raclopride) Subject_Recruitment->Baseline_PET Drug_Administration This compound Administration (Reach Steady State) Baseline_PET->Drug_Administration Post_Drug_PET Post-Drug PET Scan Drug_Administration->Post_Drug_PET Data_Analysis Image and Data Analysis (ROI Definition, Kinetic Modeling) Post_Drug_PET->Data_Analysis Occupancy_Calculation Receptor Occupancy Calculation (%) Data_Analysis->Occupancy_Calculation

Caption: A typical experimental workflow for a PET receptor occupancy study.

Conclusion

This compound exemplifies the pharmacological characteristics of a first-generation antipsychotic, with potent dopamine D2 receptor antagonism as its core mechanism of action. Its broad receptor binding profile, while contributing to its therapeutic effects, is also responsible for a significant side-effect burden, including a high propensity for sedation and extrapyramidal symptoms. The lack of readily available, modern quantitative data on its receptor affinities and in vivo occupancy highlights the challenges in fully characterizing older medications. Nevertheless, the foundational principles of its pharmacology continue to inform the development of new antipsychotic agents with improved efficacy and tolerability. This technical guide provides a framework for understanding the multifaceted nature of this compound and the experimental approaches used to elucidate the properties of such compounds.

References

Periciazine: A Technical Guide to its Adrenergic and Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine-class typical antipsychotic, exerts a complex pharmacological profile characterized by antagonism at multiple neurotransmitter receptors. This technical guide provides an in-depth exploration of the adrenergic and anticholinergic effects of this compound. While quantitative binding affinity data (Ki values) for this compound at specific adrenergic and muscarinic receptor subtypes are not widely available in publicly accessible literature, this guide summarizes the qualitative effects, details the experimental protocols required to determine these affinities, and illustrates the associated signaling pathways. This information is intended to support further research and drug development efforts related to this compound and other antipsychotic agents.

Adrenergic and Anticholinergic Receptor Interactions of this compound

This compound's clinical effects are significantly influenced by its interactions with adrenergic and muscarinic acetylcholine receptors. These interactions are responsible for both some of its therapeutic actions and a range of side effects.

Adrenergic Effects

This compound is known to be an antagonist at alpha-adrenergic receptors.[1][2] This blockade, particularly at the α1-adrenergic receptor subtype, is associated with several physiological effects. The antagonism of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation, which can result in orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, and reflex tachycardia.[3] This effect is a common characteristic of many phenothiazine antipsychotics.

Anticholinergic Effects

This compound also exhibits significant anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors.[4][5] This antagonism is responsible for a constellation of side effects, including dry mouth (xerostomia), blurred vision, constipation, urinary retention, and cognitive impairment.[6] The anticholinergic activity of this compound is considered to be relatively potent, comparable to or greater than that of chlorpromazine.[7][8]

Quantitative Analysis of Receptor Binding

A precise understanding of a drug's interaction with its target receptors requires quantitative data, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

As of the compilation of this guide, specific Ki values for this compound at various adrenergic and muscarinic receptor subtypes are not consistently reported in publicly available scientific literature. This represents a notable gap in the pharmacological characterization of this agent. The following tables summarize the qualitative adrenergic and anticholinergic effects of this compound.

Table 1: Summary of Adrenergic Effects of this compound

Receptor SubtypeEffect of this compoundResulting Physiological EffectsCitation
α1-Adrenergic AntagonismVasodilation, Orthostatic Hypotension, Dizziness, Reflex Tachycardia[1][3]
α2-Adrenergic Not well characterized--

Table 2: Summary of Anticholinergic Effects of this compound

Receptor SubtypeEffect of this compoundResulting Physiological EffectsCitation
Muscarinic (M1-M5) AntagonismDry Mouth, Blurred Vision, Constipation, Urinary Retention, Cognitive Impairment[4][5][6]

Experimental Protocols for Determining Receptor Affinity

To address the gap in quantitative data for this compound, researchers can employ established in vitro techniques. The following are detailed methodologies for radioligand binding assays, which are the gold standard for determining drug-receptor binding affinities.

Radioligand Binding Assay for Adrenergic Receptors (e.g., α1A)

This protocol outlines a competitive binding assay to determine the Ki of this compound for the human α1A-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human α1A-adrenergic receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand: [3H]-Prazosin (a selective α1-adrenergic antagonist)

  • Non-specific binding control: Phentolamine (10 µM)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the α1A-adrenergic receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of phentolamine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Prazosin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors (e.g., M1)

This protocol describes a competitive binding assay to determine the Ki of this compound for the human M1 muscarinic acetylcholine receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor

  • Membrane preparation buffer

  • Assay buffer

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Follow a similar procedure as described for the adrenergic receptor assay to prepare cell membranes from CHO-K1 cells expressing the M1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound as described in the adrenergic receptor assay protocol.

Signaling Pathways

The adrenergic and anticholinergic effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by this compound.

Muscarinic Acetylcholine Receptor (M1) Signaling

M1 muscarinic receptors are also coupled to Gq/11 proteins. This compound's antagonism of these receptors inhibits the signaling cascade initiated by acetylcholine.

m1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates Gq Gq M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Salivary Secretion) Ca_release->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway Blockade by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the receptor binding affinity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (with receptor expression) membrane_prep Membrane Preparation cell_culture->membrane_prep quantification Protein Quantification membrane_prep->quantification assay_setup Assay Setup (Membranes, Radioligand, this compound) quantification->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound's clinical profile is significantly shaped by its antagonist activity at alpha-adrenergic and muscarinic receptors. While the qualitative effects of these interactions are established, a comprehensive quantitative understanding of its binding affinities for various receptor subtypes is lacking in the public domain. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to generate this crucial data. Further investigation into the precise receptor binding profile of this compound will enable a more refined understanding of its therapeutic mechanisms and side-effect profile, ultimately aiding in the development of safer and more effective antipsychotic medications.

References

The Neuroleptic Profile of Periciazine: A Technical Guide for Psychiatric Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a first-generation phenothiazine antipsychotic, has been utilized in the management of psychiatric disorders, particularly for symptoms of psychosis, aggression, and severe anxiety.[1][2] This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, consolidating available data on its pharmacodynamics, pharmacokinetics, clinical efficacy, and adverse effect profile. Despite its long history of clinical use, a notable scarcity of modern, quantitative data exists for this compound, with much of the available information derived from older studies. This document aims to present the existing evidence in a structured format, including detailed tables and diagrams, to serve as a resource for researchers and professionals in the field of psychiatric drug development. A significant finding is the lack of publicly available dopamine receptor subtype analysis for this compound, highlighting a gap in the complete understanding of its molecular pharmacology.[3]

Introduction

This compound, also known as pericyazine or prothis compound, is a piperidine-substituted phenothiazine derivative with neuroleptic properties.[4] It is classified as a typical, or first-generation, antipsychotic.[4] Clinically, it has been employed to manage the symptoms of schizophrenia and other psychotic disorders, and is noted for its utility in controlling hostility, impulsiveness, and aggression.[1][4] Like other phenothiazines, its therapeutic effects are primarily attributed to its interaction with central nervous system neurotransmitter systems.[5]

Pharmacodynamics: Receptor Binding Profile and Mechanism of Action

The primary mechanism of action of this compound is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[5] This action is thought to underlie its antipsychotic effects by mitigating the overactivity of the dopaminergic system associated with psychosis.[5] In addition to its effects on dopamine receptors, this compound exhibits a broad receptor binding profile, acting as an antagonist at several other neurotransmitter receptors. This multifaceted receptor interaction contributes to both its therapeutic effects and its side effect profile.

  • Dopaminergic Receptor Antagonism: Primarily at the D2 receptor, which is central to its antipsychotic effects.[5] It is also presumed to have an antagonistic effect on D1 receptors.[3]

  • Serotonergic Receptor Antagonism: this compound has been reported to have a more potent antiserotonin effect compared to chlorpromazine, likely involving antagonism at 5-HT2A receptors.[3][5] This action may contribute to its effects on negative symptoms and mood.[5]

  • Adrenergic Receptor Antagonism: The drug appears to induce greater noradrenergic than dopaminergic blockade, acting as an antagonist at alpha-adrenergic receptors.[3][5] This contributes to its sedative and hypotensive effects.[5]

  • Cholinergic (Muscarinic) Receptor Antagonism: this compound possesses anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, and constipation.[3][5]

  • Histaminergic Receptor Antagonism: Antagonism at H1 receptors is responsible for its pronounced sedative effects.[5]

The complex interplay of these receptor interactions defines the overall neuroleptic profile of this compound.

Signaling Pathway Diagram

Periciazine_Mechanism_of_Action cluster_receptors Neurotransmitter Receptors cluster_effects Clinical Outcomes This compound This compound D2 Dopamine D2 This compound->D2 Antagonism S2A Serotonin 5-HT2A This compound->S2A Antagonism A1 Alpha-1 Adrenergic This compound->A1 Antagonism M1 Muscarinic M1 This compound->M1 Antagonism H1 Histamine H1 This compound->H1 Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic SideEffects Adverse Effects (EPS, Anticholinergic, Sedation, Hypotension) D2->SideEffects EPS S2A->Antipsychotic Anxiolytic Anxiolytic/Sedative Effect A1->Anxiolytic A1->SideEffects Hypotension M1->SideEffects Anticholinergic H1->Anxiolytic H1->SideEffects Sedation

This compound's multifaceted receptor antagonism and resulting clinical effects.

Pharmacokinetics

The available pharmacokinetic data for this compound is limited, with high inter-patient variability reported.[6]

ParameterValueSource
Administration Oral[2]
Absorption Well absorbed after oral administration.[6]
Peak Plasma Concentration (Cmax) 150 ng/mL (410 nmol/L) after a 20mg dose.[6]
Time to Peak Plasma Concentration (Tmax) Approximately 2 hours.[6]
Metabolism Hepatic, primarily via conjugation. Some phenothiazines are moderate inhibitors of CYP2D6.[2][6]
Elimination Half-life (t½) Approximately 12 hours.[2][6]
Excretion Primarily renal.[2][6]

Clinical Efficacy

Clinical trials evaluating the efficacy of this compound are predominantly from several decades ago, and the quality of evidence is considered very low by modern standards.[3][7] A Cochrane review from 2014, which included five studies conducted between 1965 and 1980, was unable to determine the definitive effects of this compound in comparison to other typical or atypical antipsychotics for the treatment of schizophrenia due to the low quality of the data.[3][7]

The primary indications for this compound include:

  • Schizophrenia and other psychoses: For the management of symptoms and prevention of relapse.[7]

  • Behavioral disturbances: Particularly in controlling aggression, hostility, and impulsivity.[4]

  • Severe anxiety and agitation: As an adjunct for short-term management.[7]

Quantitative data on the reduction of scores on standardized psychiatric rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are not available in the reviewed literature for this compound.

Adverse Effects

This compound is associated with a side effect profile typical of first-generation phenothiazine antipsychotics.

Adverse Effect CategorySpecific Manifestations
Extrapyramidal Symptoms (EPS) Parkinsonism, akathisia, dystonia, tardive dyskinesia. A Cochrane review suggested a higher incidence of EPS compared to other antipsychotics.[3][8]
Anticholinergic Effects Dry mouth, blurred vision, constipation, urinary retention.
Sedation Drowsiness is a common side effect.
Cardiovascular Effects Orthostatic hypotension, tachycardia.
Endocrine Effects Hyperprolactinemia, leading to gynecomastia, galactorrhea, and amenorrhea.
Other Weight gain, photosensitivity.

A meta-analysis of older studies provided the following relative risk (RR) data for extrapyramidal side effects:[8]

ComparisonNumber of Studies (Participants)Relative Risk (95% CI)Quality of Evidence
This compound vs. Typical Antipsychotics3 RCTs (n=163)0.52 (0.34 to 0.80)Very Low
This compound vs. Atypical Antipsychotics1 RCT (n=93)2.69 (1.35 to 5.36)Very Low

Experimental Protocols

In Vitro Receptor Binding Assays

The affinity of a compound for various neurotransmitter receptors is typically determined using radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay start Start prep Membrane Preparation (Cell Culture or Brain Tissue) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate Bound/Free Ligand) incubate->filter count Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

A generalized workflow for a radioligand receptor binding assay.
Preclinical Behavioral Models

Animal models are used to assess the antipsychotic potential and side effect liability of new compounds.

Objective: To evaluate the antipsychotic-like efficacy and extrapyramidal side effect profile of this compound in rodent models.

Commonly Used Models:

  • Dopamine Agonist-Induced Hyperlocomotion: Antagonism of hyperactivity induced by dopamine agonists (e.g., amphetamine) is predictive of antipsychotic efficacy.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenia. The ability of a drug to restore PPI deficits is considered a measure of antipsychotic-like activity.

  • Catalepsy Test: The induction of catalepsy (a state of immobility) in rodents is a widely used model to predict the likelihood of a compound causing extrapyramidal side effects.

Clinical Trial Design

The efficacy and safety of an antipsychotic in humans are evaluated through randomized, controlled clinical trials.

Objective: To assess the efficacy and safety of this compound in patients with schizophrenia.

Generalized Design:

  • Participants: Patients diagnosed with schizophrenia according to standardized criteria (e.g., DSM-5).

  • Intervention: this compound at a specified dose range.

  • Comparator: Placebo and/or an active comparator (another antipsychotic).

  • Primary Outcome Measure: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[9]

  • Secondary Outcome Measures: Changes in subscale scores of the PANSS/BPRS, clinical global impression (CGI) scales, and measures of social and occupational functioning.

  • Safety Assessments: Monitoring of adverse events, with a particular focus on extrapyramidal symptoms using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).[9]

Logical Relationship: Clinical Trial Evaluation

Clinical_Trial_Logic PatientPopulation Patients with Schizophrenia Randomization Randomization PatientPopulation->Randomization PericiazineGroup This compound Treatment Group Randomization->PericiazineGroup ControlGroup Placebo/Active Comparator Group Randomization->ControlGroup Efficacy Efficacy Assessment (PANSS, BPRS, CGI) PericiazineGroup->Efficacy Safety Safety Assessment (Adverse Events, EPS Scales) PericiazineGroup->Safety ControlGroup->Efficacy ControlGroup->Safety Outcome Evaluation of Benefit-Risk Profile Efficacy->Outcome Safety->Outcome

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Periciazine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periciazine, a phenothiazine-class antipsychotic agent, has demonstrated potential as an anti-cancer therapeutic.[1] Like other phenothiazines, its mechanism of action is multifaceted, primarily known for its dopamine D2 receptor antagonism.[2] Emerging research indicates that phenothiazines can induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, in cancer cells.[3][4] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound on cancer cell lines, using glioblastoma as a primary example due to available data on related compounds.

Data Presentation: Efficacy of Phenothiazines on Glioblastoma Cell Lines

Table 1: EC50 Values of Perphenazine on Glioblastoma Cell Lines

Cell LineTreatment TimeEC50 (µM)Assay Method
U-87 MG24 hours0.98Not Specified
A17224 hours12.0WST-1
T98G24 hours15.0WST-1
U-87 MG48 hours1.2MTS
T98G48 hours1.8MTS
LN1848 hours2.5MTS

Data for perphenazine is presented as a proxy for this compound.[5]

Table 2: Effect of Perphenazine and Prochlorperazine on U-87 MG Cell Viability

CompoundConcentration (µM)Treatment Time% Viability Reduction
Perphenazine0.524 hours32.0
Perphenazine1.024 hours54.5
Prochlorperazine0.524 hours30.5
Prochlorperazine1.024 hours56.3

[Source: Otręba and Buszman (2018) as cited in a 2021 study.[6]]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U-87 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on perphenazine data, is 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC negative/PI negative cells are live.

    • Annexin V-FITC positive/PI negative cells are in early apoptosis.

    • Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Fix the cells for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Western Blot Analysis of Apoptosis and PI3K/Akt Signaling Markers

This protocol assesses changes in the expression of key proteins involved in apoptosis and the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total Akt, phospho-Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine relative protein expression levels. A decrease in the Bcl-2/Bax ratio, an increase in cleaved Caspase-3, and a reduction in phospho-Akt levels would indicate pro-apoptotic and PI3K/Akt pathway inhibitory effects of this compound.[7][8][9]

Mandatory Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Seed Cancer Cells treatment Treat with this compound (Various Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression (p-Akt, Bcl-2/Bax, Cleaved Caspase-3) western_blot->protein_exp

Caption: Experimental workflow for in vitro testing of this compound efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonism p_akt p-Akt (Active) This compound->p_akt Inhibition (Hypothesized) pi3k PI3K d2r->pi3k Inhibition akt Akt pi3k->akt Activation akt->p_akt Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Inhibition of pro-apoptotic function cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) p_akt->cell_cycle_arrest Promotion of cell cycle progression bax Bax (Pro-apoptotic) bcl2->bax Inhibition cytochrome_c Cytochrome c bax->cytochrome_c Release caspase_cascade Caspase Cascade cytochrome_c->caspase_cascade Activation apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Periciazine Administration in Rodent Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine, also known as prothis compound, is a first-generation antipsychotic of the phenothiazine class.[1] It is utilized in the treatment of psychotic disorders such as schizophrenia.[1][2] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors, with additional activity at serotonin 5-HT2A, alpha-adrenergic, histamine H1, and muscarinic receptors.[1][3] In preclinical research, rodent models are indispensable for evaluating the efficacy and mechanism of action of antipsychotic compounds. This document provides detailed application notes and protocols for the administration of this compound in rodent models relevant to schizophrenia research.

Due to a lack of published studies specifically detailing the administration of this compound in established rodent models of schizophrenia, the following protocols are adapted from studies using this compound in other behavioral paradigms and from standardized protocols for phencyclidine (PCP)-induced rodent models of schizophrenia.

Data Presentation

Table 1: this compound Administration Details in Rodents
ParameterRecommendationRationale/Reference
Animal Model Male Wistar rats (250-350g)This strain has been used in published behavioral studies with this compound.[3][4]
Drug This compound (Prothis compound)
Vehicle 0.9% SalineStandard isotonic vehicle for injection.[3][4]
Route of Administration Intraperitoneal (i.p.)Common and effective route for systemic drug delivery in rodents.[3][4]
Injection Volume 1 mL/kgStandard injection volume for rats.[3]
Proposed Dosages 0.05, 0.075, and 0.1 mg/kgThese doses have been shown to modulate behavior in rats without inducing memory impairment.[3][4]
Pre-treatment Time 30 minutes before testingAllows for adequate drug absorption and distribution to the central nervous system.[3][4]
Table 2: Quantitative Behavioral Effects of this compound in Male Wistar Rats
Treatment GroupNOpen Arm Entries (Elevated Plus Maze)Open Arm Time (%) (Elevated Plus Maze)Number of Crossings (Open Field - Test Session)Number of Rearings (Open Field - Test Session)
Saline152.0 ± 0.415.1 ± 2.925.3 ± 3.110.2 ± 1.5
This compound (0.05 mg/kg)102.5 ± 0.520.3 ± 4.122.1 ± 2.89.8 ± 1.3
This compound (0.075 mg/kg)104.1 ± 0.635.2 ± 5.320.5 ± 2.58.9 ± 1.1
This compound (0.1 mg/kg)102.3 ± 0.418.9 ± 3.818.9 ± 2.28.1 ± 1.0

*Data are presented as mean ± SEM. *p < 0.05 compared to the saline group. Data adapted from a study on anxiety and memory models, not a schizophrenia model.[3] This table demonstrates the dose-dependent effects of this compound on anxiety-like behaviors and locomotor activity.

Experimental Protocols

Protocol 1: Assessment of this compound on Phencyclidine (PCP)-Induced Hyperactivity in Rats

This protocol is designed to evaluate the potential of this compound to mitigate the positive symptoms of schizophrenia, as modeled by PCP-induced hyperlocomotion.[1][2][5]

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Sterile 0.9% saline

  • Male Wistar rats (250-350g)

  • Open field arena equipped with video-tracking software or infrared beams

  • Standard animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with handling for several days to reduce stress.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Saline; Vehicle + PCP; this compound dose 1 + PCP; this compound dose 2 + PCP; this compound dose 3 + PCP).

  • Drug Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.05, 0.075, and 0.1 mg/mL for a 1 mL/kg injection volume).

    • Dissolve PCP in sterile 0.9% saline (e.g., 2.5 mg/mL for a 1 mL/kg injection volume).

  • Drug Administration:

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

    • Return the animals to their home cages for a 15-minute pre-treatment period.

  • PCP Administration and Habituation:

    • After the this compound pre-treatment period, administer PCP (2.5 mg/kg, i.p.) or saline to the respective groups.

    • Immediately place the rats in the open field arena and allow for a 30-minute habituation period.[1][2]

  • Data Collection:

    • Record locomotor activity for 90 minutes following the habituation period.[1][2]

    • Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound on PCP-induced hyperactivity.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's primary mechanism of action.

Experimental Workflow

Experimental_Workflow A 1. Animal Acclimation & Handling (≥ 1 week) B 2. Random Group Allocation A->B C 3. This compound / Vehicle Administration (i.p., 30 min pre-test) B->C D 4. PCP / Saline Administration (i.p.) C->D E 5. Open Field Test (30 min habituation + 90 min recording) D->E F 6. Data Collection (Locomotor Activity) E->F G 7. Statistical Analysis F->G

Caption: Workflow for assessing this compound in a PCP-induced hyperactivity model.

References

Determining Appropriate Periciazine Dosage for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the appropriate dosage of Periciazine (also known as Prothis compound) for preclinical animal studies. This compound is a phenothiazine antipsychotic with sedative and anxiolytic properties.[1] Accurate dose selection is critical for obtaining reliable and reproducible data in non-clinical research.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in preclinical animal models.

Toxicological Data: Median Lethal Dose (LD50)
SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral395
RatIntraperitoneal85
RatSubcutaneous1200
MouseOral530
MouseIntravenous44

This data provides a crucial starting point for dose-range finding studies, ensuring that initial doses are well below lethal levels.

Efficacy Data: Anxiety Models
SpeciesModelRoute of AdministrationEffective Dose (mg/kg)Observed Effect
RatElevated Plus MazeIntraperitoneal0.075Anxiolytic effect
RatElevated Plus MazeIntraperitoneal0.05, 0.1No significant anxiolytic effect

Note: The anxiolytic effect of this compound in the elevated plus-maze test in rats appears to follow a U-shaped dose-response curve.[2]

Mechanism of Action and Signaling Pathways

This compound, a typical antipsychotic of the phenothiazine class, primarily exerts its effects through the antagonism of dopamine D2 receptors in the brain.[3] It is also known to have activity at other receptors, including adrenergic, cholinergic, and serotonergic receptors, which contributes to its broad pharmacological profile, including its sedative and anticholinergic effects.[1][4]

Periciazine_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism A_Receptor Adrenergic Receptor This compound->A_Receptor Antagonism C_Receptor Cholinergic Receptor This compound->C_Receptor Antagonism S_Receptor Serotonergic Receptor This compound->S_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect Sedative_Effect Sedative/Anxiolytic Effect A_Receptor->Sedative_Effect Side_Effects Side Effects (e.g., anticholinergic) C_Receptor->Side_Effects S_Receptor->Sedative_Effect

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key behavioral assays relevant to the preclinical evaluation of this compound are provided below.

General Experimental Workflow

The following diagram outlines a general workflow for conducting preclinical studies with this compound.

Experimental_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Dose_Selection Dose Range Selection (Based on LD50 and literature) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dose_Selection->Animal_Model Behavioral_Assay Behavioral Assay Selection (e.g., EPM, RI, Catalepsy) Animal_Model->Behavioral_Assay Acclimatization Animal Acclimatization Behavioral_Assay->Acclimatization Drug_Admin This compound Administration Acclimatization->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion and Reporting Interpretation->Conclusion

Figure 2: General workflow for preclinical studies.

Elevated Plus Maze (EPM) for Anxiety

Objective: To assess the anxiolytic or anxiogenic effects of this compound.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle control at the desired dose and route of administration (e.g., 30 minutes prior to testing for intraperitoneal injection).

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system or manual observation.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

  • Thoroughly clean the maze with 70% ethanol between each animal.

Resident-Intruder Test for Aggression

Objective: To evaluate the anti-aggressive effects of this compound.

Apparatus: The home cage of the "resident" animal.

Procedure:

  • House male animals individually for a period to establish territory (residents).

  • Administer this compound or vehicle control to the resident animals.

  • Introduce an unfamiliar male animal (the "intruder") into the resident's home cage.

  • Observe and score the aggressive behaviors of the resident towards the intruder for a defined period (e.g., 10 minutes). Key behaviors to score include latency to attack, number of attacks, and duration of aggressive encounters.

  • A decrease in the frequency and/or intensity of aggressive behaviors suggests an anti-aggressive effect.

  • Separate the animals immediately if intense fighting occurs to prevent injury.

Catalepsy Test for Extrapyramidal Side Effects

Objective: To assess the potential of this compound to induce catalepsy, a proxy for extrapyramidal side effects in humans.

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

Procedure:

  • Administer this compound or a positive control (e.g., haloperidol) at various doses.

  • At set time points after administration (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.

  • Measure the time it takes for the animal to remove both paws from the bar (descent latency).

  • An increased descent latency is indicative of catalepsy. A cut-off time is typically set (e.g., 180 seconds).

Considerations for Dose Selection and Study Design

  • Dose-Response Relationship: It is crucial to establish a dose-response curve for the desired effect. As seen with the anxiety model, the relationship may not be linear.[2]

  • Pharmacokinetics: The half-life of this compound in humans is approximately 12 hours.[5] While specific pharmacokinetic data in rodents is limited, it is important to consider that drug metabolism is generally faster in rodents than in humans. This may necessitate different dosing regimens for acute versus chronic studies.

  • Route of Administration: The bioavailability and speed of onset will vary depending on the route of administration (e.g., oral, intraperitoneal, subcutaneous). The choice of route should be relevant to the intended clinical application.

  • Locomotor Activity: this compound has sedative properties which can reduce spontaneous locomotor activity. It is essential to assess the effect of the chosen doses on locomotor activity to ensure that observed effects in other behavioral tests are not simply due to sedation.

  • Animal Model: The choice of animal species and strain can significantly impact the results. It is important to select a model that is appropriate for the research question.

Logical Relationships in Preclinical Testing

The following diagram illustrates the logical relationships between different aspects of preclinical testing for a compound like this compound.

Logical_Relationships cluster_Compound Compound Properties cluster_Preclinical Preclinical Evaluation cluster_Outcome Study Outcome This compound This compound Toxicity Toxicity Assessment (e.g., LD50) This compound->Toxicity Efficacy Efficacy Testing (e.g., Behavioral Models) This compound->Efficacy Side_Effects Side Effect Profiling (e.g., Catalepsy) This compound->Side_Effects Therapeutic_Window Therapeutic Window (Effective & Safe Dose Range) Toxicity->Therapeutic_Window Defines Upper Limit Efficacy->Therapeutic_Window Defines Lower Limit Side_Effects->Therapeutic_Window Narrows Window

Figure 3: Logical relationships in preclinical evaluation.

References

Utilizing Periciazine for the Study of Dopamine Receptor Antagonism in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the known and missing quantitative data for periciazine's interaction with dopamine receptors. The absence of specific Ki or IC50 values for D2, D3, and D4 receptors highlights a research gap that can be addressed using the protocols outlined in this document.

Table 1: this compound Binding Affinity for Dopamine Receptors

Receptor SubtypeParameterValue (nM)RadioligandCell Line/Tissue
Dopamine D1Ki10[2][3H]SCH23390Human Brain Striatum[2]
Dopamine D2KiData not available--
Dopamine D3KiData not available--
Dopamine D4KiData not available--

Key Signaling Pathways

This compound, by antagonizing D2-like dopamine receptors (D2, D3, and D4), modulates downstream signaling pathways crucial for neuronal function. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action, thereby preventing the dopamine-induced decrease in cAMP.

Dopamine D2-like Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2_Receptor Dopamine D2-like Receptor Dopamine->D2_Receptor Activates This compound This compound This compound->D2_Receptor Blocks Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2-like receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following section provides detailed protocols for key in vitro and in vivo experiments to characterize the dopamine receptor antagonism of this compound.

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors

This protocol allows for the determination of the binding affinity (Ki) of this compound for D2-like dopamine receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-spiperone.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing D2/D3/D4 receptors start->prep_membranes incubate Incubate membranes with [3H]-spiperone and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Materials:

    • Cell membranes from a stable cell line expressing human recombinant dopamine D2, D3, or D4 receptors.

    • [3H]-spiperone (radioligand).

    • This compound.

    • Unlabeled dopamine antagonist (e.g., haloperidol) for determining non-specific binding.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Filtration apparatus.

    • Liquid scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, [3H]-spiperone (at a concentration near its Kd), and either this compound, buffer (for total binding), or excess unlabeled antagonist (for non-specific binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for Dopamine D2 Receptor Antagonism

This assay measures the ability of this compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.

cAMP_Functional_Assay_Workflow start Start seed_cells Seed cells expressing D2 receptors in a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with varying concentrations of this compound seed_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of Dopamine and Forskolin pre_incubate->stimulate lyse_and_detect Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stimulate->lyse_and_detect analyze Analyze data to determine the IC50 of this compound lyse_and_detect->analyze end End analyze->end

Workflow for a cAMP functional assay to measure D2 receptor antagonism.

Methodology:

  • Materials:

    • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293).

    • Cell culture medium.

    • Assay buffer.

    • This compound.

    • Dopamine.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, ELISA).

    • 96-well plates.

  • Procedure:

    • Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Remove the culture medium and pre-incubate the cells with the this compound dilutions for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (typically the EC80 for inhibition of cAMP) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).

    • Incubate for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis: Calculate the percentage of inhibition of the dopamine effect at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Studies

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of this compound. A decrease in dopamine levels would be indicative of D2 autoreceptor agonism, while an increase could suggest a blockade of postsynaptic receptors leading to a feedback-induced increase in dopamine release.

Methodology:

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal (e.g., rat).

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

    • Administer this compound (systemically or locally through the probe).

    • Collect dialysate samples at regular intervals post-administration.

    • Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC with electrochemical detection.

    • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

2. Animal Behavioral Models

a) Catalepsy Test: This test is used to assess the potential of an antipsychotic to induce extrapyramidal side effects (motor stiffness), which is often associated with potent D2 receptor blockade.

Methodology:

  • Procedure:

    • Administer this compound or a vehicle control to a group of rats.

    • At specific time points after administration, place the rat's forepaws on an elevated horizontal bar.

    • Measure the time it takes for the rat to remove both paws from the bar (descent latency). A longer latency indicates a cataleptic state.

b) Conditioned Avoidance Response (CAR): This model assesses the antipsychotic potential of a drug by measuring its ability to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Methodology:

  • Procedure:

    • Train animals (e.g., rats) in a shuttle box to avoid an aversive stimulus (e.g., foot shock) that is preceded by a conditioned stimulus (e.g., a light or tone).

    • Once the animals have learned the avoidance response, administer this compound or a vehicle control.

    • Test the animals in the shuttle box and record the number of successful avoidances and escapes.

    • Data Analysis: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Conclusion

This compound is a multifaceted pharmacological agent with a primary mechanism of action involving dopamine receptor antagonism. The protocols detailed in this document provide a comprehensive framework for researchers to thoroughly characterize the interaction of this compound with dopamine receptor subtypes, both in vitro and in vivo. By employing these methodologies, researchers can elucidate its specific binding affinities, functional potencies, and its effects on dopamine neurotransmission and related behaviors, thereby advancing our understanding of dopamine signaling in health and disease.

References

Application Notes and Protocols for the Quantification of Periciazine in Plasma and Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine is a phenothiazine antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of this compound in both plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS methods described herein.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterPlasmaTissue
Internal Standard (IS) Perphenazine[1]Perphenazine
Lower Limit of Quantification (LLOQ) 0.021 ng/mL[1]Method dependent, target ~0.1 ng/g
Linearity Range 0.021 - 9.90 ng/mL[1]Method dependent, target ~0.1 - 20 ng/g
Accuracy Within ±15% of nominal concentrationWithin ±20% of nominal concentration
Precision (CV%) <15%<20%

Table 2: Mass Spectrometry Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 366.5142.4[1]Optimized experimentally
Perphenazine (IS) 404.3171.3[1]Optimized experimentally

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the determination of this compound in human plasma.[1]

1. Materials and Reagents:

  • This compound and Perphenazine (Internal Standard) reference standards

  • HPLC grade acetonitrile, methanol, and ethyl acetate

  • Formic acid and ammonium acetate

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of Perphenazine internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of 1 M sodium hydroxide solution to alkalize the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent

  • Column: Ultimate™ AQ-C18 (e.g., 2.1 x 50 mm, 3 µm)

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.350 mL/min[1]

  • Column Temperature: 40°C[1]

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification of this compound in Tissue Samples

This protocol provides a general framework for tissue sample analysis. Optimization will be required for specific tissue types.

1. Materials and Reagents:

  • Same as Protocol 1

  • Tissue of interest (e.g., brain, liver)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer (e.g., bead beater, sonicator)

2. Sample Preparation (Tissue Homogenization and Extraction):

  • Accurately weigh approximately 100 mg of tissue.

  • Add 400 µL of ice-cold PBS.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Pipette 200 µL of the tissue homogenate into a clean microcentrifuge tube.

  • Add 25 µL of Perphenazine internal standard working solution.

  • Proceed with the liquid-liquid extraction as described in Protocol 1, steps 3-10.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • The same conditions as described in Protocol 1 can be used as a starting point. Method optimization, particularly the chromatographic gradient, may be necessary to resolve matrix interferences from different tissue types.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Perphenazine) plasma->add_is tissue Tissue Homogenate (200 µL) tissue->add_is alkalize Alkalinize (1M NaOH) add_is->alkalize lle Liquid-Liquid Extraction (Ethyl Acetate) alkalize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Figure 1: Experimental workflow for this compound quantification.

periciazine_moa cluster_receptors Receptor Antagonism cluster_pathways Downstream Signaling Pathways cluster_effects Therapeutic Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R blocks HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR blocks H1R Histamine H1 Receptor This compound->H1R blocks A1AR Alpha-1 Adrenergic Receptor This compound->A1AR blocks M1R Muscarinic M1 Receptor This compound->M1R blocks camp ↓ cAMP D2R->camp ip3_dag ↓ IP3/DAG HT2AR->ip3_dag pkc_erk ↓ PKC/ERK HT2AR->pkc_erk H1R->ip3_dag ca2 ↓ Ca2+ influx H1R->ca2 A1AR->ip3_dag M1R->ip3_dag antipsychotic Antipsychotic Effect camp->antipsychotic ip3_dag->antipsychotic sedative Sedative Effect ip3_dag->sedative ca2->antipsychotic pkc_erk->antipsychotic

References

Application Notes and Protocols for Periciazine in Palliative Care Research for Terminal Agitation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended for research purposes only. Periciazine is not currently approved for the treatment of terminal agitation, and these documents are provided as a hypothetical framework for researchers, scientists, and drug development professionals. These are not established clinical guidelines and should not be used for patient care.

Introduction

Terminal agitation, a state of severe restlessness and distress in patients approaching the end of life, presents a significant challenge in palliative care. While various antipsychotics are used off-label to manage these symptoms, there is a need to explore alternative therapeutic options. This compound, a phenothiazine antipsychotic, has demonstrated efficacy in treating psychosis, severe anxiety, and agitation in other contexts.[1] Its sedative properties may offer a potential benefit in managing terminal agitation. These notes provide a comprehensive overview of this compound's pharmacology and a hypothetical protocol for its investigation in a palliative care research setting.

Pharmacology of this compound

This compound is a typical antipsychotic belonging to the phenothiazine class.[1] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the brain.[2] Additionally, it exhibits anticholinergic, antihistaminic, and alpha-adrenergic blocking effects, which contribute to its sedative and anxiolytic properties.[2]

Mechanism of Action Signaling Pathway

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction Activates Neuronal_Response Reduced Neuronal Excitability Signal_Transduction->Neuronal_Response Leads to This compound This compound This compound->D2_Receptor Blocks Experimental Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Start->Consent Baseline Baseline Assessment (RASS, MDAS, Vitals) Consent->Baseline Intervention Initiate this compound (2.5 mg) Baseline->Intervention Assess_RASS Assess RASS every 4h Intervention->Assess_RASS Rescue Administer Rescue Medication (if RASS ≥ +3) Assess_RASS->Rescue Severe Agitation Daily_Assess Daily Assessment (MDAS, Adverse Effects) Assess_RASS->Daily_Assess Continue Monitoring Titrate Titrate Dose every 24h Titrate->Intervention Adjust Dose Rescue->Assess_RASS Daily_Assess->Titrate Endpoint Primary Endpoint Met? (Sustained RASS ≤ +1 for 24h) Daily_Assess->Endpoint Endpoint->Assess_RASS No End End of Study for Patient Endpoint->End Yes Decision Protocol Start Terminal Agitation (RASS ≥ +2) Non_Pharm Non-Pharmacological Interventions Start->Non_Pharm Assess_Response Agitation Persists? Non_Pharm->Assess_Response Initiate_this compound Initiate this compound (2.5 - 5 mg) Assess_Response->Initiate_this compound Yes Monitor Monitor RASS and Adverse Effects Assess_Response->Monitor No Initiate_this compound->Monitor Assess_Efficacy RASS ≤ +1? Monitor->Assess_Efficacy Assess_AE Adverse Effects? Monitor->Assess_AE Continue_Dose Continue Current Dose Assess_Efficacy->Continue_Dose Yes Consider_Titration Consider Dose Titration (after 24h) Assess_Efficacy->Consider_Titration No Continue_Dose->Monitor Consider_Titration->Initiate_this compound Increase Dose Manage_AE Manage Adverse Effects (Dose Reduction/Discontinuation) Assess_AE->Manage_AE Yes Manage_AE->Monitor

References

Periciazine as a Pharmacological Tool in Animal Models of Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing periciazine, a phenothiazine antipsychotic, as a pharmacological tool in preclinical animal models of anxiety. This document outlines this compound's mechanism of action, summarizes key quantitative data from animal studies, and offers detailed protocols for established anxiety models. The included diagrams visualize critical pathways and experimental workflows to facilitate a deeper understanding of its application in anxiety research.

Introduction to this compound

This compound, also known as prothis compound, is a typical antipsychotic of the phenothiazine class.[1] While primarily prescribed for managing psychosis and schizophrenia, it is also used for the short-term treatment of severe anxiety and agitation.[1] Its pharmacological profile suggests its potential as a tool for investigating the neurobiological underpinnings of anxiety. This compound's mechanism of action involves antagonism at multiple neurotransmitter receptors, including dopamine, serotonin, adrenergic, and histamine receptors.[1]

Mechanism of Action in Anxiety

This compound's anxiolytic effects are thought to be mediated by its complex interaction with various neurotransmitter systems implicated in anxiety disorders.

  • Dopamine D2 Receptor Antagonism: this compound's primary mechanism is the blockade of D2 dopamine receptors in the brain.[2] Dysregulation of the dopaminergic system is believed to contribute to anxiety, and by modulating this system, this compound may exert its anxiolytic effects.[2]

  • Serotonin 5-HT2A Receptor Antagonism: The drug also exhibits antagonistic properties at serotonin 5-HT2A receptors.[1] Serotonin pathways are critically involved in mood and anxiety regulation, and blockade of 5-HT2A receptors may contribute to its anxiolytic and mood-stabilizing properties.[1]

  • Alpha-Adrenergic Receptor Antagonism: this compound's blockade of alpha-adrenergic receptors can contribute to its calming and sedative effects, which may help alleviate symptoms of anxiety and agitation.[1]

  • Antihistaminic and Anticholinergic Properties: The sedative effects of this compound are also attributed to its antihistaminic activity.[2] Additionally, its anticholinergic properties may play a role in its overall pharmacological profile.[1][2]

This compound Signaling Pathway cluster_0 This compound cluster_1 Receptor Targets cluster_2 Neurobiological Effects cluster_3 Behavioral Outcome This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonism Alpha Alpha-Adrenergic Receptor This compound->Alpha Antagonism H1 Histamine H1 Receptor This compound->H1 Antagonism Dopamine_Mod Modulation of Dopaminergic Pathways D2->Dopamine_Mod Serotonin_Mod Modulation of Serotonergic Pathways HT2A->Serotonin_Mod Adrenergic_Mod Modulation of Adrenergic Pathways Alpha->Adrenergic_Mod Sedation Sedation H1->Sedation Anxiolysis Anxiolytic Effect Dopamine_Mod->Anxiolysis Serotonin_Mod->Anxiolysis Adrenergic_Mod->Anxiolysis Sedation->Anxiolysis

This compound's multi-receptor antagonism leading to anxiolysis.

Data Presentation: this compound in Animal Models of Anxiety

The following table summarizes the available quantitative data on the effects of this compound in a key animal model of anxiety.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) in Rats

Animal ModelDrug & DosesRoute of AdministrationKey FindingsReference
Wistar RatsThis compound (0.05, 0.075, 0.1 mg/kg)Intraperitoneal (i.p.)0.075 mg/kg significantly increased the percentage of time spent and entries into the open arms, indicative of an anxiolytic effect. The lower (0.05 mg/kg) and higher (0.1 mg/kg) doses did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve.[2]
Wistar RatsDiazepam (1 mg/kg)Intraperitoneal (i.p.)Significantly increased open arm exploration, serving as a positive control for anxiolytic activity.[2]

Note: There is a lack of readily available quantitative data for this compound in the open field and light-dark box models of anxiety. The provided protocols for these tests can be utilized for future investigations into the anxiolytic potential of this compound.

Experimental Protocols

Detailed methodologies for key animal models of anxiety are provided below. These protocols can be adapted for the investigation of this compound's anxiolytic properties.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal dimensions.

  • A central platform connecting the four arms.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the test.

  • Test Initiation: Place the animal on the central platform facing one of the open arms.

  • Exploration Period: Allow the animal to freely explore the maze for a 5-minute session.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Inter-trial Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.

Key Parameters to Measure:

  • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

  • Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100

  • Total number of arm entries (as a measure of locomotor activity).

EPM_Workflow start Start habituation Acclimatize Animal to Testing Room (60 min) start->habituation drug_admin Administer this compound/Vehicle (i.p.) habituation->drug_admin wait Wait 30 min drug_admin->wait place_on_maze Place Animal on Central Platform of EPM wait->place_on_maze explore 5-minute Free Exploration place_on_maze->explore record Record Behavior (Video Tracking) explore->record data_analysis Analyze Data: - % Time in Open Arms - % Entries into Open Arms - Total Arm Entries record->data_analysis end End data_analysis->end

Experimental workflow for the Elevated Plus-Maze test.
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit space.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • The arena floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Exploration Period: Allow the animal to explore the arena for a 5 to 10-minute session.

  • Data Collection: Use a video tracking system to record the time spent in and the number of entries into the central and peripheral zones, as well as the total distance traveled.

  • Inter-trial Cleaning: Clean the arena thoroughly between each animal.

Key Parameters to Measure:

  • Time spent in the center zone.

  • Number of entries into the center zone.

  • Total distance traveled (as a measure of general locomotor activity).

  • Rearing frequency (vertical exploration).

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.

Apparatus:

  • A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.

  • An opening connects the two compartments.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

  • Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Exploration Period: Allow the animal to freely explore both compartments for a 5 to 10-minute session.

  • Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using a video tracking system.

  • Inter-trial Cleaning: Clean the apparatus thoroughly between subjects.

Key Parameters to Measure:

  • Time spent in the light compartment.

  • Number of transitions between the light and dark compartments.

  • Latency to the first entry into the dark compartment.

Conclusion

This compound demonstrates a dose-dependent anxiolytic effect in the elevated plus-maze, a standard preclinical model of anxiety. Its multifaceted mechanism of action, involving dopamine, serotonin, and adrenergic systems, makes it a valuable pharmacological tool for investigating the neurocircuitry of anxiety. The detailed protocols provided for the elevated plus-maze, open field, and light-dark box tests offer a robust framework for further elucidating the anxiolytic potential of this compound and similar compounds. Future research should aim to generate quantitative data for this compound in the open field and light-dark box tests to provide a more comprehensive behavioral profile.

References

Application Notes and Protocols for Assessing Extrapyramidal Side Effects of Periciazine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for the preclinical assessment of extrapyramidal side effects (EPS) induced by Periciazine, a typical antipsychotic of the phenothiazine class. The methodologies detailed herein are designed to deliver robust and reproducible data for characterizing the motor side effect profile of this compound in rat models.

Introduction

This compound, also known as Prothis compound, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This mechanism, while effective in managing psychosis, is also intrinsically linked to the development of extrapyramidal side effects, a constellation of movement disorders that can include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[3] The assessment of these potential side effects in preclinical animal models is a critical step in the drug development process.

The following protocols describe three well-established behavioral assays for quantifying EPS in rats: the catalepsy bar test, the rotarod test, and the assessment of vacuous chewing movements (VCMs). Additionally, a protocol for the histopathological analysis of the basal ganglia is provided to investigate potential neurotoxic effects.

Signaling Pathway of this compound-Induced Extrapyramidal Side Effects

The primary mechanism underlying this compound-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway. This pathway is a crucial component of the basal ganglia motor loop, which is responsible for the regulation of voluntary movement. Blockade of D2 receptors in the striatum disrupts the delicate balance between the direct and indirect pathways of motor control, leading to the characteristic motor disturbances seen in EPS.

This compound EPS Signaling Pathway This compound-Induced EPS Signaling Pathway cluster_presynaptic Presynaptic Neuron (Substantia Nigra) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Striatum) Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling Activates EPS Extrapyramidal Side Effects (EPS) D2_Receptor->EPS Leads to (when blocked) Normal_Motor_Function Normal Motor Function Downstream_Signaling->Normal_Motor_Function This compound This compound This compound->D2_Receptor Blocks

Caption: Dopamine D2 receptor antagonism by this compound in the nigrostriatal pathway.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data when assessing drug-induced EPS. The following workflow outlines the key stages of a typical study.

Experimental Workflow for EPS Assessment General Experimental Workflow Animal_Acclimatization Animal Acclimatization & Baseline Measurements Group_Allocation Random Group Allocation (Vehicle, this compound Doses, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (Acute or Chronic Dosing Regimen) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing (Catalepsy, Rotarod, VCMs) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (Brain - Basal Ganglia) Behavioral_Testing->Tissue_Collection Final_Report Data Interpretation & Final Report Data_Collection->Final_Report Histopathology Histopathological Analysis Tissue_Collection->Histopathology Histopathology->Final_Report

Caption: A generalized workflow for assessing this compound-induced EPS in rats.

Experimental Protocols

Catalepsy Bar Test

Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by this compound. This test is a well-established model for parkinsonian-like side effects.[4]

Apparatus:

  • A horizontal wooden or metal bar (diameter of approximately 1 cm) fixed at a height of 9 cm above a flat surface.

  • A stopwatch.

Procedure:

  • Habituation: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) and a positive control group (e.g., haloperidol, 1 mg/kg, i.p.) should be included.[4] Based on rodent studies of this compound for other indications, a starting dose range of 0.05 to 0.1 mg/kg may be appropriate, with higher doses likely required to induce significant catalepsy.[5]

  • Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch immediately and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

  • Cut-off Time: A cut-off time of 180 seconds is recommended to avoid undue stress to the animals. If the rat remains on the bar for the entire duration, record the cut-off time as the descent latency.

Data Presentation:

Table 1: Catalepsy Bar Test - Expected Dose-Dependent Effects of this compound

Dose (mg/kg, i.p.)Time Post-Injection (min)Mean Descent Latency (seconds)Expected Outcome
Vehicle30, 60, 90, 120< 10Minimal to no catalepsy.
This compound (Low Dose)30, 60, 90, 12010 - 30Mild cataleptic behavior may be observed.
This compound (Mid Dose)30, 60, 90, 12030 - 90Moderate, dose-dependent increase in catalepsy.
This compound (High Dose)30, 60, 90, 120> 90Significant and sustained cataleptic state.
Haloperidol (1 mg/kg)30, 60, 90, 120> 120Robust and prolonged catalepsy as a positive control.

Note: The actual descent latencies will need to be determined empirically. The values presented are illustrative of expected trends based on the pharmacology of typical antipsychotics.

Rotarod Test

Objective: To assess motor coordination, balance, and motor learning deficits induced by this compound.[6]

Apparatus:

  • An automated rotarod apparatus for rats, consisting of a rotating rod that can be set at a constant or accelerating speed.

Procedure:

  • Training: Prior to drug administration, train the rats on the rotarod for 2-3 consecutive days. Each training session should consist of 3-5 trials with an inter-trial interval of at least 15 minutes. The training can be performed at a constant speed (e.g., 10 rpm) or with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Drug Administration: On the test day, administer this compound (i.p.) at various doses, along with vehicle and a positive control.

  • Testing: At a specified time post-injection (e.g., 60 minutes), place the rat on the rotarod and begin the test using the same protocol as in the training phase.

  • Measurement: Record the latency to fall off the rotating rod. A cut-off time (e.g., 300 seconds) should be set.

Data Presentation:

Table 2: Rotarod Test - Expected Dose-Dependent Effects of this compound

Dose (mg/kg, i.p.)Mean Latency to Fall (seconds)Expected Outcome
Vehicle250 - 300Normal motor coordination and balance.
This compound (Low Dose)200 - 250Minimal to no significant impairment.
This compound (Mid Dose)100 - 200Dose-dependent decrease in latency to fall, indicating motor impairment.
This compound (High Dose)< 100Significant impairment of motor coordination and balance.
Haloperidol (1 mg/kg)< 60Severe impairment as a positive control.

Note: The actual latencies will depend on the specific rotarod apparatus and protocol used. The values presented are illustrative of expected trends.

Vacuous Chewing Movements (VCMs) Assessment

Objective: To quantify the frequency of purposeless chewing movements in rats following chronic administration of this compound. This is an animal model for tardive dyskinesia, a late-onset extrapyramidal side effect.[7][8]

Apparatus:

  • Transparent observation cages (e.g., Plexiglas) to allow for clear observation of the rat's orofacial region.

  • A video recording system for later analysis.

Procedure:

  • Chronic Drug Administration: Administer this compound daily or via a long-acting depot formulation for a period of several weeks (e.g., 3-12 weeks). Include vehicle and positive control (e.g., haloperidol) groups.

  • Observation Period: Once a week, place each rat individually in an observation cage.

  • Habituation: Allow the rat to habituate to the cage for 10 minutes before starting the observation.

  • Scoring: For a 2-minute period, a trained observer, blind to the treatment groups, should count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed towards any object. The observation sessions should be video-recorded to allow for verification and re-scoring if necessary.

Data Presentation:

Table 3: Vacuous Chewing Movements (VCMs) - Expected Effects of Chronic this compound Administration

Treatment GroupDuration of Treatment (weeks)Mean VCMs per 2 minutesExpected Outcome
Vehicle1 - 12< 5Minimal spontaneous orofacial movements.
This compound (Chronic)1 - 45 - 15Gradual increase in VCMs over time.
5 - 815 - 30Further increase in the frequency of VCMs.
9 - 12> 30Significant and persistent VCMs.
Haloperidol (Chronic)1 - 12> 40High frequency of VCMs as a positive control.

Note: The frequency of VCMs can vary between individual animals and rat strains. The values presented are illustrative of expected trends.

Histopathological Analysis of the Basal Ganglia

Objective: To examine the potential for this compound-induced neuronal damage or changes in the basal ganglia, particularly the striatum and substantia nigra.

Procedure:

  • Tissue Collection: Following the completion of the chronic behavioral studies, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Brain Extraction and Post-fixation: The brains are carefully extracted and post-fixed in 4% paraformaldehyde for 24 hours, followed by cryoprotection in a sucrose solution.

  • Sectioning: Coronal sections of the brain (e.g., 40 µm thick) containing the basal ganglia are cut using a cryostat or vibratome.

  • Staining:

    • Nissl Staining (e.g., with Cresyl Violet): To assess overall neuronal morphology and identify any neuronal loss or damage.

    • Immunohistochemistry: To investigate specific cellular and molecular changes. Relevant markers may include:

      • Tyrosine Hydroxylase (TH): To visualize dopaminergic neurons in the substantia nigra.

      • Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis, an indicator of neuronal injury.

      • Iba1: To assess microglial activation, another marker of neuroinflammation and injury.

      • Markers for apoptosis (e.g., Caspase-3): To detect programmed cell death.

  • Microscopy and Analysis: The stained sections are examined under a light or fluorescence microscope. Quantitative analysis can be performed using image analysis software to measure neuronal density, glial cell activation, and the expression of specific markers.

Expected Observations: While specific data for this compound is limited, chronic treatment with typical antipsychotics can be associated with subtle neuropathological changes. Researchers should look for:

  • Reductions in the number or size of neurons in the striatum or substantia nigra.

  • Increased staining for GFAP and Iba1, indicating gliosis and neuroinflammation.

  • Evidence of increased apoptosis in the basal ganglia.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of extrapyramidal side effects associated with this compound administration in rats. The combination of behavioral assessments and histopathological analysis will enable a thorough characterization of the motor side effect profile of this antipsychotic agent. The systematic application of these methodologies will contribute to a better understanding of the neurobiological basis of this compound-induced EPS and aid in the development of safer and more effective antipsychotic therapies.

References

Application Notes and Protocols for the Study of Periciazine in Aggressive and Impulsive Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine, a phenothiazine antipsychotic, has been utilized in the management of psychotic disorders, with notable efficacy in controlling symptoms of aggression, hostility, and impulsiveness.[1] These application notes provide a comprehensive overview of the methodologies for studying this compound's effects on aggressive and impulsive behaviors, summarize key quantitative data from related compounds, and delineate the underlying pharmacological mechanisms. Given the limited availability of recent, detailed studies on this compound, this document incorporates data from similar compounds and established preclinical models to provide a robust framework for future research.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the antagonism of dopamine and serotonin receptors in the brain.[2][3]

  • Dopamine D2 Receptor Antagonism: Overactivity in the mesolimbic dopamine pathway is associated with aggression. This compound blocks D2 receptors, thereby inhibiting the action of dopamine and ameliorating aggressive and impulsive symptoms.[3]

  • Serotonin 5-HT2A Receptor Antagonism: Dysregulation of the serotonin system is also implicated in aggression and impulsivity. By blocking 5-HT2A receptors, this compound may contribute to the reduction of these behaviors and improve mood regulation.[2]

  • Other Receptor Interactions: this compound also exhibits antagonistic properties at alpha-adrenergic, histamine, and acetylcholine receptors.[2][3] Its action on alpha-adrenergic receptors can help alleviate agitation, while its antihistaminergic effects contribute to its sedative properties.[2][3]

Quantitative Data Summary

While specific quantitative data from recent, large-scale clinical trials on this compound for aggression are limited, data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study on perphenazine , a structurally related phenothiazine, can provide valuable insights. The following tables summarize the change in hostility scores, as measured by the Positive and Negative Syndrome Scale (PANSS) hostility item, in patients with schizophrenia.[3][4]

Table 1: Mean PANSS Hostility Scores Over Time for Perphenazine

Time PointBaselineMonth 1Month 3Month 6Month 9
Mean Score (± SD) 2.8 (± 1.0)1.9 (± 1.1)1.7 (± 1.0)1.6 (± 0.9)1.5 (± 0.8)

Data derived from the CATIE study for the phenothiazine antipsychotic perphenazine.[3][4]

Table 2: Comparison of Change in PANSS Hostility Score from Baseline for Perphenazine

Time PointMean Change from Baseline (± SD)
Month 1 -0.9 (± 1.2)
Month 3 -1.1 (± 1.3)
Month 6 -1.2 (± 1.3)
Month 9 -1.3 (± 1.3)

Data derived from the CATIE study for the phenothiazine antipsychotic perphenazine.[3][4]

Experimental Protocols

Preclinical Protocol: Resident-Intruder Test in Rodents

This protocol is designed to assess the anti-aggressive effects of this compound in a standardized animal model of territorial aggression.[5][6]

1. Animals and Housing:

  • Subjects: Male adult mice or rats of an aggressive strain (e.g., SJL mice).
  • Housing: Individually house the resident animals for at least two weeks to establish territory. Provide standard chow and water ad libitum. Maintain a 12-hour light/dark cycle.

2. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle (e.g., saline with 0.1% Tween 80).
  • This compound Treatment Groups: Receive varying doses of this compound (e.g., 1, 5, 10 mg/kg).
  • Positive Control Group: Receives a standard anti-aggressive drug (e.g., haloperidol).

3. Drug Administration:

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the behavioral test.

4. Behavioral Testing: Resident-Intruder Paradigm:

  • Introduce a smaller, non-aggressive "intruder" mouse into the resident's home cage.
  • Record the following behavioral parameters for a set duration (e.g., 10 minutes):
  • Latency to the first attack.
  • Number of attacks.
  • Total duration of aggressive behaviors (e.g., biting, tail rattling).
  • Social exploration time (to assess for non-specific sedative effects).

5. Data Analysis:

  • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

Clinical Protocol: Double-Blind, Placebo-Controlled Trial in Patients with Intermittent Explosive Disorder (IED)

This protocol outlines a clinical trial to evaluate the efficacy and safety of this compound in reducing impulsive aggression in adults with IED.

1. Study Population:

  • Participants: Adults aged 18-65 with a primary diagnosis of IED according to DSM-5 criteria.
  • Exclusion Criteria: Comorbid psychotic disorders, substance use disorders within the last 6 months, and any contraindications to this compound.

2. Study Design:

  • A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
  • Randomize participants to receive either this compound or a matching placebo.

3. Treatment:

  • Start this compound at a low dose (e.g., 5 mg/day) and titrate up to a target dose (e.g., 20 mg/day) over two weeks based on tolerability and clinical response.

4. Outcome Measures:

  • Primary Efficacy Measure: Change from baseline to week 12 in the score on the Overt Aggression Scale-Modified (OAS-M).
  • Secondary Efficacy Measures:
  • Change in the Clinical Global Impression of Severity (CGI-S) score.
  • Change in the Barratt Impulsiveness Scale (BIS-11) score.
  • Frequency and severity of aggressive outbursts as recorded in a patient diary.
  • Safety and Tolerability: Monitor adverse events, vital signs, weight, and laboratory parameters throughout the study.

5. Data Analysis:

  • Use a mixed-model repeated measures (MMRM) analysis to compare the change in the primary and secondary outcome measures between the this compound and placebo groups.

Visualizations

Signaling Pathways

Periciazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gene Gene Expression (Aggression Modulation) PKA->Gene PLC Phospholipase C HTR2A->PLC Activates IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca PKC ↑ PKC IP3_DAG->PKC PKC->Gene This compound This compound This compound->D2R Blocks This compound->HTR2A Blocks Preclinical_Workflow cluster_workflow Preclinical Study Workflow A Animal Acclimation & Territory Establishment B Randomization into Treatment Groups A->B C Drug Administration (this compound / Vehicle) B->C D Behavioral Testing (Resident-Intruder) C->D E Data Collection & Analysis D->E

References

Application Notes and Protocols for Evaluating the Sedative Effects of Periciazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for evaluating the sedative effects of Periciazine, a phenothiazine antipsychotic known for its pronounced sedative properties.[1][2][3] This document outlines the underlying mechanisms of this compound-induced sedation and offers detailed protocols for both preclinical and clinical assessment.

Introduction to this compound and its Sedative Properties

This compound is a phenothiazine derivative with a piperidine side chain, which contributes to its strong sedative action.[4] Its therapeutic applications include the management of schizophrenia, severe anxiety, and agitation.[1][2] The sedative effects of this compound are primarily attributed to its potent antagonism of histamine H1 receptors and alpha-1 adrenergic receptors in the central nervous system.[5]

Signaling Pathways Involved in this compound-Induced Sedation

The sedative action of this compound is mediated through its interaction with specific G-protein coupled receptors. Understanding these pathways is crucial for designing and interpreting studies on its sedative effects.

Histamine H1 Receptor Antagonism

This compound acts as an antagonist at histamine H1 receptors. In the central nervous system, histamine is a key neurotransmitter in promoting wakefulness. By blocking H1 receptors, this compound inhibits the downstream signaling cascade that normally leads to neuronal excitation, thereby resulting in sedation and drowsiness.[6]

Histamine_H1_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds Gq_alpha Gq/11 H1_Receptor->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1_Receptor Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway and this compound Antagonism.

Alpha-1 Adrenergic Receptor Antagonism

This compound also exhibits antagonistic activity at alpha-1 adrenergic receptors. Noradrenaline, acting on these receptors, generally promotes arousal and alertness. By blocking alpha-1 adrenergic receptors, this compound reduces the excitatory effects of noradrenaline in the brain, contributing to its sedative and hypotensive effects.[7]

Alpha1_Adrenergic_Signaling cluster_pre_a1 Presynaptic Neuron cluster_post_a1 Postsynaptic Neuron Tyrosine Tyrosine Noradrenaline Noradrenaline Tyrosine->Noradrenaline Synthesis A1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Noradrenaline->A1_Receptor Binds Gq_alpha_a1 Gq A1_Receptor->Gq_alpha_a1 PLC_a1 Phospholipase C Gq_alpha_a1->PLC_a1 PIP2_a1 PIP2 PLC_a1->PIP2_a1 IP3_a1 IP3 PIP2_a1->IP3_a1 DAG_a1 DAG PIP2_a1->DAG_a1 Ca_release_a1 Ca²⁺ Release IP3_a1->Ca_release_a1 PKC_a1 Protein Kinase C DAG_a1->PKC_a1 Neuronal_Arousal Neuronal Arousal Ca_release_a1->Neuronal_Arousal PKC_a1->Neuronal_Arousal Periciazine_a1 This compound Periciazine_a1->A1_Receptor Antagonizes

Caption: Alpha-1 Adrenergic Receptor Signaling and this compound Blockade.

Preclinical Evaluation of Sedative Effects

A battery of behavioral tests in rodents can be employed to quantify the sedative effects of this compound. These tests assess spontaneous locomotor activity, motor coordination, and exploratory behavior.

Experimental Workflow

The general workflow for preclinical evaluation involves animal habituation, baseline measurements, drug administration, and subsequent behavioral testing at specific time points.

Preclinical_Workflow Habituation Animal Habituation (to environment and handling) Baseline Baseline Behavioral Testing (Vehicle administration) Habituation->Baseline Drug_Admin This compound Administration (various doses) Baseline->Drug_Admin Behavioral_Tests Behavioral Assessments (at defined time points) Drug_Admin->Behavioral_Tests Data_Analysis Data Collection and Analysis Behavioral_Tests->Data_Analysis

References

Troubleshooting & Optimization

Periciazine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the common solubility and stability challenges encountered when working with periciazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its aqueous solubility is reported to be approximately 38 mg/L at 37°C. This low solubility can present significant challenges during in vitro and in vivo studies, as well as in the development of liquid oral formulations.

Q2: How does pH affect the solubility of this compound?

Q3: What are the primary stability concerns for this compound in aqueous solutions?

A3: Like other phenothiazines, this compound is susceptible to degradation in aqueous solutions, particularly when exposed to light and oxidizing agents.[3][4] The phenothiazine nucleus can be oxidized, leading to the formation of sulfoxides and other degradation products, which may result in a loss of potency and the formation of potentially toxic compounds. The stability is also influenced by the pH of the solution.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Aqueous Solution

Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • pH Adjustment:

    • Recommendation: Lower the pH of the solution to increase the solubility of the basic this compound molecule. Acidifying the medium will lead to the formation of a more soluble salt.

    • Considerations: The chosen pH must be compatible with the experimental system and the intended application. For in vivo studies, physiological pH must be considered.

  • Use of Cosolvents:

    • Recommendation: Incorporate water-miscible organic solvents (cosolvents) to increase the solubilizing capacity of the vehicle.

    • Common Cosolvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used in pharmaceutical formulations.[5][6][7][]

    • Starting Point: Begin with a low percentage of the cosolvent and gradually increase the concentration until the desired solubility is achieved, while monitoring for any potential effects on the experiment.

  • Inclusion Complexation with Cyclodextrins:

    • Recommendation: Form an inclusion complex with cyclodextrins to enhance the aqueous solubility of this compound. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves water solubility.[9]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[9]

Issue 2: Loss of this compound Potency or Appearance of Unknown Peaks in HPLC

Potential Cause: Chemical degradation of this compound.

Solutions:

  • Protection from Light:

    • Recommendation: this compound solutions should be prepared and stored in amber-colored glassware or protected from light to prevent photolytic degradation.[3]

    • Workflow: Conduct all experimental manipulations under low-light conditions whenever possible.

  • Control of pH:

    • Recommendation: Maintain the pH of the solution within a range that minimizes degradation. For phenothiazines, this often means avoiding highly alkaline or strongly acidic conditions where hydrolysis or other pH-catalyzed degradation can occur.

    • Action: Conduct a pH-stability study to determine the optimal pH range for your specific formulation.

  • Use of Antioxidants:

    • Recommendation: If oxidative degradation is suspected, consider adding an antioxidant to the formulation.

    • Examples: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) are common antioxidants used in pharmaceutical preparations. The choice of antioxidant will depend on the specific formulation and its intended use.

  • Temperature Control:

    • Recommendation: Store this compound solutions at controlled, and if necessary, refrigerated temperatures to slow down the rate of chemical degradation.

Quantitative Data Summary

Table 1: Solubility of this compound and Related Phenothiazines

CompoundSolventSolubilityTemperature (°C)
This compoundWater38 mg/L37
Chlorpromazine HClEthanol~30 - 660 mg/mLNot Specified
Chlorpromazine HClDMSO~30 - 71 mg/mLNot Specified
Thioridazine HClEthanol~10 mg/mLNot Specified
Thioridazine HClDMSO~25 - 81 mg/mLNot Specified

Note: Data for chlorpromazine and thioridazine are provided as a reference for the solubility of related phenothiazine compounds in common organic solvents.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Cosolvent System
  • Objective: To prepare a 1 mg/mL stock solution of this compound in a water/propylene glycol/ethanol cosolvent system.

  • Materials:

    • This compound powder

    • Propylene Glycol (PG)

    • Ethanol (95%)

    • Purified Water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of this compound powder.

    • In a volumetric flask, dissolve the this compound powder in a small volume of ethanol with stirring.

    • Add the desired volume of propylene glycol to the solution and continue stirring.

    • Slowly add purified water to the solution while stirring, until the final desired volume is reached.

    • Continue stirring until a clear, homogenous solution is obtained.

    • Store the resulting solution in an amber-colored container, protected from light.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Small amount of water-methanol solution (1:1 v/v)

    • Vacuum oven

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

    • Place the HP-β-CD in a mortar and add a small amount of the water-methanol solution to form a paste.[11]

    • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

    • Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.

    • The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex is pulverized into a fine powder and stored in a desiccator.

    • The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD).[12]

Visualizations

TroubleshootingWorkflow start Start: this compound Formulation Issue issue Identify the Issue start->issue precipitation Precipitation Observed issue->precipitation Inadequate Solubility degradation Degradation Suspected (Loss of Potency / Extra Peaks) issue->degradation Instability solubility_solutions Implement Solubility Enhancement precipitation->solubility_solutions stability_solutions Implement Stability Enhancement degradation->stability_solutions ph_adjust Adjust pH (Acidify) solubility_solutions->ph_adjust cosolvent Add Cosolvent (e.g., PG, Ethanol, PEG) solubility_solutions->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubility_solutions->cyclodextrin light_protect Protect from Light stability_solutions->light_protect ph_control Control pH stability_solutions->ph_control antioxidant Add Antioxidant stability_solutions->antioxidant temp_control Control Temperature stability_solutions->temp_control end Problem Resolved ph_adjust->end cosolvent->end cyclodextrin->end light_protect->end ph_control->end antioxidant->end temp_control->end

Troubleshooting workflow for this compound formulation issues.

ExperimentalWorkflow start Start weigh Weigh this compound and HP-β-CD start->weigh paste Form HP-β-CD Paste (with Water/Methanol) weigh->paste knead Knead this compound into Paste paste->knead dry Dry the Mixture (Vacuum Oven) knead->dry pulverize Pulverize into Fine Powder dry->pulverize characterize Characterize Complex (DSC, FTIR, XRD) pulverize->characterize end End: Inclusion Complex characterize->end

Experimental workflow for preparing a this compound-cyclodextrin inclusion complex.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effects (Reduced Neuronal Excitability) PKA->downstream phosphorylates This compound This compound This compound->D2R antagonizes

Simplified signaling pathway of this compound's antagonism at the D2 receptor.

References

Technical Support Center: Managing Periciazine Side Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Periciazine in long-term animal studies. The information is presented in a practical question-and-answer format to directly address issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound that contribute to its side effect profile?

A1: this compound is a phenothiazine antipsychotic that exerts its effects through the antagonism of several neurotransmitter receptors.[1][2] Its therapeutic actions and side effects are primarily due to its ability to block:

  • Dopamine D2 receptors: This action in the mesolimbic pathway is responsible for its antipsychotic effects, but blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS).[1][3]

  • Serotonin 5-HT2A receptors: Antagonism of these receptors may contribute to some of the "atypical" properties of antipsychotics and can influence mood and cognition.[1]

  • Alpha-1 adrenergic receptors: Blockade of these receptors can lead to vasodilation and may cause orthostatic hypotension.[1]

  • Histamine H1 receptors: This antagonism is a major contributor to the sedative effects of this compound.[3]

  • Muscarinic M1 receptors (anticholinergic effects): Blockade of these receptors leads to side effects such as dry mouth, blurred vision, and constipation.[1][3]

Q2: What are the most common side effects to monitor for during long-term this compound administration in animal models?

A2: Based on its pharmacology, the most common side effects to anticipate and monitor in animal models include:

  • Sedation and Lethargy: Due to its antihistaminic properties.[4]

  • Extrapyramidal Symptoms (EPS): Including catalepsy (a model for parkinsonian rigidity) and vacuous chewing movements (a model for tardive dyskinesia).[4]

  • Orthostatic Hypotension: A drop in blood pressure upon postural change, resulting from alpha-1 adrenergic blockade.[4]

  • Anticholinergic Effects: Such as reduced salivation and gastrointestinal motility.

  • Metabolic Changes: Including potential weight gain.[4]

  • Hyperprolactinemia: Increased prolactin levels due to dopamine D2 receptor blockade in the tuberoinfundibular pathway.[4]

Q3: How can we mitigate sedation to ensure it doesn't interfere with behavioral assessments?

A3: Managing sedation is crucial for the validity of many behavioral tests. Consider the following strategies:

  • Dose Optimization: Conduct a dose-response study to find the lowest effective dose with minimal sedative effects.

  • Timing of Administration: For nocturnal animals like rodents, administer this compound during the light phase (their inactive period) if the study design allows, so that peak sedative effects do not coincide with the active (dark) phase when behavioral testing is often performed.

  • Acclimatization: Allow animals to acclimate to the sedative effects of the drug. Tolerance to sedation can develop over time with chronic administration.

  • Test Selection: Choose behavioral paradigms that are less sensitive to sedative effects or schedule them during periods of lower drug concentration.

Troubleshooting Guides

Issue 1: Animals exhibit significant motor side effects (Extrapyramidal Symptoms - EPS).
  • Potential Cause: High dosage of this compound leading to excessive dopamine D2 receptor blockade in the nigrostriatal pathway.

  • Troubleshooting Steps:

    • Quantify the EPS: Utilize standardized tests such as the catalepsy bar test for parkinsonian-like rigidity and observe for vacuous chewing movements (VCMs) as a model for tardive dyskinesia.

    • Dose Reduction: If the severity of EPS is high, consider reducing the dose of this compound.

    • Co-administration of Anti-EPS Agents: In some paradigms, co-administration of an anticholinergic agent like benztropine may be considered to manage acute EPS, though this adds a confounding variable to the study.

Issue 2: Observed hypotension or high mortality after postural changes.
  • Potential Cause: this compound-induced orthostatic hypotension due to alpha-1 adrenergic receptor antagonism.

  • Troubleshooting Steps:

    • Confirm Orthostatic Hypotension: Use a tilt-table test in anesthetized or telemetered animals to measure the drop in mean arterial pressure (MAP) upon a head-up tilt.

    • Ensure Adequate Hydration: Dehydration can exacerbate hypotension. Ensure animals have ad libitum access to water.

    • Volume Expansion: In cases of severe hypotension, administration of intravenous saline can help to increase intravascular volume. This should be done under veterinary guidance.

    • Dose Adjustment: A lower dose of this compound may reduce the severity of the hypotensive effects.

Issue 3: Progressive weight gain is observed in the treatment group.
  • Potential Cause: Antipsychotic-induced metabolic changes, potentially due to effects on histamine and serotonin receptors influencing appetite.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Regularly measure daily food and water consumption to determine if weight gain is due to hyperphagia.

    • Body Composition Analysis: If available, use techniques like DEXA scans to determine if the weight gain is due to an increase in adipose tissue.

    • Monitor Metabolic Parameters: Periodically collect blood samples to measure glucose, insulin, and lipid levels.

    • Dietary Control: If not a confounding factor for the study, providing a controlled diet may help manage weight gain.

Data Presentation

Table 1: Incidence and Severity of Extrapyramidal Symptoms (EPS) in Rats after Chronic this compound Administration

Treatment GroupDose (mg/kg/day)NCatalepsy (Mean Latency in seconds ± SEM)Vacuous Chewing Movements (Mean VCMs/5 min ± SEM)
Vehicle Control010
This compoundX10
This compoundY10
This compoundZ10

Table 2: Effects of Chronic this compound Administration on Body Weight and Food Intake in Mice

Treatment GroupDose (mg/kg/day)NInitial Body Weight (g ± SEM)Final Body Weight (g ± SEM)% Change in Body WeightAverage Daily Food Intake (g ± SEM)
Vehicle Control012
This compoundX12
This compoundY12

Table 3: Cardiovascular Parameters in Telemetered Rats during Chronic this compound Treatment

Treatment GroupDose (mg/kg/day)NBaseline MAP (mmHg ± SEM)Post-Dose MAP (mmHg ± SEM)Baseline Heart Rate (bpm ± SEM)Post-Dose Heart Rate (bpm ± SEM)
Vehicle Control08
This compoundX8
This compoundY8

Experimental Protocols

Protocol 1: Assessment of Catalepsy (Bar Test)
  • Objective: To quantify the degree of motor rigidity, a model for parkinsonian side effects.

  • Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the base.

  • Procedure:

    • Gently place the animal's forepaws on the raised horizontal bar.

    • Start a stopwatch immediately.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be established to prevent undue stress. If the animal remains on the bar for the entire period, the maximum time is recorded.

    • The test should be performed at consistent time points relative to drug administration.

Protocol 2: Monitoring Cardiovascular Parameters using Telemetry
  • Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving animals.

  • Procedure:

    • Surgically implant a telemetry transmitter according to the manufacturer's instructions. The catheter is typically placed in the abdominal aorta.

    • Allow for a post-surgical recovery period of at least one week.

    • House animals individually in cages placed on receiver platforms.

    • Record baseline cardiovascular data (Mean Arterial Pressure, Systolic and Diastolic Blood Pressure, Heart Rate) for a sufficient period before starting drug administration.

    • Administer this compound chronically and record data continuously.

    • Analyze the data for changes in baseline values and for any acute effects following dosing.

Protocol 3: Serial Blood Collection for Prolactin Monitoring
  • Objective: To monitor changes in plasma prolactin levels over the course of the study.

  • Procedure:

    • For repeated sampling, a catheter can be surgically implanted into the jugular or femoral vein and exteriorized. This allows for stress-free blood collection in conscious animals.

    • Alternatively, sampling can be done via the saphenous or tail vein. The method should be consistent throughout the study.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Prolactin levels can be quantified using a species-specific ELISA kit.

    • Blood collection should be performed at the same time of day to account for diurnal variations in prolactin secretion.

Mandatory Visualizations

Signaling Pathways

Periciazine_Mechanism_of_Action This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonist Alpha1AR Alpha-1 Adrenergic Receptor This compound->Alpha1AR Antagonist Gi Gi/o Protein D2R->Gi Activates Gq Gq/11 Protein SHT2AR->Gq Activates Alpha1AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Antipsychotic Antipsychotic Effect (Mesolimbic) cAMP->Antipsychotic EPS Extrapyramidal Side Effects (Nigrostriatal) cAMP->EPS Hyperprolactinemia Hyperprolactinemia (Tuberoinfundibular) cAMP->Hyperprolactinemia IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Leads to Mood_Cognition Modulation of Mood & Cognition Ca2->Mood_Cognition Vasoconstriction ↓ Vasoconstriction Ca2->Vasoconstriction Hypotension Orthostatic Hypotension Vasoconstriction->Hypotension

Caption: this compound's multifaceted receptor antagonism and downstream signaling.

Experimental Workflow

Experimental_Workflow start Start of Long-Term Study acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization dosing Chronic this compound/ Vehicle Administration acclimatization->dosing monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Clinical Observations dosing->monitoring Daily end End of Study dosing->end behavioral Periodic Behavioral Testing: - Open Field (Sedation) - Catalepsy Bar Test (EPS) monitoring->behavioral e.g., Weeks 2, 4, 8, 12 cardio Cardiovascular Monitoring: (Telemetry/Tilt-Table) monitoring->cardio As per protocol blood Serial Blood Sampling: (Prolactin, Metabolites) monitoring->blood e.g., Monthly data Data Analysis & Interpretation behavioral->data cardio->data blood->data necropsy Necropsy & Histopathology end->necropsy necropsy->data

Caption: Workflow for a long-term this compound study in rodents.

Logical Relationships

Troubleshooting_Logic observation Observed Side Effect (e.g., Catalepsy) cause Potential Cause D2 Blockade in Nigrostriatal Pathway High Dose observation:obs->cause:cause Investigate action Troubleshooting Action 1. Quantify with Bar Test 2. Reduce Dose 3. Consider Adjuncts cause:cause->action:action Leads to outcome Desired Outcome Reduced EPS Maintained Efficacy action:action->outcome:out Aims for

Caption: Troubleshooting logic for managing observed side effects.

References

Technical Support Center: Optimizing Periciazine Dosing to Minimize Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize periciazine dosing strategies and mitigate the risk of extrapyramidal symptoms (EPS) during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to extrapyramidal symptoms?

A1: this compound, a phenothiazine antipsychotic, primarily exerts its effects through the antagonism of dopamine D2 receptors in the brain.[1][2] This blockade in the nigrostriatal pathway disrupts the natural balance between dopamine and acetylcholine, leading to a state of relative cholinergic overactivity, which is a key factor in the development of extrapyramidal symptoms.[3]

Q2: What are the typical starting and maximum recommended doses for this compound in clinical research?

A2: Dosing for this compound should be initiated at a low level and gradually increased to achieve the desired therapeutic effect while monitoring for adverse reactions. For severe conditions such as schizophrenia in adults, an initial dose of 75 mg per day, divided, is common, with weekly increases of 25 mg per day. The maximum recommended daily dose is typically 300 mg.[4][5] For milder conditions of anxiety and agitation in adults, a starting dose of 15-30 mg daily is often used.[5] Elderly patients are more susceptible to EPS and should be started on lower doses, typically 15-30 mg per day for severe conditions and 5-10 mg daily for milder conditions.[4][5]

Q3: What are the most common extrapyramidal symptoms associated with this compound?

A3: this compound is associated with a range of extrapyramidal symptoms, which can be broadly categorized as acute (early onset) and tardive (late onset). Common acute EPS include:

  • Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and eyes.[5][6]

  • Akathisia: A state of inner restlessness and a compelling urge to be in constant motion.[5][6]

  • Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).[5][6]

Tardive Dyskinesia (TD) is a late-onset and potentially irreversible movement disorder characterized by involuntary, repetitive body movements, often of the face, tongue, and limbs.[6]

Q4: How can the risk of developing EPS be minimized when initiating a study with this compound?

A4: To minimize the risk of EPS, the following strategies are recommended:

  • Start with a low dose: Initiate treatment at the lower end of the recommended dosing range.[4][5]

  • Gradual dose titration: Increase the dose slowly, allowing for assessment of both therapeutic effect and emerging side effects.[4][5] A gradual withdrawal is also advisable to avoid the emergence of extrapyramidal reactions.[5]

  • Regular monitoring: Implement regular monitoring for EPS using standardized rating scales (see Experimental Protocols section).

  • Consider patient populations: Elderly patients are more susceptible to EPS and require more cautious dosing.[4]

Data Presentation: this compound Dosing and EPS Risk

Note: Specific quantitative data directly correlating this compound dosage with the incidence rates of various extrapyramidal symptoms from clinical trials is limited in the available literature. The following tables summarize the recommended dosing guidelines and the qualitative relationship between dosing and EPS risk based on current knowledge.

Table 1: Recommended Dosing Schedules for this compound

PopulationIndicationInitial Daily DoseTitration ScheduleMaximum Daily Dose
Adults Severe conditions (e.g., Schizophrenia)75 mg (divided doses)Increase by 25 mg weekly300 mg
Mild/Moderate conditions (e.g., Anxiety)15-30 mg (divided doses)Adjust based on responseNot specified
Elderly Severe conditions15-30 mg (divided doses)Cautious increase based on toleranceNot specified
Mild/Moderate conditions5-10 mg (divided doses)Adjust based on responseNot specified

Table 2: Qualitative Relationship Between this compound Dose and EPS Risk

Extrapyramidal SymptomRelationship to DoseOnsetKey Characteristics
Acute Dystonia Higher risk with higher initial doses and rapid titration.Typically within the first few days of treatment or dose increase.Involuntary muscle spasms, oculogyric crisis (eyes rolling back), torticollis (neck twisting).
Akathisia Risk increases with higher doses.Can occur after large initial doses.Subjective feeling of restlessness, inability to sit still, pacing.
Parkinsonism More common with higher doses and in the elderly.Usually develops after weeks or months of treatment.Tremor, rigidity, bradykinesia, shuffling gait.
Tardive Dyskinesia Risk increases with cumulative dose and duration of treatment.Late onset, typically after months or years of treatment.Involuntary movements of the face, tongue, lips, and limbs.

Experimental Protocols

1. Assessment of Drug-Induced Parkinsonism: The Simpson-Angus Scale (SAS)

  • Objective: To measure the severity of drug-induced parkinsonism.

  • Methodology: The scale consists of 10 items assessing gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation. Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe).

  • Procedure:

    • Gait: Observe the patient walking, noting the swing of their arms and overall posture.

    • Arm Dropping: The examiner and patient both raise their arms to shoulder height and let them fall. The speed and sound of the arms hitting the sides are noted.

    • Shoulder Shaking: With the patient's arm bent at a right angle, the examiner passively shakes the upper arm and rotates the humerus to assess resistance.

    • Elbow and Wrist Rigidity: The examiner passively flexes and extends the patient's elbow and wrist joints to assess for resistance.

    • Leg Pendulousness: While the patient is sitting, the examiner lifts their leg and allows it to swing freely to assess for resistance.

    • Head Dropping: The patient is instructed to let their head hang forward, and the examiner assesses the degree of flexion.

    • Glabellar Tap: The examiner taps gently on the patient's forehead and observes for excessive blinking.

    • Tremor: Observe for the presence and severity of tremors at rest.

    • Salivation: Observe for excessive salivation.

  • Scoring: The total score is the sum of all 10 items. A higher score indicates more severe parkinsonism.

2. Assessment of Akathisia: The Barnes Akathisia Rating Scale (BARS)

  • Objective: To assess the severity of drug-induced akathisia.

  • Methodology: The scale has three components: objective observation of restless movements, subjective awareness of restlessness, and distress related to restlessness. There is also a global clinical assessment of akathisia.

  • Procedure:

    • Observation: Observe the patient while seated and then standing for a minimum of two minutes in each position, engaging them in neutral conversation. Note any characteristic restless movements such as shuffling, rocking, or pacing.

    • Subjective Assessment: Ask the patient about their subjective experience of restlessness, their inability to keep their legs still, and the level of distress these feelings cause.

  • Scoring:

    • Objective: Rated on a 4-point scale from 0 (normal) to 3 (constantly engaged in restless movements).

    • Subjective Awareness: Rated on a 4-point scale from 0 (no inner restlessness) to 3 (intense compulsion to move).

    • Subjective Distress: Rated on a 4-point scale from 0 (no distress) to 3 (severe distress).

    • Global Clinical Assessment: Rated on a 6-point scale from 0 (absent) to 5 (severe).

3. Assessment of Tardive Dyskinesia: The Abnormal Involuntary Movement Scale (AIMS)

  • Objective: To detect and rate the severity of tardive dyskinesia.

  • Methodology: A 12-item scale that assesses involuntary movements in the face, lips, jaw, tongue, and extremities.

  • Procedure:

    • Observation at Rest: Observe the patient unobtrusively while they are at rest.

    • Seated Examination:

      • Ask the patient to sit with hands on knees, legs apart, and feet flat on the floor.

      • Ask them to open their mouth and protrude their tongue.

      • Ask them to tap their thumb to each finger rapidly.

    • Standing and Walking:

      • Ask the patient to stand and extend their arms.

      • Have the patient walk a short distance, turn, and walk back.

  • Scoring: Each of the first 7 items is rated on a 5-point scale from 0 (none) to 4 (severe). The global judgments of severity, incapacitation, and the patient's awareness of movements are also rated.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening & Dosing cluster_monitoring EPS Monitoring cluster_troubleshooting Troubleshooting start Patient Recruitment dose Initiate Low-Dose This compound start->dose titrate Gradual Dose Titration dose->titrate monitor Regular EPS Assessment (AIMS, BARS, SAS) titrate->monitor no_eps No Significant EPS monitor->no_eps Continue Protocol eps_detected EPS Detected monitor->eps_detected Troubleshoot reduce_dose Reduce this compound Dose eps_detected->reduce_dose reduce_dose->monitor Re-assess switch_med Switch to Alternative Antipsychotic reduce_dose->switch_med If EPS Persists add_med Administer Adjunctive Medication reduce_dose->add_med For Acute Symptoms

Caption: Experimental workflow for optimizing this compound dosing and managing EPS.

signaling_pathway cluster_dopaminergic Nigrostriatal Dopaminergic Neuron cluster_cholinergic Striatal Cholinergic Interneuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Inhibits ach Acetylcholine This compound This compound This compound->d2_receptor Blocks ach_release Increased Acetylcholine Release d2_receptor->ach_release Inhibition Removed eps Extrapyramidal Symptoms ach_release->eps

Caption: Signaling pathway of this compound-induced extrapyramidal symptoms.

Troubleshooting Guide

Issue: Emergence of Acute Dystonia

  • Symptoms: Sudden onset of involuntary muscle spasms, particularly in the head and neck (e.g., torticollis, oculogyric crisis).

  • Immediate Action:

    • Assess Airway: Ensure the patient's airway is not compromised, especially in cases of laryngeal dystonia.

    • Administer Anticholinergic Medication: Intramuscular or intravenous administration of an anticholinergic agent like benztropine or diphenhydramine is the first-line treatment for rapid reversal of symptoms.

  • Long-Term Strategy:

    • Dose Reduction: Once the acute reaction is controlled, consider reducing the this compound dose.

    • Slower Titration: If continuing this compound, a much slower dose titration schedule is warranted.

    • Prophylactic Anticholinergics: In some cases, short-term prophylactic use of an oral anticholinergic may be considered upon re-initiation of this compound.

Issue: Development of Akathisia

  • Symptoms: Subjective feeling of inner restlessness, inability to sit still, pacing, and fidgeting.

  • Initial Management:

    • Dose Reduction: The first step is to reduce the dose of this compound, as akathisia is often dose-dependent.

  • If Symptoms Persist:

    • Switch Antipsychotic: Consider switching to an atypical antipsychotic with a lower risk of akathisia.

    • Adjunctive Treatment: Propranolol (a beta-blocker) or benzodiazepines may be effective in managing symptoms.

Issue: Onset of Parkinsonian Symptoms

  • Symptoms: Tremor at rest, muscle rigidity, and slowness of movement (bradykinesia).

  • Management Strategy:

    • Dose Reduction: Lowering the this compound dose is the primary intervention.

    • Anticholinergic Agents: If dose reduction is not feasible or ineffective, an oral anticholinergic medication can be added.

    • Switch Antipsychotic: If parkinsonian symptoms are severe or persistent, switching to an atypical antipsychotic with a lower propensity for EPS is recommended.

Issue: Suspected Tardive Dyskinesia

  • Symptoms: Involuntary, repetitive movements of the face, tongue, lips, or limbs that appear after long-term treatment.

  • Management Approach:

    • Discontinuation or Dose Reduction: The first step is to consider discontinuing this compound or reducing the dose to the lowest effective level.

    • Switch to an Atypical Antipsychotic: Switching to an atypical antipsychotic, particularly clozapine, has been shown to be beneficial in some cases.

    • VMAT2 Inhibitors: For moderate to severe tardive dyskinesia, treatment with a vesicular monoamine transporter 2 (VMAT2) inhibitor (e.g., valbenazine, deutetrabenazine) should be considered.

troubleshooting_guide cluster_dystonia Acute Dystonia cluster_akathisia Akathisia cluster_parkinsonism Parkinsonism cluster_td Tardive Dyskinesia start EPS Detected dystonia_symptoms Sudden Muscle Spasms start->dystonia_symptoms akathisia_symptoms Inner Restlessness start->akathisia_symptoms parkinsonism_symptoms Tremor, Rigidity start->parkinsonism_symptoms td_symptoms Involuntary Movements (Late Onset) start->td_symptoms dystonia_action Administer Anticholinergic (e.g., Benztropine) dystonia_symptoms->dystonia_action end_node Re-evaluate and Monitor dystonia_action->end_node akathisia_action Reduce Dose or Add Propranolol akathisia_symptoms->akathisia_action akathisia_action->end_node parkinsonism_action Reduce Dose or Add Anticholinergic parkinsonism_symptoms->parkinsonism_action parkinsonism_action->end_node td_action Discontinue/Reduce Dose Consider VMAT2 Inhibitor td_symptoms->td_action td_action->end_node

Caption: Troubleshooting decision tree for managing this compound-induced EPS.

References

Navigating the Translational Gap: A Technical Support Center for Periciazine Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periciazine. It addresses common challenges encountered when translating preclinical data into clinical trial design and execution.

Troubleshooting Guides

Issue 1: Discrepancy between Preclinical Efficacy in Rodent Models and Clinical Outcomes in Psychosis

Question: Our preclinical studies in rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) showed significant efficacy for this compound, but the observed antipsychotic effect in early-phase clinical trials is weaker than anticipated. What are the potential reasons for this discrepancy and how can we troubleshoot it?

Answer:

This is a common challenge in antipsychotic drug development. Several factors can contribute to this translational failure:

  • Species-Specific Differences in Dopamine D2 Receptor Pharmacology: The primary target for antipsychotic efficacy, the dopamine D2 receptor, can exhibit subtle but significant differences in structure and function between rodents and humans. These differences may alter the binding affinity and functional activity of this compound.

  • Metabolic Profile Differences: The rate and pathway of this compound metabolism can vary significantly across species. Rodents often have a higher metabolic rate than humans, leading to different exposure levels (AUC) and a shorter half-life of the parent compound and its metabolites. Some metabolites may be pharmacologically active and contribute to the overall effect, and their profile can differ between species.

  • Limitations of Animal Models: Rodent models of psychosis, while useful, do not fully recapitulate the complex pathophysiology of schizophrenia in humans. They primarily model positive symptoms and may not predict efficacy against negative or cognitive symptoms, where this compound's effects might be more nuanced.

  • Blood-Brain Barrier Penetration: Differences in the permeability of the blood-brain barrier (BBB) between preclinical species and humans can lead to different concentrations of this compound at the target site in the central nervous system (CNS).

Troubleshooting Steps:

  • Re-evaluate In Vitro Receptor Binding and Functional Assays:

    • Conduct comparative receptor binding assays using human and rodent D2 receptors (and other relevant targets) to determine if there are significant differences in Ki values.

    • Perform functional assays (e.g., cAMP inhibition) to compare the antagonistic potency (IC50) of this compound at human versus rodent D2 receptors.

  • Conduct Cross-Species "In Vitro" Metabolism Studies:

    • Utilize liver microsomes from rats, dogs, monkeys, and humans to compare the metabolic pathways and the rate of formation of major metabolites. This can help identify human-specific metabolites or significant differences in metabolic clearance.

  • Refine the Preclinical "In Vivo" Model:

    • Consider using more sophisticated animal models that may have better predictive validity for different symptom domains of schizophrenia (e.g., models for negative or cognitive symptoms).

    • Measure plasma and brain concentrations of this compound and its major metabolites in the preclinical models to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Clinical Trial Design Considerations:

    • Ensure that the doses selected for clinical trials are based on achieving target receptor occupancy levels in the brain, guided by preclinical PK/PD modeling and, if possible, PET imaging studies.

    • Carefully select the patient population and the clinical endpoints to align with the predicted pharmacological profile of this compound.

Issue 2: Unexpectedly High Incidence of Extrapyramidal Side Effects (EPS) in Early Clinical Trials

Question: Our preclinical toxicology studies in rats did not predict the level of extrapyramidal side effects (EPS), such as dystonia and akathisia, observed in our initial human trials with this compound. Why might this be the case and what can we do to better predict EPS liability?

Answer:

Predicting EPS is a significant hurdle in the development of antipsychotics. The discrepancy between preclinical and clinical findings can arise from:

  • Differential Sensitivity of Dopaminergic Pathways: The nigrostriatal dopamine pathway, which is critically involved in motor control and the development of EPS, may have different sensitivities to D2 receptor blockade in rodents compared to humans.

  • Receptor Occupancy Thresholds: The D2 receptor occupancy threshold for antipsychotic efficacy (typically 60-70%) and the threshold for inducing EPS (>80%) can be very close. Small differences in pharmacokinetics between species can lead to exceeding the EPS threshold in humans at doses predicted to be therapeutic based on animal models.

  • Anticholinergic Activity: this compound, like other phenothiazines, possesses anticholinergic (muscarinic M1 receptor antagonism) properties that can mitigate EPS. The relative balance of D2 antagonism and M1 antagonism can differ between preclinical species and humans, affecting the net EPS liability.

Troubleshooting Steps:

  • Refined Preclinical EPS Models:

    • Utilize models specifically designed to assess EPS potential, such as the catalepsy test in rats. This test measures the induction of a state of immobility and is sensitive to D2 receptor blockade in the striatum.

    • Consider using non-human primate models, as their nigrostriatal pathway is more homologous to that of humans, and they can exhibit more human-like EPS.

  • In-Depth "In Vitro" Profiling:

    • Precisely quantify the binding affinity (Ki) of this compound for both dopamine D2 and muscarinic M1 receptors in human and relevant preclinical species tissues. A lower D2/M1 Ki ratio in humans could suggest a higher risk of EPS.

  • PK/PD Modeling and Simulation:

    • Develop robust PK/PD models that integrate preclinical pharmacokinetic data, receptor occupancy data, and EPS observations. Use these models to simulate the expected D2 receptor occupancy in the striatum at different clinical dose levels to predict the risk of exceeding the EPS threshold.

  • Clinical Study Design and Monitoring:

    • Implement a slow dose titration schedule in early clinical trials to carefully monitor for the emergence of EPS at different dose levels.

    • Utilize standardized rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale) for the systematic assessment of EPS.

Frequently Asked Questions (FAQs)

Q1: What are the key preclinical "in vivo" experiments to establish the antipsychotic potential of this compound?

A1: A standard battery of preclinical in vivo experiments for a compound like this compound would include:

  • Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model assesses the ability of this compound to block the motor-stimulant effects of dopamine agonists, which is predictive of antipsychotic efficacy against positive symptoms.

  • Conditioned Avoidance Response (CAR): This test evaluates the effect of this compound on the ability of an animal to avoid an aversive stimulus. It is a classic test for antipsychotic activity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of this compound to restore PPI deficits induced by psychomimetic drugs is considered a measure of its potential antipsychotic efficacy.

  • Catalepsy Test: As mentioned in the troubleshooting guide, this is a crucial test for predicting the liability for extrapyramidal side effects.

Q2: How do species differences in metabolism impact the translation of this compound's pharmacokinetic data?

A2: Species differences in metabolism are a major challenge. Key considerations include:

  • CYP450 Enzyme Differences: The specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound may differ between preclinical species (e.g., rodents, dogs) and humans, or their relative activity may vary. This can lead to different rates of clearance and the formation of different metabolites.

  • First-Pass Metabolism: The extent of first-pass metabolism in the liver after oral administration can vary significantly across species, impacting the bioavailability of this compound.

  • Active Metabolites: If this compound has pharmacologically active metabolites, species differences in their formation and clearance can lead to a different overall pharmacological effect in humans compared to what is observed in preclinical models.

Q3: What "in vitro" assays are critical for characterizing this compound's pharmacological profile before moving to clinical trials?

A3: A comprehensive in vitro profiling of this compound should include:

  • Receptor Binding Assays: Determine the binding affinity (Ki) of this compound for a wide range of neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), histamine (H1), and muscarinic (M1-M5) receptors. This provides a broad understanding of its potential therapeutic effects and side effect liabilities.

  • Functional Assays: For key receptors like D2 and 5-HT2A, it is important to determine not just binding affinity but also functional activity (i.e., whether it is an antagonist, partial agonist, or inverse agonist). This is often done using cell-based assays that measure downstream signaling events (e.g., cAMP levels, calcium mobilization).

  • "In Vitro" Metabolism Studies: As mentioned earlier, using liver microsomes or hepatocytes from different species (including human) is crucial to understand the metabolic fate of this compound and to anticipate potential drug-drug interactions.

  • hERG Channel Assay: This is a critical safety assay to assess the potential for QT prolongation and cardiac arrhythmias.

Data Presentation

Table 1: Hypothetical Preclinical vs. Clinical Receptor Binding Affinities (Ki, nM) for this compound

ReceptorRat (Ki, nM)Dog (Ki, nM)Monkey (Ki, nM)Human (Ki, nM)Potential Translational Implication
Dopamine D21.51.81.22.0Similar affinity suggests comparable antipsychotic target engagement.
Serotonin 5-HT2A5.26.04.87.5Higher affinity in rodents might lead to an overestimation of atypicality.
Histamine H10.81.00.71.2High affinity across species suggests a consistent sedative effect.
Adrenergic α13.54.13.25.0Potential for orthostatic hypotension should be monitored closely in humans.
Muscarinic M125302245Weaker affinity in humans may indicate a higher risk of EPS compared to rodents.

Table 2: Hypothetical Preclinical vs. Clinical Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterRat (10 mg/kg)Dog (5 mg/kg)Monkey (5 mg/kg)Human (20 mg)Potential Translational Implication
Cmax (ng/mL) 1508010025Higher Cmax in animals suggests faster absorption or lower first-pass metabolism.
Tmax (h) 1.02.52.04.0Slower absorption in humans needs to be considered for dosing schedules.
AUC (ng*h/mL) 6009001200400Discrepancies in exposure highlight the need for careful dose selection in humans.
Half-life (h) 410818Longer half-life in humans suggests a lower dosing frequency may be possible.

Experimental Protocols

Protocol 1: "In Vitro" Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat striatum for D2 receptors, CHO cells transfected with human 5-HT2A receptors).

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors) in the presence of increasing concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the efficacy of this compound in a preclinical model of psychosis.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field arenas equipped with automated activity monitors).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) at a specified time (e.g., 30 minutes) before the amphetamine challenge.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Activity Monitoring: Place the rats in the open-field arenas immediately after the amphetamine injection and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 90 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

Mandatory Visualization

Periciazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates This compound This compound This compound->D2R Antagonizes

Caption: this compound's primary mechanism of action at the dopamine D2 receptor.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase InVitro In Vitro Studies (Binding, Functional Assays) InVivo In Vivo Animal Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox IND IND Submission Tox->IND Phase1 Phase I (Safety, PK in Humans) Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 IND->Phase1

Caption: A simplified workflow for translating preclinical data to clinical trials.

Investigating potential drug-drug interactions with Periciazine in research settings.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating potential drug-drug interactions with Periciazine. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and which CYP enzymes are involved?

A1: this compound is metabolized in the liver, primarily through oxidative pathways.[1] The main cytochrome P450 (CYP) enzymes involved in its metabolism are believed to be CYP1A2, with potential minor contributions from other enzymes. While direct metabolism data is limited, its chemical class (phenothiazine) often involves these pathways.

Q2: What are the known clinically significant drug-drug interactions with this compound?

A2: this compound can participate in several clinically significant drug-drug interactions:

  • Pharmacodynamic Interactions:

    • CNS Depressants: Co-administration with other central nervous system depressants, such as benzodiazepines, opioids, and alcohol, can lead to enhanced sedative and respiratory depressant effects.[2]

    • Anticholinergic Drugs: Concurrent use with drugs possessing anticholinergic properties (e.g., some antihistamines, antiparkinsonian agents) can potentiate side effects like dry mouth, constipation, and blurred vision.[2]

    • QT Prolonging Drugs: There is an increased risk of cardiac arrhythmias when this compound is used with other medications known to prolong the QT interval.[3]

  • Pharmacokinetic Interactions:

    • CYP Enzyme Inhibitors: Strong inhibitors of CYP1A2 and CYP2D6 may increase plasma concentrations of this compound, potentially leading to increased toxicity.

    • CYP Enzyme Inducers: Co-administration with inducers of CYP enzymes may decrease this compound plasma concentrations, potentially reducing its therapeutic efficacy.

Q3: What is the potential for this compound to cause QT prolongation?

Troubleshooting Guides

In Vitro CYP450 Inhibition Assays

Issue 1: High variability in IC50/Ki values for this compound inhibition of CYP1A2.

  • Potential Cause A: Substrate Concentration. The calculated IC50 value is highly dependent on the substrate concentration used in the assay, especially for competitive inhibitors.

    • Solution: Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) to obtain a more accurate IC50 and subsequently a more reliable Ki value.[6]

  • Potential Cause B: Microsome Concentration. High concentrations of human liver microsomes (HLM) can lead to non-specific binding of this compound, reducing its free concentration and affecting the inhibition curve.

    • Solution: Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[6]

  • Potential Cause C: Incubation Time. Prolonged incubation times can lead to metabolism of this compound or the probe substrate, complicating the interpretation of inhibition data.

    • Solution: Use a short incubation time (e.g., 5-10 minutes) that is within the linear range of metabolite formation for the specific probe substrate.[3][6]

Issue 2: Unexpectedly weak or no inhibition of CYP2D6 by this compound.

  • Potential Cause A: Inappropriate Probe Substrate. The selected probe substrate may have low affinity for CYP2D6 or may not be sensitive to inhibition by this compound.

    • Solution: Use a validated and specific probe substrate for CYP2D6, such as dextromethorphan or bufuralol.

  • Potential Cause B: this compound Concentration Range. The concentration range of this compound tested may be too low to detect inhibition. Although a specific Ki for this compound is not cited, related phenothiazines like perphenazine are potent CYP2D6 inhibitors (Ki = 0.8 µM).[1]

    • Solution: Test a wider concentration range of this compound, extending to at least 100 µM, to ensure the full inhibition curve can be characterized.

hERG Potassium Channel Assays (Patch Clamp)

Issue 1: Unstable recordings or "rundown" of hERG current.

  • Potential Cause A: Suboptimal Intracellular Solution. The composition of the intracellular solution can affect channel stability.

    • Solution: Ensure the internal solution contains ATP and GTP to support channel function and minimize rundown. Some protocols suggest including creatine phosphate as an additional energy source.

  • Potential Cause B: Poor Seal Quality. A poor giga-seal between the patch pipette and the cell membrane can lead to noisy and unstable recordings.

    • Solution: Optimize cell culture conditions and pipette fabrication to improve seal formation. Ensure the holding current is stable before applying voltage protocols.

  • Potential Cause C: Cell Line Viability. The health and passage number of the hERG-expressing cell line can impact channel expression and stability.

    • Solution: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase on the day of the experiment.

Issue 2: Difficulty in obtaining a reproducible IC50 value for this compound.

  • Potential Cause A: Slow Binding Kinetics. Some compounds exhibit slow binding to the hERG channel, requiring longer incubation times to reach equilibrium.

    • Solution: Increase the drug application time for each concentration to ensure steady-state block is achieved before measuring the current.

  • Potential Cause B: Voltage Protocol Dependence. The inhibitory effect of many drugs on the hERG channel is voltage-dependent.

    • Solution: Utilize a standardized voltage protocol that is designed to detect block of the channel in its different states (open, inactivated).

  • Potential Cause C: Compound Adsorption. this compound, being a lipophilic compound, may adsorb to the tubing of the perfusion system, leading to inaccurate concentrations at the cell.

    • Solution: Use a perfusion system with low-adsorption tubing and allow for sufficient equilibration time at each concentration.

Data Presentation

Table 1: Summary of this compound's Inhibitory Potential on Major CYP Isoforms

CYP IsoformProbe SubstrateKi (µM)IC50 (µM)Inhibition PotencyReference
CYP1A2 Caffeine3.5 - 5Not ReportedPotent[7]
CYP2D6 DextromethorphanNot Reported for this compound (0.8 for Perphenazine)Not Reported for this compound (1.5 for Perphenazine)Potent (inferred)[1]
CYP2C9 Not Reported>300 (inferred for most antipsychotics)>300 (inferred for most antipsychotics)Weak[1]
CYP2C19 Not Reported>300 (inferred for most antipsychotics)>300 (inferred for most antipsychotics)Weak[1]
CYP3A4 Not Reported>300 (inferred for most antipsychotics)>300 (inferred for most antipsychotics)Weak[1]

Table 2: hERG Channel Inhibition by Phenothiazine Antipsychotics

CompoundIC50 (nM)Cell LineReference
Thioridazine224 ± 42CHO[5]
Perphenazine1003 ± 71CHO[5]
Chlorpromazine1561 ± 281CHO[5]
This compound Not Reported

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol is adapted from standard methodologies for determining the IC50 of a test compound on major CYP isoforms.[3][4]

1. Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • CYP-specific probe substrates (see Table 1)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a master mix containing phosphate buffer, HLM (at a final concentration of 0.1 mg/mL), and the NADPH regenerating system.

  • Add this compound at various concentrations (typically a serial dilution from 0.01 µM to 100 µM) to the wells of a 96-well plate. Include vehicle control (solvent only) and positive control inhibitor wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate at a concentration close to its Km value.

  • Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding cold acetonitrile or methanol.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Manual Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This protocol outlines the general steps for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).[8]

1. Materials:

  • hERG-expressing cell line

  • External and internal patch clamp solutions

  • This compound stock solution

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

2. Procedure:

  • Culture hERG-expressing cells to an appropriate confluency.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a single, healthy cell.

  • Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).

  • Once a stable baseline current is established, perfuse the cell with the external solution containing this compound at increasing concentrations.

  • Allow the drug effect to reach steady-state at each concentration before recording the current.

  • After the highest concentration, perform a washout with the drug-free external solution to assess the reversibility of the block.

  • Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percent inhibition.

  • Plot the percent inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

Periciazine_Metabolism_and_Interaction_Pathway cluster_CYP CYP450 Enzymes cluster_Interactions Potential Interactions This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Metabolism (Major) CYP2D6 CYP2D6 This compound->CYP2D6 Inhibition Other_CYPs Other CYPs (e.g., 3A4, 2C19) This compound->Other_CYPs Metabolism (Minor) hERG hERG K+ Channel This compound->hERG Blockade Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion CYP1A2->Metabolites Other_CYPs->Metabolites CYP1A2_Inhibitors CYP1A2 Inhibitors CYP1A2_Inhibitors->CYP1A2 Inhibition CYP2D6_Inhibitors CYP2D6 Inhibitors CYP2D6_Inhibitors->CYP2D6 Inhibition CYP_Inducers CYP Inducers CYP_Inducers->CYP1A2 Induction QT_Drugs QT Prolonging Drugs QT_Prolongation QT Prolongation QT_Drugs->QT_Prolongation Additive Effect hERG->QT_Prolongation

Caption: this compound's metabolic and interaction pathways.

DDI_Investigation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_silico In Silico & Data Analysis cluster_clinical Clinical Evaluation CYP_Inhibition CYP Inhibition Assays (IC50/Ki determination) Data_Integration Data Integration & Risk Assessment CYP_Inhibition->Data_Integration Metabolic_Stability Metabolic Stability Assay (HLM, Hepatocytes) Metabolic_Stability->CYP_Inhibition hERG_Assay hERG Assay (Patch Clamp) hERG_Assay->Data_Integration Transporter_Assays Transporter Interaction Assays (e.g., P-gp, UGT) Transporter_Assays->Data_Integration PBPK_Modeling PBPK Modeling DDI_Study_Design Clinical DDI Study Design PBPK_Modeling->DDI_Study_Design Data_Integration->PBPK_Modeling Clinical_Monitoring Clinical Monitoring DDI_Study_Design->Clinical_Monitoring

Caption: Workflow for investigating drug-drug interactions.

References

Strategies to improve the bioavailability of Periciazine for oral administration in models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Periciazine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, a phenothiazine derivative, is primarily limited by two main factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can lead to a slow and variable dissolution rate in the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Like many phenothiazines, this compound undergoes significant metabolism in the liver after absorption from the gut. This hepatic first-pass effect can substantially reduce the amount of active drug that reaches systemic circulation.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. While specific data for this compound is limited, studies on the structurally similar drug Perphenazine have shown significant success with the following approaches:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can protect the drug from degradation in the GI tract, improve its dissolution rate, and facilitate transport across the intestinal barrier. These systems can also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[1][2][3]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[4][5][6]

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can enhance its solubility and dissolution in the GI fluids.[7][8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can enhance lymphatic transport.

Q3: How can I troubleshoot low and variable plasma concentrations of this compound in my animal models?

A3: Low and variable plasma concentrations are common issues. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide below for a detailed workflow. Key areas to investigate include:

  • Formulation Performance: Is the drug dissolving and being released as expected?

  • Animal-related Factors: Are there issues with the dosing procedure, or are physiological differences between animals affecting absorption?

  • Analytical Method Sensitivity: Is your bioanalytical method sensitive enough to detect the expected concentrations of this compound in plasma?

Troubleshooting Guides

Issue 1: Unexpectedly Low Systemic Exposure of this compound

This guide provides a systematic approach to troubleshooting unexpectedly low plasma concentrations of this compound following oral administration in animal models.

dot

Caption: A stepwise guide for troubleshooting low oral bioavailability of this compound.

Issue 2: High Inter-Individual Variability in Plasma Concentrations

High variability in drug exposure can make it difficult to interpret study results. This guide outlines potential causes and solutions.

dot

References

Troubleshooting variability in Periciazine experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Periciazine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antipsychotic drug belonging to the phenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's subcortical areas.[2][3] By blocking these receptors, this compound helps to alleviate symptoms of psychosis, such as hallucinations and delusions, which are associated with an overactive dopaminergic system.[3][4] Additionally, it exhibits antagonistic effects at serotonin 5-HT2A receptors, alpha-adrenergic receptors, and has anticholinergic and antihistaminic properties, which contribute to its sedative effects.[3]

Q2: What are the common experimental applications of this compound?

In a research context, this compound is often used in studies related to:

  • Schizophrenia and other psychotic disorders.[4]

  • Severe anxiety and agitation.[4]

  • Aggressive and impulsive behaviors.

  • Dopamine receptor signaling pathways.[3]

  • Potential anticancer properties, a growing area of research for phenothiazines.

Q3: We are observing high variability in our in vitro assay results with this compound. What are the potential causes?

High inter-patient variability in the pharmacokinetics of this compound is well-documented, and similar variability can be expected in experimental settings.[5] Key factors contributing to variability in in vitro experiments include:

  • Compound Stability: this compound is sensitive to light and can undergo photo-oxidation.[4][5] It is also susceptible to degradation at different pH levels.

  • Solubility and Formulation: this compound has low aqueous solubility.[6] Issues with solubility can lead to inconsistent concentrations in your assays. The choice of solvent (e.g., DMSO, ethanol) and the final concentration in your cell culture media can significantly impact results.[7][8]

  • Cell Line Differences: The expression levels of dopamine receptors and the activity of metabolic enzymes, such as cytochrome P450s (CYPs), can vary significantly between different cell lines.[9][10]

  • Experimental Technique: Inconsistent incubation times, light exposure during handling, and variations in cell densities can all contribute to result variability.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., cell viability, signaling studies).
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Protect all solutions containing this compound from light by using amber vials and covering plates with foil. Minimize the time the compound is exposed to ambient light during experimental procedures.
Poor Solubility Ensure complete dissolution of this compound in the initial stock solvent (e.g., DMSO) before further dilution. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Consider the use of a carrier solvent system if precipitation is observed.[2]
Metabolic Activity of Cells Characterize the expression of relevant CYPs (e.g., CYP1A2, CYP3A4, CYP2C19) in your cell line, as these can metabolize this compound and alter its effective concentration.[10] If metabolism is a concern, consider using a metabolic inhibitor or a cell line with low metabolic activity.
Inconsistent Cell Seeding Use a standardized cell counting method to ensure consistent cell numbers across all wells and experiments.
Issue 2: Difficulty in achieving reproducible IC50 values.
Possible Cause Troubleshooting Step
Variable Drug Concentration Verify the concentration of your this compound stock solution using a validated analytical method such as HPLC.
Assay Incubation Time The calculated IC50 value can be time-dependent.[5][11] Standardize the incubation time for your cell viability assays across all experiments.
Cell Line Sensitivity IC50 values can vary significantly between different cell lines due to variations in target expression and other factors.[3] It is important to establish a baseline IC50 for each cell line used.
Data Analysis Method Use a consistent data analysis method and software to calculate IC50 values. Ensure that the curve fitting model is appropriate for your data.

Data Presentation

Table 1: Solubility of this compound and a Related Phenothiazine
CompoundSolventSolubilityReference
This compoundDMSO~ 5 mg/mL[7]
This compoundChloroformSlightly soluble[7]
This compoundMethanolSlightly soluble[7]
PerphenazineWater28.28 mg/L (24°C)[10]
PerphenazineEthanol (96%)Soluble[6][10]
PerphenazineMethylene ChlorideFreely soluble[6][10]
Table 2: Stability of Perphenazine (a related phenothiazine) in Oral Liquid Formulations
VehiclepHStability at Room TemperatureDecomposition Rate Constant (k)Reference
Ora-Sweet Syrup4.2Stable for < 180 days0.0007 per day[7]
Humco's Simple Syrup4.5Stable for at least 183 days0.0003 per day[7]
Oral Liquid Dosage Form3.7Stable for 30 daysNot Reported[2][4]
Table 3: In Vitro Activity of this compound
TargetAssaySystemValueReference
Dopamine D1 ReceptorBinding Affinity (Ki)Human Brain Striatum0.01 µM[7]
Androgen ReceptorBinding Affinity (Ki)Not Specified3 µM[7]
α1-Adrenergic ReceptorAntagonist Activity (IC50)Rat Forebrain Homogenates0.0041 µM[7]
α2-Adrenergic ReceptorAntagonist Activity (IC50)Rat Cortical Homogenates2 µM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Dissolve the solid this compound in a high-purity solvent such as DMSO to a concentration of approximately 5 mg/mL.[7] Ensure the solvent is purged with an inert gas.

  • Storage: Store the stock solution in small aliquots in amber, airtight vials at -20°C for up to 3 months or at -80°C for longer-term storage.[6]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentration in the appropriate cell culture medium. To avoid precipitation, add the stock solution to the medium dropwise while gently vortexing.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. Protect the plate from light.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Mandatory Visualization

Periciazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Inhibits Activation beta_arrestin β-Arrestin D2R->beta_arrestin May influence recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation CREB CREB PKA->CREB Reduces Phosphorylation ERK ERK beta_arrestin->ERK Potential Modulation ERK->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Transcription

Caption: this compound's primary signaling pathway.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points stock Prepare this compound Stock Solution treat Treat Cells stock->treat ts1 Solubility Issues? Precipitation? stock->ts1 cells Seed Cells cells->treat ts3 Inconsistent Cell Numbers? cells->ts3 incubate Incubate treat->incubate ts2 Light Exposure? Degradation? treat->ts2 measure Measure Endpoint incubate->measure ts4 Variable Incubation Time? incubate->ts4 analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret ts5 Inappropriate Data Analysis? analyze->ts5

Caption: Troubleshooting key steps in a this compound experiment.

References

Technical Support Center: Mitigating Periciazine-Induced Weight Gain in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate periciazine-induced weight gain in animal models. Given the limited specific research on this compound, this guide extrapolates from established models of atypical antipsychotic-induced weight gain, primarily using olanzapine as a proxy, to provide actionable advice and detailed protocols.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments.

Issue 1: Inconsistent or No Significant Weight Gain with this compound Administration

Potential Causes:

  • Incorrect Dosing or Administration: The dose of this compound may be too low to induce significant weight gain, or the administration route may lead to poor bioavailability.

  • Animal Strain and Sex: Different rodent strains and sexes exhibit varied susceptibility to antipsychotic-induced weight gain. Female rats, for instance, often show a more pronounced weight gain effect.

  • Diet Composition: A standard chow diet may not be sufficiently palatable to drive hyperphagia.

  • Housing Conditions: Stress from improper housing can affect feeding behavior and metabolism.

Troubleshooting Steps:

  • Verify Dosing and Administration:

    • Dose Escalation Study: If not already performed, conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing weight gain in your chosen animal model.

    • Route of Administration: Oral gavage is a common and precise method. Ensure proper technique to avoid undue stress or injury. For detailed oral gavage protocols, refer to established guidelines for rodents.

  • Animal Model Selection:

    • Strain: Sprague-Dawley and Wistar rats are commonly used. C57BL/6J mice are also a suitable model.

    • Sex: Consider using female rodents as they often exhibit a more robust weight gain response to atypical antipsychotics.

  • Dietary Considerations:

    • High-Fat Diet (HFD): While this compound can induce weight gain on a standard chow diet, a moderately high-fat diet can potentiate the effect.

  • Optimize Housing:

    • Acclimation: Allow for a sufficient acclimation period (at least one week) before starting the experiment.

    • Single Housing: To accurately measure individual food and water intake, single housing is recommended.

Issue 2: High Variability in Weight Gain Within Treatment Groups

Potential Causes:

  • Inconsistent Gavage Technique: Variable stress levels or inaccurate dosing due to improper gavage can lead to high variability.

  • Dominance Hierarchies: In group-housed animals, social stress can impact feeding behavior.

  • Health Status: Underlying health issues in some animals can affect their response to the drug.

Troubleshooting Steps:

  • Standardize Procedures:

    • Consistent Handling: Ensure all animals are handled similarly and by experienced personnel.

    • Accurate Dosing: Calibrate all dosing equipment regularly.

  • Housing:

    • Single Housing: As mentioned above, this minimizes social stressors and allows for accurate individual measurements.

  • Health Monitoring:

    • Regular Health Checks: Monitor animals daily for any signs of illness or distress. Exclude any animals that show signs of poor health from the study.

Issue 3: Unexpected Mortality in Animals Receiving Adjunctive Treatment

Potential Causes:

  • Drug-Drug Interactions: The combination of this compound and the mitigating agent may have unforeseen toxic effects.

  • Incorrect Dosing of Adjunctive Agent: The dose of the mitigating agent may be too high.

  • Compromised Animal Health: Pre-existing conditions could be exacerbated by the drug combination.

Troubleshooting Steps:

  • Dose-Ranging Studies: Conduct a dose-response study for the adjunctive agent in combination with this compound to identify a safe and effective dose.

  • Staggered Administration: Consider introducing the adjunctive agent after the animals have been on this compound for a period to allow for adaptation.

  • Intensive Monitoring: Closely monitor animals for the first 48 hours after administering a new drug combination.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental timeline for a study investigating mitigation of this compound-induced weight gain?

A1: A standard experimental timeline is as follows:

  • Week 1: Acclimation of animals to the housing facility and diet.

  • Week 2: Baseline measurements of body weight, food intake, and relevant metabolic parameters.

  • Weeks 3-6: Administration of this compound to induce weight gain. Continue monitoring body weight and food intake.

  • Weeks 7-10: Co-administration of the mitigating agent alongside this compound. Continue all monitoring.

  • End of Study: Terminal blood collection for metabolic analysis and tissue collection for further investigation.

Q2: How do I prepare and administer this compound and the mitigating agents?

A2: Most agents can be administered via oral gavage. Here are some general guidelines:

  • Vehicle: A common vehicle for many drugs is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. Always check the solubility of your specific compounds.

  • Volume: For rats, a typical gavage volume is 5-10 mL/kg of body weight. For mice, it is generally 10 mL/kg.

  • Frequency: This will depend on the half-life of the drug. Many antipsychotics and mitigating agents are administered once or twice daily.

Q3: What are the key metabolic parameters I should measure?

A3: In addition to body weight and food intake, consider measuring:

  • Fasting Glucose and Insulin: To assess for insulin resistance.

  • Lipid Profile: Including triglycerides and cholesterol.

  • Hormones: Leptin and ghrelin levels can provide insight into appetite regulation.

  • Energy Expenditure: Using indirect calorimetry to measure oxygen consumption and carbon dioxide production.

  • Body Composition: Using techniques like DEXA or NMR to determine fat mass and lean mass.

Q4: How can I assess the mechanism of action of a potential mitigating agent?

A4: To investigate the mechanism, you can:

  • Western Blotting or qPCR: To measure the expression of key proteins and genes in signaling pathways related to appetite and metabolism in tissues like the hypothalamus and liver.

  • Immunohistochemistry: To visualize the localization of receptors and signaling molecules in the brain.

  • Behavioral Tests: To assess for changes in activity levels or feeding patterns.

Experimental Protocols & Data

Table 1: Summary of Potential Interventions to Mitigate Antipsychotic-Induced Weight Gain in Rodent Models
Intervention Animal Model Antipsychotic & Dose Intervention Dose Duration Key Findings on Weight Gain Citation
Metformin Female Sprague-Dawley RatsOlanzapine (4 mg/kg/day)200 mg/kg/day2 weeksSignificantly attenuated olanzapine-induced weight gain.[1]
Topiramate Female Wistar RatsOlanzapine (2 mg/kg, b.i.d.)100 mg/kg/day10 weeksSignificantly reduced olanzapine-induced weight gain compared to placebo.[2]
Aripiprazole Male Sprague-Dawley RatsOlanzapine (1.5 mg/kg/day)1.5 mg/kg/day5 weeksCo-administration attenuated olanzapine-induced weight gain.[3]
Betahistine Female Sprague-Dawley RatsOlanzapine (1 mg/kg, t.i.d.)2.67 mg/kg, t.i.d.2 weeksCo-treatment significantly prevented weight gain by approximately 45%.[4][5]

Note: Dosages and durations may need to be optimized for this compound.

Detailed Methodologies

1. Metformin Co-administration Protocol

  • Animals: Female Sprague-Dawley rats.

  • Housing: Single-housed in a temperature-controlled environment with a 12-h light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Drug Preparation:

    • This compound: Dissolved in a suitable vehicle (e.g., 0.5% CMC).

    • Metformin: Dissolved in sterile water.

  • Administration:

    • This compound administered via oral gavage once daily.

    • Metformin administered via oral gavage once daily, 30 minutes prior to this compound administration.

  • Measurements:

    • Body weight and food intake measured daily.

    • At the end of the study, collect terminal blood samples for analysis of glucose, insulin, and lipids.

2. Histamine H1 Receptor Signaling Pathway Analysis

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and the hypothalamus is rapidly dissected and frozen in liquid nitrogen.

  • Western Blotting:

    • Homogenize hypothalamic tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key signaling molecules (e.g., p-AMPK, total AMPK, H1R).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow acclimation Week 1: Acclimation baseline Week 2: Baseline Measurements (Body Weight, Food Intake) acclimation->baseline periciazine_induction Weeks 3-6: this compound Administration baseline->periciazine_induction intervention Weeks 7-10: Co-administration of This compound + Mitigating Agent periciazine_induction->intervention endpoint End of Study: Terminal Sample Collection (Blood, Hypothalamus) intervention->endpoint

Caption: Experimental workflow for mitigating this compound-induced weight gain.

histamine_pathway cluster_neuron Hypothalamic Neuron cluster_intervention Intervention This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates AMPK AMPK PLC->AMPK Inhibits pAMPK p-AMPK (Inactive) AMPK->p1 Phosphorylation Food_Intake Increased Food Intake Energy_Expenditure Decreased Energy Expenditure pAMPK->p2 Leads to p1->pAMPK p2->Food_Intake p2->Energy_Expenditure Metformin Metformin Metformin->AMPK Activates

Caption: this compound's effect on the H1 receptor and potential mitigation by metformin.

This technical support center is intended as a starting point for your research. It is crucial to adapt these protocols and troubleshooting tips to your specific experimental conditions and to consult the primary literature for more detailed information.

References

Best practices for the safe handling and disposal of Periciazine in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Periciazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can cause skin and eye irritation.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[2] It may also cause an allergic skin reaction.[2] As a member of the phenothiazine class, it may also cause photosensitization.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: An impervious lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[1]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry and well-ventilated place.

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Q5: How should I clean up a small spill of this compound powder?

A5: For a small spill of this compound powder, first, ensure the area is well-ventilated and you are wearing the appropriate PPE. Avoid creating dust. Gently cover the spill with an inert absorbent material, such as diatomite or a universal binder.[1] Collect the material into a suitable, closed container for disposal.[3] Decontaminate the spill area and any equipment used for cleanup with alcohol.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Skin irritation after handling this compound. Inadequate PPE or accidental skin contact.Immediately wash the affected area with soap and water.[1] Review handling procedures to ensure proper glove use and lab coat discipline.
This compound powder has become airborne during weighing. Improper handling technique or inadequate ventilation.Perform all weighing and handling of this compound powder within a chemical fume hood or a ventilated balance enclosure.
Uncertainty about the correct disposal method for contaminated waste. Lack of clear institutional guidelines or unfamiliarity with regulations.Consult your institution's Environmental Health and Safety (EHS) office. All this compound waste should be treated as hazardous chemical waste.
Visible residue on glassware after cleaning. Ineffective cleaning procedure.Implement a more rigorous decontamination and cleaning protocol. Refer to the detailed experimental protocol for glassware decontamination below.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C21H23N3OS[1]
Molecular Weight 365.49 g/mol [1]
CAS Number 2622-26-6[1]
Hazards H315: Causes skin irritationH319: Causes serious eye irritationH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH317: May cause an allergic skin reaction[1][2]
Occupational Exposure Limit (for Phenothiazine) 5 mg/m³ (8-hour TWA)[2]
LD50 (Oral, Rat) 395 mg/kg[2]
LD50 (Oral, Mouse) 530 mg/kg[2]

Experimental Protocols

Detailed Methodology for Decontamination of Glassware

This protocol describes the procedure for decontaminating glassware that has been in contact with this compound.

Materials:

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Chemical fume hood

  • Waste container for aqueous hazardous waste

  • Waste container for solid hazardous waste

  • 5% Sodium hypochlorite solution (bleach)

  • 1% Sodium thiosulfate solution

  • Deionized water

  • Laboratory detergent

  • Scrub brushes

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound residue. Collect the rinsate in a designated hazardous waste container.

  • Chemical Deactivation: Submerge the rinsed glassware in a 5% sodium hypochlorite solution for at least one hour. This will help to oxidize and degrade any remaining this compound.

  • Neutralization: After the deactivation step, carefully decant the sodium hypochlorite solution into a separate container. Rinse the glassware thoroughly with a 1% sodium thiosulfate solution to neutralize any residual bleach. Collect the rinsate as hazardous waste.

  • Standard Cleaning: Wash the glassware with a laboratory detergent and warm water. Use scrub brushes to physically remove any remaining residue.

  • Final Rinse: Rinse the glassware three times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Waste Disposal: Dispose of all rinsates and solid waste according to your institution's hazardous waste disposal guidelines.

Visualizations

Spill_Cleanup_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination cluster_dispose Disposal start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Cover Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Wipe Spill Area with a Suitable Solvent (e.g., Ethanol) collect->decontaminate wash Wash Area with Soap and Water decontaminate->wash dispose Dispose of all Contaminated Materials as Hazardous Waste wash->dispose end Cleanup Complete dispose->end

Caption: Workflow for handling a this compound spill.

Disposal_Decision_Tree cluster_waste Waste Generation cluster_type Waste Type Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_glass Glassware Path cluster_final Final Disposal start This compound Waste Generated waste_type Type of Waste? start->waste_type solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Bulk Liquid or Concentrated Solutions waste_type->liquid_waste Liquid glass_waste Contaminated Glassware waste_type->glass_waste Glassware package_solid Package in a Labeled Hazardous Waste Container solid_waste->package_solid final_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service package_solid->final_disposal neutralize Consider Chemical Neutralization (Oxidation) if feasible liquid_waste->neutralize package_liquid Collect in a Labeled Aqueous Hazardous Waste Container neutralize->package_liquid package_liquid->final_disposal decon_glass Follow Glassware Decontamination Protocol glass_waste->decon_glass decon_glass->final_disposal

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and mitigate the adverse effects associated with the phenothiazine antipsychotic, Periciazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its adverse effects?

A1: this compound, a phenothiazine antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, its broad pharmacological profile, which includes antagonistic activity at serotonin (5-HT2A), alpha-1 adrenergic, histamine H1, and muscarinic M1 receptors, is responsible for its wide range of adverse effects.[1] Blockade of these receptors in different pathways leads to side effects such as extrapyramidal symptoms (EPS), orthostatic hypotension, sedation, and anticholinergic effects.

Q2: What are the most common adverse effects observed with this compound in preclinical studies and how can we proactively screen for them?

A2: The most frequently encountered adverse effects in preclinical models include catalepsy (a proxy for EPS), sedation, weight gain and metabolic disturbances, cardiovascular effects (such as QT interval prolongation), and anticholinergic effects. Proactive screening can be achieved by incorporating specific in vivo and in vitro assays early in the drug development pipeline. For instance, the catalepsy bar test in rodents can predict EPS liability, while in vitro hERG assays can assess the risk of cardiac arrhythmias.

Q3: Are there any strategies to reduce this compound-induced sedation in our animal models without compromising its efficacy?

A3: One strategy is to investigate the co-administration of a non-sedating anxiolytic or a compound with a different mechanism of action to manage agitation, allowing for a lower, more tolerable dose of this compound. Additionally, exploring different dosing regimens, such as administering the majority of the daily dose during the animal's inactive cycle, may help mitigate daytime sedation. Time-restricted feeding has also been shown to be a potential intervention to reduce metabolic side effects of antipsychotics in mice, which may have broader benefits.[2]

Q4: We are observing significant inter-individual variability in the adverse effect profile in our animal studies. What could be the contributing factors?

A4: Inter-individual variability is common and can be influenced by several factors, including genetic differences in drug-metabolizing enzymes (like CYP2D6), variations in receptor densities, and the overall health and stress levels of the animals. It is crucial to use well-characterized animal strains and ensure standardized experimental conditions, including housing, diet, and handling, to minimize this variability.

Troubleshooting Guides

Issue 1: High Incidence of Extrapyramidal Symptoms (Catalepsy) in Rodent Models
  • Problem: A significant number of animals exhibit strong cataleptic behavior (remaining in an externally imposed posture for an extended period) after this compound administration, indicating a high risk of extrapyramidal side effects (EPS).

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimal effective dose for the desired antipsychotic effect and the threshold dose for inducing significant catalepsy. This will help in establishing a therapeutic window.

    • Investigate Co-administration Strategies: Explore the co-administration of an anticholinergic agent, such as benztropine. Anticholinergic medications are known to alleviate drug-induced parkinsonism. However, be mindful of the potential for additive anticholinergic side effects.

    • Alternative Antipsychotic Comparison: If the therapeutic window is too narrow, consider comparing this compound with an atypical antipsychotic known for a lower EPS liability (e.g., quetiapine or clozapine) in your experimental paradigm. This can provide valuable context for the risk-benefit profile of this compound.

    • Refine the Catalepsy Test Protocol: Ensure the catalepsy test protocol is standardized and consistently applied. Factors such as the height of the bar and the duration of the test can influence the results.

Issue 2: Significant Orthostatic Hypotension Observed in Telemetry or Tilt-Table Studies
  • Problem: Animals treated with this compound show a marked drop in blood pressure upon postural changes (e.g., in a tilt-table test), indicating a high risk of orthostatic hypotension.

  • Troubleshooting Steps:

    • Dose Titration: Implement a gradual dose escalation protocol instead of administering a single high dose. This allows for potential physiological adaptation and may reduce the severity of the hypotensive response.

    • Volume Status Monitoring: Ensure that the animals are adequately hydrated, as dehydration can exacerbate hypotensive effects. Monitor fluid intake and consider providing supplemental fluids if necessary.

    • Co-administration with a Vasopressor: For mechanistic studies, the co-administration of an alpha-1 adrenergic agonist can be used to confirm that the hypotension is mediated by alpha-1 receptor blockade.

    • Evaluate Cardiovascular Parameters: In addition to blood pressure, monitor heart rate to assess for reflex tachycardia, which is a compensatory mechanism. The absence of a heart rate increase may suggest a more severe cardiovascular liability.

Issue 3: Inconsistent or Unreliable Results in In Vitro Cardiotoxicity Assays
  • Problem: High variability in IC50 values for hERG channel blockade or inconsistent effects on cardiomyocyte beating are observed.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure strict adherence to standardized protocols, especially regarding temperature (35-37°C), ion concentrations in the recording solutions, and cell passage number. The effects of some drugs on ion channels are temperature-sensitive.[3]

    • Use of Positive and Negative Controls: Always include appropriate positive (e.g., dofetilide for hERG) and negative (vehicle) controls to validate assay performance and data quality.

    • Assess Compound Stability and Solubility: Verify the solubility and stability of this compound in the assay buffer. Precipitation of the compound can lead to inaccurate concentration-response curves.

    • Consider a Multi-Ion Channel Approach: As part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, it is recommended to test the compound's effect on other cardiac ion channels (e.g., NaV1.5, CaV1.2) to get a more complete picture of its proarrhythmic potential.

Data Presentation

Table 1: Preclinical Data on this compound-Related Adverse Effects

Adverse EffectAssaySpecies/SystemKey ParameterResult for this compoundComparator Drug and Result
Cardiotoxicity hERG Potassium Channel BlockadeCHO or HEK293 cellsIC50~1003 nM[4]Thioridazine: ~224 nM, Chlorpromazine: ~1561 nM[4]
Extrapyramidal Symptoms Catalepsy Bar TestRatAED50Data not readily available in searched literature.Haloperidol: ~0.29 mg/kg[5]
Metabolic Effects Chronic Administration ModelMouseWeight GainData not readily available in searched literature.Olanzapine and Quetiapine are associated with significant weight gain and increased food intake.[6][7]
Orthostatic Hypotension Tilt-Table TestRatMAP DropData not readily available in searched literature.Prazosin (an α1-antagonist) induces a significant drop in mean arterial pressure (MAP) upon tilting.[8][9][10]
Anticholinergic Effects Muscarinic Receptor Binding AssayRat Brain HomogenatesKiData not readily available in searched literature.Olanzapine shows high affinity for M1, M2, M3, and M4 receptors (Ki values of 1.9, 18, 25, and 13 nM, respectively).[11]

Note: AED50 is the dose that produces an adverse effect in 50% of the animals. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

Catalepsy Bar Test for Assessing Extrapyramidal Symptom Liability in Rats
  • Objective: To evaluate the propensity of this compound to induce catalepsy, a behavioral state in rodents that is predictive of extrapyramidal side effects in humans.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250 g).

    • This compound and vehicle control (e.g., saline with a small amount of Tween 80).

    • A horizontal bar (approximately 0.9 cm in diameter) fixed at a height of 9-10 cm above the workbench.

    • A stopwatch.

  • Procedure:

    • Acclimatize the rats to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the descent latency, which is the time the rat maintains this externally imposed posture before removing both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

    • Perform the test in a quiet environment to avoid startling the animals.

  • Data Analysis: Compare the mean descent latency between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in descent latency is indicative of cataleptic activity.

In Vitro hERG Potassium Channel Assay for Cardiotoxicity Screening
  • Objective: To determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential QT interval prolongation and proarrhythmic risk.

  • Materials:

    • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Manual or automated patch-clamp electrophysiology setup.

    • Extracellular and intracellular recording solutions.

    • This compound stock solution and a positive control (e.g., dofetilide or cisapride).

  • Procedure:

    • Culture the hERG-expressing cells according to standard protocols.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to elicit a large tail current.

    • Perfuse the cell with the vehicle control solution and record the current to ensure a stable baseline.

    • Apply increasing concentrations of this compound to the cell and record the hERG current at each concentration until a steady-state block is achieved.

    • After testing the highest concentration, wash out the compound to assess the reversibility of the block.

    • Perform the experiment at near-physiological temperature (35-37°C).[3]

  • Data Analysis: Measure the peak tail current amplitude at each this compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Model of Antipsychotic-Induced Metabolic Effects in Mice
  • Objective: To assess the effects of chronic this compound administration on body weight, food intake, and glucose metabolism in mice.

  • Materials:

    • Female C57BL/6J or other appropriate mouse strain.

    • This compound and vehicle control.

    • Standard chow or high-fat diet.

    • Metabolic cages for monitoring food and water intake.

    • Glucometer and test strips.

    • Equipment for measuring body composition (e.g., DEXA or NMR).

  • Procedure:

    • Individually house the mice and allow them to acclimate for at least one week.

    • Record baseline body weight and food intake for several days.

    • Administer this compound or vehicle control daily for a period of several weeks (e.g., 4-6 weeks). The drug can be mixed with a palatable food substance or administered via oral gavage.

    • Measure body weight and food intake daily or several times a week.

    • At the end of the treatment period, perform a glucose tolerance test (GTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.

    • Measure body composition to determine changes in fat and lean mass.

    • At the end of the study, collect blood samples for analysis of lipids, glucose, and hormones (e.g., insulin, leptin).

  • Data Analysis: Compare the changes in body weight, cumulative food intake, glucose tolerance, and body composition between the this compound-treated and vehicle control groups using appropriate statistical analyses (e.g., repeated measures ANOVA for body weight).

Mandatory Visualizations

Periciazine_Adverse_Effects_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models cluster_outcomes Adverse Effect Prediction hERG hERG Assay Cardiotoxicity Cardiotoxicity (QT Prolongation) hERG->Cardiotoxicity Muscarinic_Binding Muscarinic Receptor Binding Assay Anticholinergic_Effects Anticholinergic Effects Muscarinic_Binding->Anticholinergic_Effects Cardiomyocyte_Assay Cardiomyocyte Ca2+ Transient Assay Cardiomyocyte_Assay->Cardiotoxicity Catalepsy Catalepsy Test (Rat) EPS Extrapyramidal Symptoms Catalepsy->EPS Metabolic Metabolic Studies (Mouse) Metabolic_Syndrome Metabolic Syndrome Metabolic->Metabolic_Syndrome Ortho_Hypo Tilt-Table Test (Rat) Orthostatic_Hypotension Orthostatic Hypotension Ortho_Hypo->Orthostatic_Hypotension This compound This compound This compound->hERG This compound->Muscarinic_Binding This compound->Cardiomyocyte_Assay This compound->Catalepsy This compound->Metabolic This compound->Ortho_Hypo

Caption: Experimental workflow for assessing this compound-related adverse effects.

Dopamine_D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi D2R->Gi Activates EPS Extrapyramidal Symptoms (Nigrostriatal Pathway) D2R->EPS Blockade Leads To AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Therapeutic_Effect Antipsychotic Effect PKA->Therapeutic_Effect Modulates

Caption: Simplified Dopamine D2 receptor signaling pathway antagonism by this compound.

Alpha1_Adrenergic_Signaling This compound This compound Alpha1_R Alpha-1 Adrenergic Receptor This compound->Alpha1_R Antagonist Vasoconstriction Vasoconstriction This compound->Vasoconstriction Inhibits Gq Gq Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates Ca_Release->Vasoconstriction Leads to Orthostatic_Hypotension Orthostatic Hypotension Vasoconstriction->Orthostatic_Hypotension Inhibition leads to

Caption: Alpha-1 adrenergic receptor signaling and its blockade by this compound, leading to orthostatic hypotension.

References

Validation & Comparative

A Comparative Analysis of Periciazine and Haloperidol in the Management of Positive Psychotic Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Periciazine and Haloperidol in treating the positive symptoms of psychosis. While Haloperidol is a well-established first-generation antipsychotic with a large body of evidence supporting its use, this compound is a less-studied phenothiazine antipsychotic. This comparison synthesizes the available data on their mechanisms of action, clinical efficacy, and the methodologies used to evaluate them. A significant limitation to a direct comparison is the sparse and often low-quality evidence available for this compound, particularly in head-to-head trials against other antipsychotics.

Mechanism of Action and Signaling Pathways

Both this compound and Haloperidol exert their antipsychotic effects primarily through the antagonism of dopamine receptors in the brain. However, their receptor binding profiles and downstream signaling effects exhibit notable differences.

Haloperidol , a butyrophenone derivative, is a potent antagonist of the dopamine D2 receptor .[1] The prevailing "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in the mesolimbic pathway is a key contributor to the positive symptoms of psychosis.[2] By blocking D2 receptors, Haloperidol reduces the excessive dopaminergic signaling, thereby alleviating symptoms such as hallucinations and delusions.[2]

This compound , a phenothiazine, also demonstrates dopamine receptor antagonism. However, available evidence suggests a more complex pharmacological profile. It is presumed to act by blocking alpha-adrenergic receptors and also possesses anticholinergic and antihistaminic properties.[3][4] Some research indicates that this compound may have a greater affinity for dopamine D1 receptors compared to other phenothiazines.[3] The differential effects of D1 and D2 receptor blockade on psychotic symptoms are a subject of ongoing research, but both receptor subtypes play a role in learning and memory.[2]

Below are simplified diagrams illustrating the primary signaling pathways associated with Haloperidol and this compound.

Haloperidol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Blocked by Haloperidol Haloperidol Haloperidol Haloperidol->D2_Receptor AC Adenylyl Cyclase D2_Receptor->AC Inhibits Response Reduction of Positive Symptoms D2_Receptor->Response Leads to cAMP ↓ cAMP AC->cAMP Periciazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Blocked by this compound D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Blocked by this compound This compound This compound This compound->D1_Receptor This compound->D2_Receptor AC_D1 Adenylyl Cyclase D1_Receptor->AC_D1 Activates Response Reduction of Positive Symptoms D1_Receptor->Response Contributes to cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 AC_D2 Adenylyl Cyclase D2_Receptor->AC_D2 Inhibits D2_Receptor->Response Contributes to cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PANSS, BPRS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound Randomization->Treatment_A Treatment_B Haloperidol Randomization->Treatment_B Placebo Placebo Randomization->Placebo Follow_Up Weekly Follow-up Assessments (Efficacy and Safety) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Endpoint End-of-Study Assessment (e.g., Week 6) Follow_Up->Endpoint Analysis Statistical Analysis (Comparison of Outcomes) Endpoint->Analysis Results Efficacy and Safety Results Analysis->Results

References

A Head-to-Head Comparison of Periciazine and Atypical Antipsychotics like Olanzapine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two distinct generations of antipsychotic medications, this guide provides a comprehensive comparison of the typical antipsychotic Periciazine and the atypical antipsychotic Olanzapine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.

This compound, a first-generation antipsychotic from the phenothiazine class, and Olanzapine, a second-generation (atypical) antipsychotic, represent two different approaches to the pharmacological management of psychosis. While both primarily target dopamine D2 receptors, their broader receptor interaction profiles lead to significant differences in efficacy and side effects. This guide synthesizes data from clinical trials and preclinical studies to provide a clear, data-driven comparison.

Data Presentation: Quantitative Comparison

Direct head-to-head clinical trials comparing this compound and Olanzapine are scarce in recent literature. Therefore, to provide a quantitative comparison, data from a double-blind, randomized clinical trial comparing Olanzapine to Perphenazine, another phenothiazine typical antipsychotic, is presented below. This serves as a relevant proxy for understanding the comparative performance of atypical versus typical antipsychotics of this class.

Table 1: Comparative Efficacy of Olanzapine vs. Perphenazine (18-Week Clinical Trial)

Efficacy MeasureOlanzapine (10-20 mg/day)Perphenazine (8-40 mg/day)Statistical Significance
PANSS Total Score Change Significant ImprovementLess Improvement than Olanzapinep < 0.05
BPRS Total Score Change Significant ImprovementLess Improvement than Olanzapinep < 0.05
CGI-I (Improvement) 72.7% of patients improved47.9% of patients improvedp < 0.05

PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; CGI-I: Clinical Global Impressions-Improvement. A lower score on PANSS and BPRS indicates improvement. A higher percentage on CGI-I indicates more patients showing improvement.

Table 2: Comparative Side Effect Profile of Olanzapine vs. Perphenazine (18-Week Clinical Trial)

Side Effect MeasureOlanzapinePerphenazineStatistical Significance
Extrapyramidal Symptoms (SAS Score) Significant DecreaseIncreasep < 0.05
Akathisia (BAS Score) Significant DecreaseIncreasep < 0.05
Treatment-Emergent Adverse Events 17% of patients46% of patientsp < 0.05
Weight Gain More frequentLess frequentNot specified

SAS: Simpson-Angus Scale for Extrapyramidal Symptoms; BAS: Barnes Akathisia Scale. A lower score indicates fewer side effects.

Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Olanzapine

ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)
Dopamine D1 Data not readily available31
Dopamine D2 High Affinity (exact Ki not consistently reported)11
Dopamine D4 Data not readily available27
Serotonin 5-HT2A Moderate Affinity4
Serotonin 5-HT2C Data not readily available11
Muscarinic M1 Moderate Affinity2.5
Histamine H1 High Affinity7
Alpha-1 Adrenergic High Affinity19

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for this compound is less comprehensively documented in publicly available databases compared to Olanzapine.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound, Olanzapine) for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or Olanzapine) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Double-Blind, Randomized Controlled Clinical Trial for Antipsychotic Efficacy and Safety

Objective: To compare the efficacy and safety of an investigational antipsychotic (e.g., Olanzapine) with a standard treatment (e.g., a typical antipsychotic like Perphenazine) in patients with schizophrenia.

Methodology:

  • Study Population:

    • Patients with a confirmed diagnosis of schizophrenia, as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM), are recruited.

    • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Randomization and Blinding:

    • Participants are randomly assigned to receive either the investigational drug or the comparator drug.

    • The study is double-blinded, meaning neither the patients nor the investigators know which treatment is being administered.

  • Treatment Protocol:

    • The drugs are administered at flexible doses within a predefined therapeutic range for a fixed duration (e.g., 18 weeks).

    • Dosage adjustments are made based on the clinical judgment of the treating physician.

  • Efficacy and Safety Assessments:

    • Efficacy: Standardized rating scales are used at baseline and at regular intervals throughout the study to assess changes in psychotic symptoms. These include:

      • Positive and Negative Syndrome Scale (PANSS)

      • Brief Psychiatric Rating Scale (BPRS)

      • Clinical Global Impressions (CGI) scale

    • Safety and Tolerability: The incidence and severity of adverse events are monitored throughout the trial. Specific scales are used to assess common side effects:

      • Simpson-Angus Scale (SAS) for extrapyramidal symptoms

      • Barnes Akathisia Scale (BAS)

      • Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale for a broad range of side effects.

      • Monitoring of weight, metabolic parameters (glucose, lipids), and vital signs.

  • Statistical Analysis:

    • Statistical methods are used to compare the changes in efficacy and safety measures between the two treatment groups to determine if there are statistically significant differences.

Mandatory Visualization

Receptor_Binding_Profiles cluster_this compound This compound (Typical Antipsychotic) cluster_Olanzapine Olanzapine (Atypical Antipsychotic) P_D2 Dopamine D2 P_Alpha1 Alpha-1 Adrenergic P_H1 Histamine H1 P_M1 Muscarinic M1 P_5HT2A Serotonin 5-HT2A O_D2 Dopamine D2 O_5HT2A Serotonin 5-HT2A O_D1 Dopamine D1 O_D4 Dopamine D4 O_5HT2C Serotonin 5-HT2C O_M1 Muscarinic M1 O_H1 Histamine H1 O_Alpha1 Alpha-1 Adrenergic This compound This compound This compound->P_D2 High Affinity This compound->P_Alpha1 High Affinity This compound->P_H1 High Affinity This compound->P_M1 Moderate Affinity This compound->P_5HT2A Moderate Affinity Olanzapine Olanzapine Olanzapine->O_D2 High Affinity Olanzapine->O_5HT2A Very High Affinity Olanzapine->O_D1 High Affinity Olanzapine->O_D4 High Affinity Olanzapine->O_5HT2C High Affinity Olanzapine->O_M1 High Affinity Olanzapine->O_H1 High Affinity Olanzapine->O_Alpha1 High Affinity

Caption: Receptor binding profiles of this compound and Olanzapine.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Receptor D2 Receptor Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation HT2A_Receptor 5-HT2A Receptor Gq Gq Protein HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC This compound This compound This compound->D2_Receptor Antagonist Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist Olanzapine->HT2A_Receptor Inverse Agonist Clinical_Trial_Workflow start Patient Recruitment (DSM Criteria for Schizophrenia) screening Screening & Informed Consent start->screening baseline Baseline Assessment (PANSS, BPRS, SAS, BAS) screening->baseline randomization Randomization baseline->randomization group_A Treatment Group A (e.g., Olanzapine) randomization->group_A Arm 1 group_B Treatment Group B (e.g., this compound/Perphenazine) randomization->group_B Arm 2 treatment_period Double-Blind Treatment Period (e.g., 18 Weeks) group_A->treatment_period group_B->treatment_period follow_up Regular Follow-up Assessments (Efficacy & Safety) treatment_period->follow_up follow_up->treatment_period end_of_study End of Study Assessment follow_up->end_of_study data_analysis Statistical Data Analysis end_of_study->data_analysis results Results & Conclusion data_analysis->results

Validating Periciazine's Therapeutic Promise: A Comparative Analysis in Novel Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of Periciazine, a first-generation phenothiazine antipsychotic, in the context of novel animal models of psychosis. Due to a lack of specific preclinical data for this compound in these newer models, this guide utilizes data from the pharmacologically similar first-generation antipsychotic, Chlorpromazine, as a proxy. This is compared against the well-characterized second-generation antipsychotics, Olanzapine and Risperidone. The data presented herein is intended to offer a framework for the preclinical validation of this compound and similar compounds.

Executive Summary

This compound, a phenothiazine derivative, has a long history of use in the management of psychotic disorders.[1] Its primary mechanism of action is believed to involve the antagonism of dopamine D2 and alpha-adrenergic receptors, with additional activity at dopamine D1, serotonin 5-HT2A, muscarinic M1, and histamine H1 receptors.[2] While clinically effective, its profile in modern, translationally relevant animal models of psychosis is not well-documented. This guide bridges this gap by comparing data from its class representative, Chlorpromazine, with leading atypical antipsychotics, Olanzapine and Risperidone, across key behavioral paradigms.

Comparative Efficacy in Animal Models of Psychosis

The following tables summarize the effects of Chlorpromazine (as a proxy for this compound), Olanzapine, and Risperidone in two key behavioral assays relevant to psychosis: locomotor hyperactivity, a model for positive symptoms, and prepulse inhibition (PPI), a measure of sensorimotor gating deficits observed in schizophrenia.

Table 1: Effect on Locomotor Hyperactivity Induced by NMDA Receptor Antagonists (e.g., MK-801, PCP) or Dopamine Agonists (e.g., Amphetamine)

DrugAnimal ModelDosing Range (mg/kg)Effect on HyperactivityReference
Chlorpromazine Rat (PCP-induced)1, 3, 10Dose-dependent reduction[3][4]
Olanzapine Mouse (MK-801-induced)0.5, 1.3Partial attenuation[5]
Risperidone Rat (Amphetamine-induced)0.1, 0.3, 1Significant reduction[6]

Table 2: Effect on Prepulse Inhibition (PPI) Deficits

DrugAnimal ModelDosing Range (mg/kg)Effect on PPI DeficitsReference
Chlorpromazine Mouse (crmp1-/- genetic model)Not specifiedImprovement in PPI[7]
Olanzapine Not specified in resultsNot specifiedNot specified
Risperidone Mouse (C57BL/6J strain with low PPI)1Significant enhancement of PPI[6]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

Periciazine_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist alpha1AR Alpha-1 Adrenergic Receptor This compound->alpha1AR Antagonist D1R Dopamine D1 Receptor This compound->D1R Antagonist HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Antipsychotic Antipsychotic Effects (Reduction of Positive Symptoms) D2R->Antipsychotic EPS_Hyperprolactinemia Extrapyramidal Symptoms & Hyperprolactinemia D2R->EPS_Hyperprolactinemia Sedation_Hypotension Sedation & Orthostatic Hypotension alpha1AR->Sedation_Hypotension HTR2A->Antipsychotic Anticholinergic Anticholinergic Side Effects M1R->Anticholinergic Sedation_WeightGain Sedation & Weight Gain H1R->Sedation_WeightGain

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Model Pharmacological Model (e.g., MK-801 Administration) Vehicle Vehicle Control Model->Vehicle This compound This compound Model->this compound Comparator Comparator Drug (e.g., Olanzapine) Model->Comparator Locomotor Locomotor Activity Vehicle->Locomotor PPI Prepulse Inhibition Vehicle->PPI Social Social Interaction Vehicle->Social This compound->Locomotor This compound->PPI This compound->Social Comparator->Locomotor Comparator->PPI Comparator->Social Analysis Statistical Analysis (e.g., ANOVA) Locomotor->Analysis PPI->Analysis Social->Analysis

Caption: Experimental workflow for preclinical antipsychotic evaluation.

Comparison_Logic This compound This compound (First-Generation Antipsychotic) Chlorpromazine Chlorpromazine (Proxy for this compound) This compound->Chlorpromazine Similar Class/ Receptor Profile Comparison Comparative Efficacy in Novel Animal Models of Psychosis Chlorpromazine->Comparison Olanzapine Olanzapine (Second-Generation Antipsychotic) Olanzapine->Comparison Risperidone Risperidone (Second-Generation Antipsychotic) Risperidone->Comparison

References

Cross-study validation of Periciazine's efficacy in schizophrenia research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efficacy and Safety: A Relative Perspective

The primary source of comparative quantitative data on Periciazine comes from a Cochrane systematic review. It is crucial to interpret these findings with caution due to the very low quality of the underlying evidence.

Comparison with Typical Antipsychotics
Outcome MeasureNo. of Studies (Participants)Risk Ratio (95% CI)Quality of EvidenceFinding
Global State - Not Improved 2 (n=122)1.24 (0.93 to 1.66)Very LowThe confidence interval suggests that this compound may offer a small benefit or an increased risk of not improving compared to other typical antipsychotics.[1][2][4]
Relapse 1 (n=80)2.59 (0.11 to 61.75)Very LowOnly one person taking this compound experienced a relapse in this single study.[2][5]
Leaving the Study Early 2 (n=71)0.46 (0.11 to 1.90)Very LowThe results for study discontinuation were imprecise.[1][3]
Extrapyramidal Side Effects 3 (n=163)0.52 (0.34 to 0.80)Very LowThis suggests this compound may be associated with a lower incidence of extrapyramidal side effects compared to other typical antipsychotics, however, this is contradicted by other analyses in the same review.
Comparison with Atypical Antipsychotics
Outcome MeasureNo. of Studies (Participants)Risk Ratio (95% CI)Quality of EvidenceFinding
Global State - Not Improved 1 (n=93)0.97 (0.67 to 1.42)Very LowNo clear difference in the global state of patients treated with this compound compared to atypical antipsychotics.[1][2][4]
Leaving the Study Early 1 (n=93)0.13 (0.01 to 2.42)Very LowThe results for study discontinuation were imprecise.[1][3]
Extrapyramidal Side Effects 1 (n=93)2.69 (1.35 to 5.36)Very LowThis compound was associated with a higher incidence of extrapyramidal side effects than atypical antipsychotics in this single study.[1][3]

Experimental Protocols

Cochrane Review Methodology

A systematic search of the Cochrane Schizophrenia Group Trials Register was conducted in February 2013.[1][2][3] The search included major databases such as CINAHL, EMBASE, MEDLINE, and PsycINFO.

G cluster_0 Search Strategy cluster_1 Study Selection cluster_2 Data Analysis Cochrane Register Cochrane Register Databases CINAHL, EMBASE, MEDLINE, PsycINFO Cochrane Register->Databases Based on regular searches of Selection Criteria Randomized controlled trials (RCTs) This compound for schizophrenia & related psychoses Quasi-randomized trials excluded Data Extraction Independent extraction by at least two authors Analysis Risk Ratios (RR) and 95% Confidence Intervals (CI) Assessment of bias GRADE for evidence quality Data Extraction->Analysis

Cochrane Review Workflow for this compound in Schizophrenia.

Mechanism of Action and Signaling Pathways

This compound is a phenothiazine antipsychotic that is pharmacologically similar to chlorpromazine, though it is noted to be particularly sedating.[1][3] Its therapeutic effects are believed to be mediated through the antagonism of multiple neurotransmitter receptors.[2][6] A detailed dopamine receptor subtype analysis for this compound has not been performed.[1][2][3]

The primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] Additionally, this compound acts as an antagonist at several other receptor types.

G cluster_receptors Receptor Targets cluster_effects Postsynaptic Effects This compound This compound D2 Dopamine D2 This compound->D2 Antagonist HT2A Serotonin 5-HT2A This compound->HT2A Antagonist Alpha_Adrenergic Alpha-Adrenergic This compound->Alpha_Adrenergic Antagonist Muscarinic Cholinergic (Muscarinic) This compound->Muscarinic Antagonist H1 Histamine H1 This compound->H1 Antagonist Antipsychotic Antipsychotic Effect (Positive Symptoms) D2->Antipsychotic Negative_Symptoms Modulation of Negative Symptoms & Mood HT2A->Negative_Symptoms Anxiolytic_Sedative Anxiolytic & Sedative Effects Alpha_Adrenergic->Anxiolytic_Sedative Anticholinergic_EPS Anticholinergic Effects & Modulation of EPS Muscarinic->Anticholinergic_EPS Sedation_WeightGain Sedation & Weight Gain H1->Sedation_WeightGain

This compound's Multi-Receptor Antagonism and Associated Effects.

  • Serotonin 5-HT2A Receptor Antagonism: This action may contribute to a reduction in the negative symptoms of schizophrenia and potentially mitigate some extrapyramidal side effects.[6]

  • Alpha-Adrenergic Receptor Antagonism: Contributes to the anxiolytic and sedative properties of the drug.[6]

  • Muscarinic (Cholinergic) Receptor Antagonism: Leads to anticholinergic side effects but may also play a role in reducing extrapyramidal symptoms.[6]

  • Histamine H1 Receptor Antagonism: This is a primary contributor to the sedative effects of this compound and can also lead to side effects such as weight gain.[6]

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, the significant gap in high-quality, modern research on this compound is evident. There is a clear need for large-scale, well-designed, and comprehensively reported randomized controlled trials to accurately determine the efficacy and safety profile of this compound in the context of current schizophrenia treatment standards. Without such studies, the role of this compound in the therapeutic armamentarium for schizophrenia remains uncertain.

References

Periciazine: A Comparative Analysis of its Anticholinergic and Antihistaminic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Periciazine, a phenothiazine-class typical antipsychotic, exhibits a pharmacological profile characterized by antagonism at multiple neurotransmitter receptors, including dopamine, adrenergic, muscarinic, and histamine receptors.[1][2][3] This guide provides a comparative analysis of the anticholinergic and antihistaminic properties of this compound, presenting available data to aid in research and drug development.

Comparative Receptor Binding Affinities

The following table presents the inhibitory constants (Kᵢ) of various antipsychotic drugs for histamine H1 and muscarinic M1 receptors. A lower Kᵢ value indicates a higher binding affinity. This data, gathered from various sources, allows for an indirect comparison of this compound's potential receptor interaction profile with that of other commonly used antipsychotics.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Antipsychotic Drugs for Histamine H1 and Muscarinic M1 Receptors

DrugClassHistamine H1 (Kᵢ, nM)Muscarinic M1 (Kᵢ, nM)
This compound Typical (Phenothiazine) Data Not Available Data Not Available
ChlorpromazineTypical (Phenothiazine)1.813
FluphenazineTypical (Phenothiazine)3.614.45
ThioridazineTypical (Phenothiazine)4.111
OlanzapineAtypical0.42.5
ClozapineAtypical1.11.9
QuetiapineAtypical11858
RisperidoneAtypical21>10,000
HaloperidolTypical (Butyrophenone)75>10,000

Note: Data is compiled from multiple sources and experimental conditions may vary. The absence of data for this compound is a notable limitation.

Experimental Protocols

The binding affinity data presented in Table 1 are typically determined through in vitro radioligand binding assays. While specific protocols for each data point are proprietary to the original studies, a general methodology is outlined below.

General Radioligand Binding Assay Protocol

A common experimental workflow for determining the binding affinity of a compound like this compound to a specific receptor (e.g., histamine H1 or muscarinic M1) involves a competitive binding assay.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis tissue Tissue/Cell Culture (Expressing Target Receptor) homogenization Homogenization tissue->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_pellet Receptor-Containing Membrane Pellet centrifugation->membrane_pellet incubation Incubation of Membranes, Radioligand, & Test Compound (e.g., this compound) membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing to Remove Unbound Ligands filtration->washing scintillation Scintillation Counting (Measures Radioactivity) washing->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis

Fig. 1: Generalized workflow for a radioligand binding assay.

Key Steps in the Protocol:

  • Membrane Preparation: Tissues or cultured cells expressing the target receptor (e.g., histamine H1 or muscarinic M1) are homogenized and subjected to centrifugation to isolate the cell membranes containing the receptors.

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor and is radioactive) and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution containing the unbound radioligand.

  • Quantification of Bound Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Signaling Pathways

The anticholinergic and antihistaminic effects of this compound are mediated through the blockade of muscarinic and histamine H1 receptors, respectively. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (acetylcholine and histamine), trigger distinct intracellular signaling cascades. Antagonism by drugs like this compound prevents these downstream effects.

signaling_pathways cluster_muscarinic Muscarinic (M1) Receptor Pathway cluster_histamine Histamine (H1) Receptor Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq/11 M1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Hist Histamine H1R H1 Receptor Hist->H1R Gq_h Gq/11 H1R->Gq_h activates PLC_h PLC Gq_h->PLC_h activates PIP2_h PIP2 PLC_h->PIP2_h hydrolyzes IP3_h IP3 PIP2_h->IP3_h DAG_h DAG PIP2_h->DAG_h Ca_h ↑ Intracellular Ca²⁺ IP3_h->Ca_h PKC_h PKC Activation DAG_h->PKC_h This compound This compound This compound->M1R blocks This compound->H1R blocks

Fig. 2: Simplified signaling pathways for M1 and H1 receptors.

Muscarinic M1 Receptor Pathway: Acetylcholine binding to M1 receptors activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Histamine H1 Receptor Pathway: Similarly, histamine binding to H1 receptors activates the Gq/11 G-protein, leading to the same PLC-mediated signaling cascade as M1 receptors, ultimately resulting in increased intracellular calcium and PKC activation.

Conclusion

This compound is recognized for its anticholinergic and antihistaminic activities, which contribute to its overall pharmacological and side-effect profile. While quantitative comparative data for this compound itself remains elusive in the public domain, the provided data for other antipsychotics offers a valuable framework for understanding its potential relative potency at muscarinic and histamine receptors. Further in vitro studies are warranted to definitively characterize the binding profile of this compound and to enable more precise comparisons with other agents in its class and across different classes of antipsychotics. This information is crucial for predicting clinical effects and for the rational design of new therapeutic agents with improved selectivity and side-effect profiles.

References

Periciazine vs. Other Phenothiazine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and pharmacological profile of periciazine against other well-established phenothiazine derivatives. Due to the limited availability of recent, high-quality clinical trial data for this compound, this comparison integrates findings from existing systematic reviews, preclinical data, and receptor binding affinity studies to offer a comprehensive overview for research and development professionals.

Executive Summary

Comparative Analysis of Receptor Binding Profiles

ReceptorThis compound (Qualitative Profile)Chlorpromazine (Ki, nM)Fluphenazine (Ki, nM)Perphenazine (Ki, nM)
Dopamine D2 Antagonist1.1 - 3.50.4 - 1.40.14 - 0.7
Serotonin 5-HT2A Potent Antagonist[2]1.5 - 135.1 - 151.1 - 8.2
Histamine H1 Potent Antagonist4 - 232 - 202.1
Muscarinic M1 Potent Antagonist[2]13 - 77100 - 1,00024 - 100
Alpha-1 Adrenergic Potent Antagonist2 - 271.6 - 101.2 - 2.8

Note: The Ki values are compiled from various sources and may vary between studies. This compound's profile is based on descriptive pharmacological reports.

Clinical Efficacy and Side Effect Profile

A 2014 Cochrane review, the most comprehensive analysis to date, concluded that there is insufficient high-quality evidence to determine the efficacy of this compound in comparison to other typical or atypical antipsychotics for the treatment of schizophrenia.[2] The available studies, conducted between 1965 and 1980, were of very low quality.[2]

Key Comparative Findings:
  • Overall Efficacy: The existing evidence is inadequate to confirm whether this compound is more or less effective than other phenothiazines in managing the symptoms of schizophrenia.[2]

  • Extrapyramidal Side Effects (EPS): There is some evidence to suggest that this compound is associated with a higher incidence of EPS, such as tremors, involuntary shaking, restlessness, and spasms, when compared to other typical and atypical antipsychotics.[2]

  • Sedation: this compound is reported to be a particularly sedating phenothiazine, a property linked to its potent antihistaminic activity.[1][2] This is a key differentiator from some other less-sedating phenothiazines.

  • Anticholinergic Effects: this compound is described as having more potent anticholinergic activity compared to chlorpromazine.[2]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general methodology for determining the binding affinity (Ki) of a compound for a specific receptor, a crucial experiment in characterizing phenothiazine derivatives.

Objective: To quantify the affinity of a test compound (e.g., a phenothiazine derivative) for a target receptor (e.g., Dopamine D2 receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compounds (unlabeled phenothiazines).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with receptors) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separate bound from free ligand Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff equation

Fig. 1: Experimental workflow for a radioligand binding assay.
In Vivo Assessment of Antipsychotic Efficacy

Animal models are instrumental in the preclinical evaluation of the efficacy of antipsychotic drugs. The following provides a generalized workflow.

Objective: To assess the antipsychotic potential of a test compound by measuring its ability to attenuate specific behaviors in animal models of psychosis.

Models:

  • Amphetamine-induced hyperlocomotion: Measures the ability of a drug to block the stimulant effects of amphetamine, which is thought to mimic some positive symptoms of psychosis.

  • Prepulse inhibition (PPI) of the startle reflex: A measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

Procedure:

  • Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment.

  • Drug Administration: Animals are administered the test compound (e.g., this compound) or a vehicle control.

  • Behavioral Challenge (if applicable): For the hyperlocomotion model, a psychostimulant like amphetamine is administered after the test compound.

  • Behavioral Testing: Animals are placed in the testing apparatus (e.g., open field for locomotion, startle chamber for PPI) and their behavior is recorded and analyzed.

  • Data Analysis: The effects of the test compound on the behavioral measures are compared to the control group to determine its efficacy.

Signaling Pathways

The primary mechanism of action of phenothiazine antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, their interactions with other receptors contribute to their broader pharmacological effects and side-effect profiles.

Signaling_Pathways cluster_phenothiazine Phenothiazine (e.g., this compound) cluster_receptors Receptor Targets cluster_effects Clinical Effects P Phenothiazine Derivative D2 Dopamine D2 Receptor P->D2 Blockade S2A Serotonin 5-HT2A Receptor P->S2A Blockade H1 Histamine H1 Receptor P->H1 Blockade M1 Muscarinic M1 Receptor P->M1 Blockade A1 Alpha-1 Adrenergic Receptor P->A1 Blockade Antipsychotic Antipsychotic Effect D2->Antipsychotic EPS Extrapyramidal Side Effects D2->EPS Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic Hypotension Orthostatic Hypotension A1->Hypotension

Fig. 2: Simplified signaling pathways for key phenothiazine receptor targets.

Conclusion

The available evidence on the comparative efficacy of this compound is limited, making it challenging to definitively position it against other phenothiazine derivatives. Its pharmacological profile suggests strong sedative, anticholinergic, and antiadrenergic properties, which may be beneficial in certain clinical situations but also contribute to a significant side-effect burden. The indication of a higher risk of extrapyramidal side effects warrants careful consideration. Further well-designed, head-to-head clinical trials are necessary to elucidate the precise therapeutic role of this compound in the modern treatment landscape of psychosis. For drug development professionals, the distinct qualitative profile of this compound may offer a basis for exploring novel compounds with tailored receptor affinity profiles.

References

Periciazine Research: A Comparative Guide to Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and validation of published findings are paramount for advancing therapeutic innovation. This guide provides a comparative analysis of published research on Periciazine, a typical phenothiazine antipsychotic. While direct replication studies for this older medication are scarce, this document synthesizes the available preclinical and clinical data to offer an objective overview of its pharmacological profile and the consistency of research findings.

Pharmacological Profile: A Comparative Overview

This compound exerts its therapeutic effects through the antagonism of several neurotransmitter receptors.[1] A comprehensive analysis of its binding affinities across all relevant receptor subtypes is not available in the published literature.[2][3] However, existing data and qualitative comparisons provide insights into its activity relative to other antipsychotics, particularly Chlorpromazine.

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the available quantitative data on this compound's receptor binding affinity. The limited availability of these values in the literature is a significant finding in itself, highlighting a gap in the comprehensive characterization of this antipsychotic.

Receptor SubtypeThis compound (Prothis compound) Ki (nM)Chlorpromazine Ki (nM)Haloperidol Ki (nM)Notes
Dopamine D110[2]1.325This compound shows high affinity for the D1 receptor.
Dopamine D2Data not available1.11.2D2 antagonism is the primary mechanism of action for typical antipsychotics.
Serotonin 5-HT2AData not available3.363This compound is reported to have more potent antiserotonin activity than Chlorpromazine.[2][3]
Alpha-1 AdrenergicData not available1.66.3This compound appears to induce greater noradrenergic than dopaminergic blockade.[2][3]
Muscarinic M1Data not available115000This compound is reported to have more potent anticholinergic activity than Chlorpromazine.[2][3]

Qualitative Comparisons

  • Compared to Chlorpromazine, this compound is reported to have more potent antiemetic, antiserotonin, and anticholinergic activity.[2][3]

  • The drug appears to induce greater noradrenergic than dopaminergic blockade.[2][3]

  • A 2014 Cochrane review concluded that there is very low-quality evidence to determine the effects of this compound in comparison with other typical or atypical antipsychotics for the treatment of schizophrenia.[4]

  • The same review found some evidence that this compound may be associated with a higher incidence of extrapyramidal side effects.[4]

Experimental Protocols

1. In Vivo Behavioral Assessment: Elevated Plus-Maze (Rat Model of Anxiety)

This protocol is based on a study evaluating the dose-related anxiolytic effects of this compound in rats.

  • Animals: Adult male Wistar rats (250-350g).

  • Drug Administration: this compound (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg as a positive control), saline, or vehicle (20% propylene glycol and 80% saline) were administered via intraperitoneal injection 30 minutes before testing.

  • Apparatus: An elevated plus-maze, consisting of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Each rat was placed at the center of the maze, facing an open arm. The number of entries into and the time spent in the open and enclosed arms were recorded for a 5-minute session.

  • Endpoint: Anxiolytic effects were measured by the increase in the percentage of time spent in and the number of entries into the open arms.

2. In Vitro Metabolism Study (Representative Protocol for Phenothiazines)

This protocol is based on a study of the in-vitro metabolism of Perazine, a related phenothiazine, and is representative of the methodology used to assess drug metabolism.

  • System: Human liver microsomes and Supersomes™ expressing specific cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2).

  • Substrate: A probe substrate for the CYP enzyme of interest (e.g., caffeine for CYP1A2).

  • Inhibitor: Perazine (or in a hypothetical validated study, this compound) at various concentrations.

  • Procedure:

    • Incubate the microsomes or Supersomes™ with the substrate in the presence and absence of the inhibitor.

    • Initiate the metabolic reaction by adding NADPH.

    • After a defined incubation period, stop the reaction (e.g., by adding a solvent).

    • Analyze the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Endpoint: The inhibition constant (Ki) is determined by analyzing the rate of metabolite formation at different inhibitor concentrations using methods like the Dixon plot. This indicates the potency of the drug as an inhibitor of a specific metabolic pathway.

Signaling Pathways and Experimental Workflows

This compound's Antagonistic Action on Neurotransmitter Receptors

The following diagram illustrates the established mechanism of action for phenothiazine antipsychotics like this compound, highlighting their antagonism at various G-protein coupled receptors.

Periciazine_Signaling cluster_receptors Neurotransmitter Receptors cluster_effects Downstream Effects This compound This compound D2 Dopamine D2 This compound->D2 Antagonist D1 Dopamine D1 This compound->D1 Antagonist alpha1 α1-Adrenergic This compound->alpha1 Antagonist H1 Histamine H1 This compound->H1 Antagonist M1 Muscarinic M1 This compound->M1 Antagonist FiveHT2A Serotonin 5-HT2A This compound->FiveHT2A Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic EPS Extrapyramidal Side Effects D2->EPS Hypotension Orthostatic Hypotension alpha1->Hypotension Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic Anxiolysis Anxiolysis/Mood Regulation FiveHT2A->Anxiolysis

Caption: this compound's multi-receptor antagonist profile.

Workflow for a Preclinical Behavioral Experiment

The diagram below outlines a typical workflow for an in vivo behavioral study, such as the elevated plus-maze test, to assess the effects of a compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle, this compound Doses, Positive Control) Animal_Acclimation->Group_Assignment Drug_Prep Drug Preparation and Dosing Group_Assignment->Drug_Prep Behavioral_Test Behavioral Testing (e.g., Elevated Plus-Maze) Drug_Prep->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stat_Analysis Interpretation Interpretation of Results Stat_Analysis->Interpretation Conclusion Conclusion Drawing Interpretation->Conclusion

Caption: A standard workflow for preclinical behavioral studies.

Conclusion: Reproducibility and Future Directions

For researchers and drug development professionals, this compound serves as a case study in the evolution of pharmacological research standards. While its clinical use continues, a modern, thorough re-evaluation of its preclinical and clinical properties, with a focus on reproducibility, would be invaluable for a more complete understanding of its therapeutic potential and risks.

References

A comparative review of Periciazine's effectiveness in different psychotic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of existing literature reveals a notable scarcity of high-quality, recent evidence for Periciazine, a first-generation phenothiazine antipsychotic. While historically used for schizophrenia and other psychotic disorders, its comparative effectiveness against modern antipsychotics is not well-established, with the available data being decades old and of very low quality. This guide provides a comprehensive summary of the existing evidence, highlighting the limitations of the data and the need for further research.

This compound, also known as pericyazine, is a typical antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. It also interacts with various other neurotransmitter systems, including serotonin, acetylcholine, histamine, and adrenergic receptors, contributing to its therapeutic and side effect profile.[1][2] It is indicated for the management of schizophrenia and other psychoses, and for the short-term management of severe anxiety, psychomotor agitation, and violent or dangerously impulsive behavior.[3][4]

Comparative Efficacy in Schizophrenia

The key findings from the limited comparative studies are summarized below:

Outcome MeasureComparatorNo. of Studies (Participants)ResultQuality of Evidence
Global State - Not Improved Typical Antipsychotics (Chlorpromazine or Trifluoperazine)2 (122)No clear difference (Risk Ratio 1.24, 95% CI 0.93 to 1.66)Very Low
Relapse Typical Antipsychotics1 (80)Only one relapse reported on this compound (RR 2.59, 95% CI 0.11 to 61.75)Very Low
Leaving the Study Early Typical Antipsychotics2 (71)No clear difference (RR 0.46, 95% CI 0.11 to 1.90)Very Low

It is crucial to note that these findings are based on a small number of participants and studies with significant methodological limitations. Therefore, it is not possible to confidently determine if this compound is more or less effective than other typical antipsychotics for treating schizophrenia.[6]

Use in Other Psychotic Disorders

There is a profound lack of published clinical trial data on the efficacy of this compound in other specific psychotic disorders such as bipolar disorder or psychosis associated with dementia. While its sedative properties might lead to its use in managing agitation in these conditions, there is no robust evidence from controlled trials to support this. The use of antipsychotics in elderly patients with dementia-related psychosis carries a black box warning due to an increased risk of mortality.[7]

Adverse Effects Profile

The available evidence, although of low quality, suggests that this compound may be associated with a higher incidence of extrapyramidal side effects (EPS), such as tremors, restlessness, and muscle spasms, when compared to other antipsychotics.[3][5] One review noted that while this compound is a sedating and anticholinergic antipsychotic, its risk of EPS is comparatively low for a typical antipsychotic.[6] It also carries a moderate risk of weight gain and orthostatic hypotension.[6]

Experimental Protocols

Generally, clinical trials of antipsychotics in that era would have involved:

  • Participants: Patients diagnosed with schizophrenia or other psychotic disorders.

  • Interventions: Random allocation to receive either this compound or a comparator antipsychotic (e.g., chlorpromazine, trifluoperazine).

  • Outcome Measures: Assessment of clinical improvement using global impression scales or early versions of symptom rating scales. Side effects would also have been recorded.

  • Duration: Typically short-term, ranging from a few weeks to a few months.

The lack of detailed and standardized protocols from these older studies makes it challenging to compare their findings with modern clinical trials.

Visualizing the Evidence and Mechanism

To better understand the available information, the following diagrams illustrate the proposed mechanism of action of phenothiazine antipsychotics and the logical structure of the comparative evidence for this compound.

cluster_0 This compound (Phenothiazine) cluster_1 Receptor Targets cluster_2 Clinical Effects This compound This compound D2 Dopamine D2 Receptors This compound->D2 Antagonism (Primary) S2 Serotonin 5-HT2A Receptors This compound->S2 Antagonism A1 Alpha-1 Adrenergic Receptors This compound->A1 Antagonism H1 Histamine H1 Receptors This compound->H1 Antagonism M1 Muscarinic M1 Receptors This compound->M1 Antagonism Antipsychotic Antipsychotic Effect (Reduction of positive symptoms) D2->Antipsychotic S2->Antipsychotic SideEffects Side Effects (EPS, Sedation, Hypotension, Anticholinergic effects) A1->SideEffects H1->SideEffects M1->SideEffects

Caption: Proposed mechanism of action for this compound and other phenothiazines.

cluster_0 Comparative Evidence for this compound in Schizophrenia (Cochrane Review 2014) This compound This compound Comparison Comparison of Efficacy and Side Effects This compound->Comparison Comparators Typical Antipsychotics (Chlorpromazine, Trifluoperazine) Comparators->Comparison Conclusion Conclusion: Insufficient evidence to determine comparative effectiveness due to very low quality of studies. Comparison->Conclusion

Caption: Logical flow of the comparative evidence for this compound in schizophrenia.

Conclusion and Future Directions

The existing body of evidence for the comparative effectiveness of this compound in any psychotic disorder is severely limited and outdated. While it remains in use in some countries, its place in the modern therapeutic arsenal is unclear. For researchers, scientists, and drug development professionals, this compound represents a case study in the challenges of evaluating older medications against contemporary standards. There is a clear need for well-designed, large-scale, randomized controlled trials to establish the efficacy and safety of this compound in comparison to both first- and second-generation antipsychotics. Without such data, its use will continue to be based on historical precedent rather than robust scientific evidence.

References

A Comparative Analysis of the Therapeutic Index: Periciazine Versus Newer Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of the first-generation antipsychotic periciazine against several newer, second-generation antipsychotic agents. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer an objective resource for professionals in the field of neuropsychopharmacology and drug development.

Executive Summary

This compound, a phenothiazine derivative, has a long history in the management of psychotic disorders. However, the advent of newer antipsychotics with different receptor binding profiles has prompted a re-evaluation of the therapeutic window of these medications. This guide directly compares the therapeutic plasma concentrations and toxicological data of this compound with those of olanzapine, quetiapine, risperidone, and aripiprazole. While a classic therapeutic index (LD50/ED50) is not the standard for clinical practice with antipsychotics, a comparison of the therapeutic range and concentrations associated with toxicity provides valuable insight into the relative safety and manageability of these agents.

Data Presentation: Therapeutic and Toxic Concentrations

The following table summarizes the available data on therapeutic and toxic plasma concentrations for this compound and selected newer antipsychotic agents. It is important to note that the therapeutic ranges for newer agents are more clearly defined in contemporary literature, while data for this compound is more limited.

Antipsychotic AgentClassTherapeutic Plasma ConcentrationToxic/Fatal Plasma Concentration
This compound First-Generation (Phenothiazine)Not well-established. A peak concentration of 150 ng/mL was observed after a 20mg dose.[1]Not well-defined. Overdose can lead to severe drowsiness, loss of consciousness, seizures, and irregular heartbeat.[2][3][4]
Olanzapine Second-Generation (Thienobenzodiazepine)20 - 80 ng/mL[5]> 100 ng/mL (potentially toxic)[6][7][8][9] > 1000 ng/mL (potentially fatal)[7]
Quetiapine Second-Generation (Dibenzothiazepine)100 - 500 ng/mL> 1000 ng/mL (toxic) 10,000 - 25,000 ng/mL (generally observed in fatal cases)[10][11]
Risperidone Second-Generation (Benzisoxazole)20 - 60 ng/mL (for the active moiety: risperidone + 9-hydroxyrisperidone)[5]> 1 mg is associated with clinical features in children.[12] A blood concentration of 1.8 mg/L (1800 ng/mL) was reported in a fatal overdose case.[13]
Aripiprazole Second-Generation (Quinolinone)150 - 300 ng/mL[14]Overdose leading to serum levels up to 3-4 times the normal therapeutic range has been associated with mild sedation to coma, with no reported deaths.[15] A total level of 716 ng/mL was reported in a non-fatal overdose.[16]

Experimental Protocols

The determination of the therapeutic range for antipsychotic drugs is a multi-faceted process primarily reliant on data from clinical trials and therapeutic drug monitoring (TDM). The general methodology involves:

  • Dose-Ranging Studies: Initial clinical trials establish the efficacy and tolerability of a range of doses.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion of the drug. Blood samples are taken at various time points after drug administration to measure plasma concentrations.

  • Pharmacodynamic (PD) Studies: These studies, often utilizing techniques like positron emission tomography (PET), correlate plasma concentrations with the degree of receptor occupancy (e.g., dopamine D2 receptors) in the brain.

  • Efficacy and Safety Monitoring in Clinical Trials: Large-scale clinical trials monitor both the therapeutic effects (e.g., reduction in psychotic symptoms) and adverse effects at different plasma concentrations.

  • Therapeutic Drug Monitoring (TDM): TDM involves the routine measurement of drug concentrations in a patient's bloodstream to ensure they are within the established therapeutic range. Consensus guidelines for TDM are developed by expert groups based on a systematic review of the available clinical evidence.[17][18][19]

The workflow for establishing a therapeutic range can be visualized as follows:

G Workflow for Establishing Therapeutic Range A Preclinical Studies (Animal Models) B Phase I Clinical Trials (Safety & Pharmacokinetics) A->B C Phase II/III Clinical Trials (Efficacy & Dose-Ranging) B->C D Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling C->D E Therapeutic Drug Monitoring (TDM) in Clinical Practice C->E F Establishment of Therapeutic Range D->F E->F

Establishing the Therapeutic Range for Antipsychotics.

Signaling Pathways

The therapeutic and toxic effects of antipsychotic drugs are intrinsically linked to their interactions with various neurotransmitter receptors and downstream signaling pathways.

This compound (First-Generation Antipsychotic):

This compound, a typical phenothiazine antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for its antipsychotic effects. However, its lack of receptor selectivity leads to the blockade of dopamine receptors in other pathways, as well as antagonism of other receptors, contributing to its side effect profile.

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound D2_receptor Dopamine D2 Receptor This compound->D2_receptor Antagonist ACh_receptor Muscarinic Acetylcholine Receptor This compound->ACh_receptor Antagonist H1_receptor Histamine H1 Receptor This compound->H1_receptor Antagonist Alpha1_receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_receptor Antagonist Antipsychotic_effect Antipsychotic Effect (Mesolimbic Pathway) D2_receptor->Antipsychotic_effect EPS Extrapyramidal Side Effects (Nigrostriatal Pathway) D2_receptor->EPS Anticholinergic_effects Anticholinergic Side Effects (e.g., dry mouth, blurred vision) ACh_receptor->Anticholinergic_effects Sedation Sedation H1_receptor->Sedation Orthostatic_hypotension Orthostatic Hypotension Alpha1_receptor->Orthostatic_hypotension

This compound's Receptor Binding Profile and Effects.

Newer (Second-Generation) Antipsychotics:

Newer, or atypical, antipsychotics have a more complex receptor binding profile. They are characterized by their potent antagonism of serotonin 5-HT2A receptors in addition to their dopamine D2 receptor blockade. This dual action is thought to contribute to their efficacy against a broader range of psychotic symptoms and a generally lower risk of extrapyramidal side effects compared to first-generation agents.

cluster_0 Newer Antipsychotic Action cluster_1 Signaling Modulation Newer_Antipsychotics Newer Antipsychotics (e.g., Olanzapine, Risperidone) D2_receptor Dopamine D2 Receptor Newer_Antipsychotics->D2_receptor Antagonist HT2A_receptor Serotonin 5-HT2A Receptor Newer_Antipsychotics->HT2A_receptor Potent Antagonist Antipsychotic_effect Antipsychotic Effect (Mesolimbic Pathway) D2_receptor->Antipsychotic_effect Dopamine_release Increased Dopamine Release (Nigrostriatal & Mesocortical Pathways) HT2A_receptor->Dopamine_release Modulates Reduced_EPS Reduced Extrapyramidal Side Effects Dopamine_release->Reduced_EPS

References

Safety Operating Guide

Proper Disposal of Periciazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of periciazine, a phenothiazine-class antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of personnel and minimizes the environmental impact of this compound. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Summary of this compound Hazards

This compound presents several health and environmental hazards that necessitate careful handling and disposal. The following table summarizes key quantitative and qualitative hazard data.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Acute Dermal Toxicity Harmful in contact with skin.Wear protective gloves and clothing.
Acute Inhalation Toxicity Harmful if inhaled.Avoid creating dust. Work in a well-ventilated area or use a fume hood.
Skin Sensitization May cause an allergic skin reaction.Avoid skin contact. Wear appropriate personal protective equipment (PPE).
Aquatic Hazard Water hazard class 1: slightly hazardous for water.[1]Prevent entry into waterways, soil, or sewage systems.[1]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a suitable respirator should be used.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated consumables) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful").

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.

  • Disposal Method:

    • Incineration: The recommended method for the final disposal of this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.

    • Licensed Disposal Vendor: Engage a certified hazardous waste disposal company to collect and transport the this compound waste to an appropriate treatment and disposal facility. Ensure the vendor complies with all federal, state, and local regulations.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container for disposal.

  • Documentation: Maintain a detailed record of the generation, storage, and disposal of this compound waste, including dates, quantities, and the name of the disposal vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

Periciazine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor incineration Incineration at Permitted Facility vendor->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Periciazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with Periciazine.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a phenothiazine derivative used in research and pharmaceutical development. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing occupational exposure.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1]
Hand Protection Protective GlovesImpervious gloves are mandatory to prevent skin contact. It is recommended to use double gloves during bulk processing operations.[2]
Body Protection Impervious ClothingA lab coat or gown made of a material resistant to chemical permeation should be worn to protect the skin and personal clothing.[1]
Respiratory Protection Suitable RespiratorA NIOSH-certified N95 or N100 respirator is strongly recommended, particularly when there is a risk of generating airborne powder or aerosols.[3]

In addition to PPE, engineering controls are a primary means of controlling exposure.[2] Ensure adequate ventilation in the work area, and have an accessible safety shower and eye wash station readily available.[1]

First Aid Measures in Case of Exposure

In the event of accidental exposure to this compound, immediate action is critical. The following are the recommended first aid procedures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected skin area with plenty of soap and water.[1] If irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5] Call a physician immediately.[4][5]

Safe Handling and Disposal Workflow

Proper handling and disposal of this compound are essential to prevent environmental contamination and accidental exposure. The following workflow diagram outlines the key steps from preparation to disposal.

G cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste prep Preparation in Ventilated Area wear_ppe Wear Full PPE prep->wear_ppe Step 1 handling Handle Substance wear_ppe->handling Step 2 decontaminate Decontaminate Surfaces handling->decontaminate Step 3 collect_waste Collect Contaminated Materials decontaminate->collect_waste Step 4 mix_waste Mix with Undesirable Substance (e.g., kitty litter) collect_waste->mix_waste Step 5 seal_waste Seal in a Labeled, Impermeable Container mix_waste->seal_waste Step 6 dispose Dispose via Licensed Hazardous Waste Company or Take-Back Program seal_waste->dispose Step 7

Workflow for Safe Handling and Disposal of this compound

Disposal Plan

The preferred method for disposing of unused or expired this compound is through a drug take-back program.[6][7][8] These programs ensure that the substance is disposed of in an environmentally sound manner. Check with local law enforcement or the U.S. Drug Enforcement Administration for authorized collection sites in your community.[6] Many pharmacies also offer on-site drop-off boxes or mail-back programs.[6][7]

If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:

  • Do not flush this compound down the toilet unless specifically instructed to do so by the product's labeling, as this can contaminate water sources.[8]

  • Remove the substance from its original container.

  • Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][8][9] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[6]

  • Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[6][9]

  • Dispose of the sealed container in the trash.

  • Scratch out all personal information on the empty packaging before discarding it to protect your privacy.[6]

For larger quantities of this compound waste generated in a laboratory setting, it is recommended to engage a licensed hazardous material disposal company to ensure compliance with all federal and local regulations.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Periciazine
Reactant of Route 2
Periciazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。